molecular formula C8H8O5 B117105 Methyl Gallate CAS No. 99-24-1

Methyl Gallate

Cat. No.: B117105
CAS No.: 99-24-1
M. Wt: 184.15 g/mol
InChI Key: FBSFWRHWHYMIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-trihydroxybenzoate is a gallate ester obtained by the formal condensation of gallic acid with methanol. It exhibits anti-oxidant, anti-tumor, anti-microbial and anti-inflammatory properties. It has a role as a plant metabolite, an anti-inflammatory agent and an antioxidant.
Methyl gallate has been reported in Camellia sinensis, Paeonia emodi, and other organisms with data available.
has both immunosuppressive and phytogenic antineoplastic activities;  isolated from Acer saccharinum

Properties

IUPAC Name

methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFWRHWHYMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059189
Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Gallic acid methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000178 [mmHg]
Record name Gallic acid methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-24-1
Record name Methyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 99-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Gallate from Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing methyl gallate, a significant phenolic compound with applications in the pharmaceutical and food industries due to its antioxidant and medicinal properties. The synthesis procedures, quantitative data, reaction mechanisms, and safety protocols for three key methodologies are detailed: traditional Fischer esterification, a green chemistry approach using a heterogeneous catalyst, and an enzymatic route.

Fischer Esterification using Sulfuric Acid

A classic and widely used method for producing this compound involves the acid-catalyzed esterification of gallic acid with methanol. Concentrated sulfuric acid is a common and effective catalyst for this reaction.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 500 g of gallic acid in 2000 ml of methanol.

  • Catalyst Addition: Slowly add 25 g of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution by distilling off the excess methanol under reduced pressure.

  • Precipitation and Filtration: Cool the concentrated residue, which will cause the solid this compound to precipitate. Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with 2500 ml of toluene to remove impurities. A subsequent wash with cold water can also be performed.

  • Drying: Dry the purified this compound crystals.

Quantitative Data
ParameterValueReference
Gallic Acid 500 g[1][2]
Methanol 2000 ml[1][2]
Sulfuric Acid 25 g[1][2]
Reaction Time 2 - 10 hours[1]
Yield ~85%[1]
Reaction Mechanism: Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule result in the formation of this compound.

Caption: Fischer Esterification Mechanism.
Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[3][4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5] Handle in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Methanol: Methanol is flammable and toxic.[3] It can be absorbed through the skin and is harmful if inhaled or ingested.[1] Work in a well-ventilated area and avoid open flames or sparks.

  • Toluene: Toluene is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. Handle in a fume hood and wear appropriate PPE.

Green Synthesis using Cu-Mordenite and Dimethyl Carbonate

This method presents a more environmentally friendly alternative, utilizing a heterogeneous catalyst (Cu-mordenite) and a greener methylating agent (dimethyl carbonate) in a transesterification reaction.

Experimental Protocol
  • Catalyst Preparation (if necessary): Cu-mordenite can be prepared by ion-exchange of a parent mordenite zeolite with a copper salt solution (e.g., cupric nitrate).[6]

  • Reaction Setup: In a pressure reactor, combine gallic acid and dimethyl carbonate (in a molar ratio of approximately 1:1 to 1:10).

  • Catalyst Addition: Add the Cu-mordenite catalyst, typically 2-6% by weight of the gallic acid.

  • Reaction Conditions: Pressurize the reactor (0.3 - 1.0 MPa) and heat to 80 - 150 °C for several hours.

  • Catalyst Recovery: After the reaction, cool the mixture and separate the solid Cu-mordenite catalyst by filtration. The catalyst can often be reused.

  • Product Isolation: Remove the excess dimethyl carbonate from the filtrate by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from deionized water, often with an activated carbon treatment for decolorization.

Quantitative Data
ParameterValueReference
Gallic Acid : Dimethyl Carbonate (molar ratio) 1 : 1 to 1 : 10[7]
Cu-Mordenite Catalyst 2 - 6 wt% of gallic acid[7]
Pressure 0.3 - 1.0 MPa[7]
Temperature 80 - 150 °C[7]
Yield > 98%[7]
Reaction Mechanism: Cu-Mordenite Catalyzed Transesterification

The precise mechanism is complex and involves the interaction of the reactants with the active copper sites within the mordenite framework. It is proposed that the gallic acid and dimethyl carbonate are adsorbed onto the catalyst surface. The copper ions facilitate the transesterification by activating the reactants and stabilizing the intermediates.

Caption: Cu-Mordenite Transesterification.
Safety Precautions

  • Cu-Mordenite: Handle the catalyst powder in a well-ventilated area or a fume hood to avoid inhalation of fine particles. Wear gloves and safety glasses.

  • Dimethyl Carbonate (DMC): DMC is a flammable liquid.[8][9][10] Keep away from heat, sparks, and open flames.[8][9] Use in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.[10]

  • Pressure Reactor: Ensure the pressure reactor is properly rated for the intended temperature and pressure and is operated by trained personnel. Follow all manufacturer's safety guidelines.

Enzymatic Synthesis using Lipase

This biocatalytic approach offers a mild and highly selective method for this compound synthesis, operating under less harsh conditions than traditional chemical methods.

Experimental Protocol
  • Enzyme Preparation: Immobilized lipase (e.g., from Candida antarctica, Novozym 435) is commonly used to facilitate catalyst recovery and reuse.

  • Reaction Setup: In a suitable vessel, combine gallic acid and methanol. The reaction can be performed in a solvent-free system or with the addition of an organic solvent.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (typically 40-60 °C) with agitation (e.g., shaking or stirring) for a specified duration (e.g., 10-24 hours).

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • Product Isolation: Isolate the this compound from the reaction mixture, which may involve solvent evaporation and subsequent purification.

Quantitative Data
ParameterValueReference
Catalyst Immobilized Lipase
Temperature 40 - 60 °C[11]
Reaction Time 10 - 24 hours[11]
Yield ~58.2% (unoptimized)
Reaction Mechanism: Lipase-Catalyzed Esterification (Ping-Pong Bi-Bi Mechanism)

Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor (gallic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (methanol) then binds to the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Caption: Lipase Ping-Pong Bi-Bi Mechanism.
Safety Precautions

  • Enzymes: While generally considered safe, some individuals may develop allergies to enzyme dust.[12] It is good practice to avoid inhalation of enzyme powders by handling them in a well-ventilated area or using appropriate respiratory protection. Wear gloves and safety glasses to prevent skin and eye contact.[2] In case of spillage, avoid creating dust during cleanup.

General Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying the crude this compound obtained from any of the synthesis routes.

  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or aqueous ethanol mixtures are often effective.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat to adsorb colored impurities.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collection of Crystals: Collect the purified this compound crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for instance, in a desiccator or a vacuum oven.

Overall Experimental Workflow

The general workflow for the synthesis and purification of this compound is summarized in the diagram below.

Synthesis_Workflow Reactants Gallic Acid + Methanol Synthesis Synthesis Reaction (Choose Method) Reactants->Synthesis Reaction_Mixture Crude Reaction Mixture Synthesis->Reaction_Mixture Separation Catalyst/Enzyme Separation Reaction_Mixture->Separation Crude_Product Crude this compound Separation->Crude_Product Purification Purification by Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analysis (TLC, MP, etc.) Final_Product->Analysis

Caption: General this compound Synthesis Workflow.

References

Methyl Gallate: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with a growing reputation in the scientific community for its diverse pharmacological activities. Exhibiting antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, this compound is a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is biosynthesized in a variety of plants, where it plays a role in defense mechanisms and as a precursor to more complex tannins. Its presence has been identified in a range of plant families. Some of the most notable natural sources are detailed below.

Table 1: Prominent Natural Sources of this compound

Plant SpeciesFamilyPlant PartReference(s)
Galla rhois (Rhus chinensis)AnacardiaceaeGalls[1][2][3]
Toona sinensisMeliaceaeLeaves[4][5][6]
Acer species (e.g., A. saccharinum)AceraceaeLeaves[7][8][9]
Terminalia myriocarpaCombretaceaeFruits, Leaves
Geranium niveumGeraniaceaeWhole Plant
Paeonia anomalaPaeoniaceaeFruits
Diospyros celebica (Ebony)EbenaceaeLeaves[10]
Givotia rottleriformisEuphorbiaceaeSeed Coats[11]
Labisia pumilaPrimulaceaeLeaves[12]
Peltiphyllum peltatumSaxifragaceaeLeaves[13]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques to achieve a high degree of purity. The choice of solvent and chromatographic method can significantly impact the yield and purity of the final product.

Experimental Protocols

This section provides detailed experimental protocols for the isolation of this compound from three prominent natural sources.

Protocol 1: Isolation of this compound from Galla rhois [1][2][3]

  • Extraction:

    • Air-dried and powdered galls of Galla rhois are extracted with ethanol (EtOH) at room temperature.

    • The resulting EtOH extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The EtOAc fraction, which is typically rich in this compound, is collected and concentrated.

  • Column Chromatography:

    • The EtOAc fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane (CH2Cl2), methanol (MeOH), and water (H2O) in a ratio that is progressively changed (e.g., from 5:1:1 to 7:3:1, v/v/v, using the lower layer).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification and Identification:

    • Fractions containing the compound of interest are combined and concentrated.

    • The purified this compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (1H-NMR and 13C-NMR) and Mass Spectrometry (MS).

Protocol 2: Isolation of this compound from Toona sinensis Leaves [4][5]

  • Extraction:

    • Dried and powdered leaves of Toona sinensis are extracted with methanol (MeOH).

    • The methanol extract is concentrated to yield a crude extract.

  • Column Chromatography (Initial Separation):

    • The crude extract is applied to a silica gel column.

    • Elution is performed with a gradient of n-hexane and ethyl acetate, with increasing polarity.

    • Fractions with similar TLC profiles are combined.

  • Column Chromatography (Fine Purification):

    • The combined fractions are further purified on a silica gel column using a gradient of methylene chloride and ethyl acetate.

  • Crystallization:

    • The purified fraction is recrystallized from n-hexane to yield white, needle-like crystals of this compound.

    • The purity is confirmed by High-Performance Liquid Chromatography (HPLC).

Protocol 3: Isolation of this compound from Acer Species Leaves [7][14]

  • Extraction:

    • Dried leaves of Acer species are extracted with either ethanol or methanol. Methanolic extracts have been reported to yield a higher amount of this compound.[7]

  • Fractionation and Purification:

    • The crude extract is subjected to bioassay-guided fractionation, often involving column chromatography over silica gel or Sephadex LH-20.

    • A typical elution for silica gel could involve a gradient of chloroform and methanol.

    • Further purification can be achieved using preparative TLC or HPLC.

  • Identification:

    • The structure of the isolated compound is elucidated using spectroscopic techniques (NMR, MS).

Quantitative Data

The yield and purity of isolated this compound can vary significantly depending on the plant source and the extraction and purification methods employed.

Table 2: Quantitative Yield and Purity of this compound from Various Sources

Plant SourceExtraction SolventPurification MethodYieldPurityReference(s)
Toona sinensisMethanolSilica Gel Column Chromatography, Recrystallization42 mg from 10.028 g of extract>95%[5]
Helicteres hirsutaMethanolHPLC8.569 ± 0.462 mg/g of extractNot specified[15]
Givotia rottleriformisMethanolSilica Gel Column Chromatography, RP-HPLC10 mg/g (Dry Weight)Not specified[11]
Diospyros celebicaMethanolSilica Gel Column Chromatography, Preparative TLC9.5 mg from 1800 g of leavesNot specified[10]

Signaling Pathways Modulated by this compound

Recent research has begun to unravel the molecular mechanisms underlying the biological activities of this compound. It has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been demonstrated to inhibit this pathway.[16][17]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MG This compound IKK IKK MG->IKK Inhibits phosphorylation IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation p65_p50_nuc p65/p50 (Nucleus) p65_p50->p65_p50_nuc Translocation Inflammation Inflammatory Gene Expression p65_p50_nuc->Inflammation Activates

This compound's Inhibition of the NF-κB Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to suppress the phosphorylation of key MAPK proteins like ERK and p38.[16][18][19]

MAPK_Pathway MG This compound p_MEK p-MEK1/2 MG->p_MEK Inhibits p_p38_MAPK p-p38 MAPK MG->p_p38_MAPK Inhibits p_ERK p-ERK1/2 MG->p_ERK Inhibits MAPKKK MAPKKK MEK MEK1/2 MAPKKK->MEK Phosphorylates p38_MAPK p38 MAPK MAPKKK->p38_MAPK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates p_MEK->p_ERK Cellular_Response Cellular Response (Proliferation, Inflammation) p_p38_MAPK->Cellular_Response p_ERK->Cellular_Response

This compound's Modulation of the MAPK Pathway.
AMPK/NF-κB Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor. This compound has been found to downregulate AMPK expression, which in turn can inhibit NF-κB activity.[20]

AMPK_NFkB_Pathway MG This compound AMPK AMPK MG->AMPK Downregulates expression NFkB NF-κB AMPK->NFkB Activates p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation Metastasis Tumor Proliferation & Metastasis p_NFkB->Metastasis Promotes

This compound's Influence on the AMPK/NF-κB Axis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Active_Fraction Active Fraction (e.g., EtOAc) Fractionation->Active_Fraction Column_Chromatography Column Chromatography (Silica Gel) Active_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Purity_Analysis Purity Analysis (TLC, HPLC) Purified_Fractions->Purity_Analysis Pure_MG Pure this compound Purity_Analysis->Pure_MG Structure_Elucidation Structure Elucidation (NMR, MS) Pure_MG->Structure_Elucidation

References

A Technical Guide to the In Vitro Anti-inflammatory Properties of Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Gallate (MG), a phenolic compound prevalent in various medicinal plants, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer activities in numerous studies.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. The document synthesizes current research to serve as a comprehensive resource for professionals in pharmacology and drug development. Key areas of focus include the inhibition of pro-inflammatory mediators, modulation of critical signaling pathways such as NF-κB and MAPK, and standardized methodologies for evaluating these effects.

Inhibition of Pro-inflammatory Mediators

This compound consistently demonstrates the ability to suppress the production of key pro-inflammatory mediators in vitro, primarily in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[5][6][7] Its efficacy is dose-dependent and targets nitric oxide (NO), as well as cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[3][8]

Quantitative Analysis of Inhibitory Effects

The following table summarizes the quantitative data on this compound's inhibitory effects on various pro-inflammatory molecules from several in vitro studies.

Cell LineInflammatory StimulusMediatorMG ConcentrationObserved EffectReference
RAW 264.7LPS (200 ng/mL)Nitric Oxide (NO)1 & 10 µg/mLDose-dependent inhibition[5]
RAW 264.7LPSNitric Oxide (NO)Not specifiedInhibition of NO production[3]
RAW 264.7LPS (200 ng/mL)Interleukin-6 (IL-6)1 & 10 µg/mLDose-dependent inhibition[5][6]
Zymosan-stimulated MacrophagesZymosanInterleukin-6 (IL-6)Not specifiedInhibition of IL-6 production[3]
RAW 264.7Zymosan, Pam3CSK4, LPSCytokinesNot specifiedInhibition of cytokine production[9]
Colon Tissue (UC Mice Model)DSSIL-1β, TNF-α, IL-6Not specifiedDecreased expression of inflammatory factors[8]
Human Oral Epithelial (KB)F. nucleatumIL-6, IL-8Not specifiedDose-dependent inhibition of gene and protein levels[10]
Human U937 MacrophagesNot specifiedTNF-α, IL-1βNot specifiedDown-regulation of cytokine levels[11]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with key intracellular signaling cascades that regulate the expression of inflammatory genes. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][12]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[13] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13]

This compound has been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the NF-κB p65 subunit.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation MG This compound MG->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription MAPK_Pathway cluster_mapks MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Upstream Kinases (e.g., MEKK, MKK) TLR4->Upstream Activates ERK ERK1/2 Upstream->ERK Phosphorylates JNK JNK Upstream->JNK Phosphorylates p38 p38 Upstream->p38 Phosphorylates p_ERK p-ERK1/2 ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 AP1 Transcription Factors (e.g., AP-1) p_ERK->AP1 Activate p_JNK->AP1 Activate p_p38->AP1 Activate Inflammation Inflammatory Response (iNOS, COX-2) AP1->Inflammation MG This compound MG->Upstream Inhibits Phosphorylation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_supernatant Supernatant cluster_lysate Cell Lysate culture 1. Cell Culture (e.g., RAW 264.7) seed 2. Cell Seeding (24 or 96-well plates) culture->seed adhere 3. Incubation (Allow cells to adhere) seed->adhere pretreat 4. Pre-treatment (Add this compound) adhere->pretreat stimulate 5. Stimulation (Add LPS) pretreat->stimulate incubate_exp 6. Incubation (e.g., 18-24 hours) stimulate->incubate_exp harvest 7. Harvest Samples incubate_exp->harvest griess Griess Assay (NO) harvest->griess Supernatant elisa ELISA (Cytokines) harvest->elisa Supernatant mtt MTT Assay (Viability) harvest->mtt Remaining Cells western Western Blot (Proteins) harvest->western Remaining Cells -> Lysis

References

A Comprehensive Technical Guide to the Solubility of Methyl Gallate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl gallate, a phenolic compound with significant antioxidant, anticancer, and anti-inflammatory properties.[1][2] Understanding the solubility of this compound in different solvents is crucial for its extraction, purification, formulation, and application in pharmaceutical and other industries. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of solvents. The following tables summarize the available quantitative data, providing a comparative reference for laboratory applications.

Solubility in Organic Solvents

This compound generally exhibits good solubility in polar organic solvents. A study by Zhang et al. (2020) provides extensive data on the mole fraction solubility of this compound in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K.[3] The data indicates that solubility increases with temperature in all tested solvents.[3]

Table 1: Mole Fraction Solubility (x) of this compound in Pure Organic Solvents [3]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolAcetoneMethyl AcetateEthyl Acetate
293.150.22990.17720.14650.12980.12050.10840.23930.12870.0984
298.150.25580.19830.16540.14690.13680.12290.26850.14560.1119
303.150.28420.22150.18610.16590.15480.13890.30040.16430.1269
308.150.31530.24690.20870.18690.17460.15660.33530.1850.1436
313.150.34930.27480.23340.21020.19660.17620.37360.20780.1622
318.150.38660.30550.26050.23590.22090.19790.41560.2330.1828
323.150.42750.33920.29020.26430.24780.2220.46180.26090.2058
328.150.47250.37640.32290.29570.27760.24870.51260.29180.2314
333.150.52190.41740.35880.33040.31070.27840.56860.32620.2599

Data sourced from Zhang, L., et al. (2020).[3]

Additional sources provide solubility data in other common laboratory solvents, often at ambient temperature.

Table 2: Approximate Solubility of this compound in Various Solvents

SolventApproximate SolubilityTemperatureSource
Dimethyl Sulfoxide (DMSO)36 mg/mL (195.49 mM)25°C[1]
Dimethyl Sulfoxide (DMSO)~15 mg/mLNot Specified[4]
Dimethyl Formamide (DMF)~25 mg/mLNot Specified[4]
Ethanol~10 mg/mLNot Specified[4]
EtherSolubleNot Specified[5]
DioxaneSolubleNot Specified[5]
ChloroformSlightly SolubleNot Specified[5]
Aqueous Solubility

This compound is described as being slightly soluble in water.[5][6] One source quantifies the experimental water solubility as 10.6 mg/mL, though the temperature is not specified.[6] For applications requiring aqueous solutions, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMF or DMSO and then dilute with the aqueous buffer of choice.[4] Using this method, a solubility of approximately 0.33 mg/mL was achieved in a 1:2 solution of DMF:PBS (pH 7.2).[4]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental to chemical and pharmaceutical research. Various methods can be employed, ranging from simple visual inspection to more complex analytical techniques. The protocols described below are based on established methodologies for measuring the solubility of chemical compounds.[7][8][9]

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.[3]

Objective: To determine the mass of solute that dissolves in a given mass of solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Solvent Addition: Add a known mass of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step.

  • Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed dish and dry it in an oven at a suitable temperature until the solvent has completely evaporated and a constant weight of the dissolved this compound is obtained.

  • Calculation: The solubility is calculated as the mass of the dried this compound divided by the mass of the solvent in the sampled aliquot.

Method 2: Synthetic Visual Method

This method involves observing the disappearance of the solid phase by adding a known amount of solvent at a constant temperature.[8]

Objective: To determine the solubility by visually identifying the point at which the solute completely dissolves.

Materials:

  • This compound

  • Selected solvent(s)

  • Jacketed glass vessel with a stirrer

  • Thermostatic circulator

  • Burette or precision pump for solvent addition

  • Light source and visual camera or laser for clear point detection

Procedure:

  • Initial Setup: A precisely weighed amount of this compound is placed into the jacketed glass vessel, which is maintained at the target temperature by the thermostatic circulator.

  • Solvent Titration: The solvent is added incrementally from a burette while the solution is continuously stirred.

  • Observation: The solution is carefully observed after each solvent addition. The endpoint is reached when the last solid particles of this compound completely dissolve, resulting in a clear solution.

  • Calculation: The total mass of the solvent added to completely dissolve the initial mass of the solute is recorded. The solubility can then be calculated and expressed in various units (e.g., g/100g solvent).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the gravimetric (shake-flask) method of solubility determination.

G A Weigh excess This compound into vial B Add known mass of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (24-72h) C->D E Cease agitation, allow solid to settle D->E F Withdraw known mass of supernatant via filter E->F G Evaporate solvent to obtain dry solute mass F->G H Calculate solubility (mass solute / mass solvent) G->H

Caption: Gravimetric method workflow for determining solubility.

Solvent Polarity and Solubility Relationship

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10] this compound, with its multiple hydroxyl groups and ester functional group, is a polar molecule. Therefore, it is expected to be more soluble in polar solvents. The diagram below illustrates this relationship.

G cluster_solute Solute Properties cluster_solvents Solvent Properties cluster_outcome Solute This compound (Polar) Solubility Solubility Outcome Solute->Solubility interacts with Polar Polar Solvents (e.g., Water, Ethanol, DMSO) Polar->Solubility High Interaction (Hydrogen Bonding, Dipole-Dipole) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->Solubility Low Interaction (Weak van der Waals forces) HighSol High Solubility Solubility->HighSol LowSol Low Solubility Solubility->LowSol

Caption: "Like dissolves like" principle for this compound.

References

Methyl Gallate: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound found in various natural sources and possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of this compound, with a focus on preclinical data. While acute toxicity, dermal and ocular irritation, and in vitro cytotoxicity have been characterized to some extent, significant data gaps exist in the areas of repeated-dose systemic toxicity, carcinogenicity, and reproductive and developmental toxicity. This document summarizes the available quantitative data, details experimental methodologies for key studies, and visualizes relevant pathways and workflows to support risk assessment and guide future research for drug development professionals.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects of a single, high dose of a substance. For this compound, the available data, primarily from studies in mice, indicate moderate acute toxicity via the oral route and higher toxicity via the intraperitoneal route.

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRoute of AdministrationLD50 (mg/kg)
LD50MouseOral1,700
LD50MouseIntraperitoneal784
LD50MouseIntravenous470
Experimental Protocols

Oral LD50 in Mice:

  • Test Guideline: Based on general principles of acute oral toxicity testing.

  • Species: Mouse.

  • Administration: A single dose of this compound was administered orally.

  • Observation Period: Animals were observed for mortality and clinical signs of toxicity for a specified period, typically 14 days.

  • Endpoint: The Lethal Dose 50 (LD50), the dose estimated to cause mortality in 50% of the treated animals, was calculated.

Dermal and Ocular Irritation and Sensitization

The potential of a substance to cause local irritation upon contact with the skin and eyes, as well as to elicit an allergic skin reaction (sensitization), is a critical component of its safety profile.

Dermal Irritation

This compound is considered to be an irritant to the skin and mucous membranes[1]. In an in-vivo study, a 0.1% concentration of this compound did not cause any skin irritation, suggesting its potential for use as a cosmetic ingredient at low concentrations[2].

Ocular Irritation

This compound is classified as having an irritating effect on the eyes[1].

Skin Sensitization

There is evidence to suggest that this compound may cause skin sensitization through contact[1].

Experimental Protocols

Primary Dermal and Ocular Irritation:

  • Species: Commonly rabbits.

  • Administration: A defined amount of the test substance is applied to the shaved skin or instilled into the conjunctival sac of one eye.

  • Observation: The sites of application are examined for signs of irritation (e.g., erythema, edema, opacity, discharge) at specific intervals.

Skin Sensitization:

  • Test Guideline: Typically follows OECD Guideline 406 (Skin Sensitisation) or 429 (Local Lymph Node Assay).

  • Species: Commonly guinea pigs or mice.

  • Methodology: Involves an induction phase where the animal is exposed to the test substance, followed by a challenge phase to determine if an allergic reaction occurs.

Sub-chronic and Chronic Toxicity

Currently, there is a significant lack of publicly available data from sub-chronic (e.g., 28-day or 90-day studies) and chronic toxicity studies conducted specifically on this compound. The No-Observed-Adverse-Effect Level (NOAEL) for this compound from such studies has not been established.

For context, studies on other gallic acid esters, such as propyl gallate, have shown that high dose levels can lead to effects like growth retardation, anemia, and changes in the liver and kidneys[3]. However, direct extrapolation of these findings to this compound is not scientifically sound without specific data.

Experimental Protocols (General)

90-Day Oral Toxicity Study (Based on OECD Guideline 408):

  • Species: Typically rats.

  • Administration: The test substance is administered orally via the diet, drinking water, or gavage for 90 days.

  • Parameters Monitored: Include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues.

  • Objective: To identify target organs of toxicity and establish a NOAEL.

G cluster_protocol 90-Day Oral Toxicity Study Workflow (OECD 408) start Animal Acclimatization (e.g., Rats, 5-6 weeks old) grouping Randomization into Dose Groups (Control, Low, Mid, High) start->grouping dosing Daily Oral Administration (90 Days) grouping->dosing monitoring In-life Observations: - Clinical Signs - Body Weight - Food/Water Intake dosing->monitoring clinical_path Clinical Pathology: - Hematology - Clinical Chemistry - Urinalysis dosing->clinical_path monitoring->clinical_path necropsy Terminal Necropsy clinical_path->necropsy histopath Histopathology of Organs and Tissues necropsy->histopath end Data Analysis & NOAEL Determination histopath->end

Figure 1. Workflow for a typical 90-day oral toxicity study.

Genotoxicity and Mutagenicity

There is limited specific information available from standard regulatory genotoxicity and mutagenicity assays for this compound. One study indicated that this compound caused a significant and persistent increase in DNA damaged cells in mice, although to a much lesser extent than epigallocatechin gallate (EGCG)[4].

Further research utilizing a standard battery of tests is required to fully assess the genotoxic potential of this compound.

Experimental Protocols (General)

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471):

  • Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.

  • Methodology: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver), to mimic mammalian metabolism. An increase in the number of revertant colonies indicates a mutagenic potential.

G cluster_ames Ames Test Workflow (OECD 471) start Prepare Bacterial Strains (e.g., S. typhimurium) exposure Expose Bacteria to This compound (+/- S9 Metabolic Activation) start->exposure plating Plate on Minimal Glucose Agar Plates exposure->plating incubation Incubate for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting end Evaluate Mutagenic Potential counting->end

Figure 2. General workflow for the Ames test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):

  • Principle: This in vivo assay assesses chromosomal damage by detecting micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Methodology: Rodents are treated with the test substance, and after appropriate time intervals, bone marrow or peripheral blood is collected. The erythrocytes are then analyzed for the presence of micronuclei.

Carcinogenicity

No long-term carcinogenicity bioassays specifically for this compound have been identified in the public domain. Therefore, the carcinogenic potential of this compound is unknown.

Reproductive and Developmental Toxicity

There is a lack of data from reproductive and developmental toxicity studies for this compound. The potential effects of this compound on fertility, reproductive performance, and embryonic and fetal development have not been adequately investigated.

Experimental Protocols (General)

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416):

  • Objective: To evaluate the effects of a substance on all phases of the reproductive cycle over two generations.

  • Methodology: The substance is administered to male and female animals (P generation) before mating, during mating, gestation, and lactation. The offspring (F1 generation) are also exposed from weaning into adulthood and then mated to produce an F2 generation. Endpoints evaluated include fertility, gestation length, litter size, pup viability, growth, and sexual development.

In Vitro Cytotoxicity and Mechanistic Insights

Several in vitro studies have investigated the cytotoxic effects of this compound on various cell lines.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeEndpointConcentration/Result
MG-63Human osteosarcomaCytotoxicityNo cytotoxic effects at low concentrations
HepG2Human liver cancerCytotoxicityNo toxicity at 50-500 µg/mL[5]
MCF-7Human breast cancerIC50113.25 µg/mL[6]
Hep3B, Mahlavu, HepJ5Human hepatocellular carcinomaProliferation InhibitionDose-dependent inhibition[7]
HaCaTHuman keratinocytesCytotoxicityLow cytotoxic effects[7]
Mechanisms of Action Related to Toxicity

In vitro studies have provided insights into the potential mechanisms by which this compound exerts its biological effects, which can also be relevant to its toxicity profile at higher concentrations.

Induction of Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the activation of caspases (caspase-3, -7, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP)[8].

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, this compound has been observed to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[7].

Modulation of Signaling Pathways: this compound can influence key cellular signaling pathways. For instance, it has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibit the NF-κB signaling pathway, which are involved in inflammation and cell survival[8][9].

G cluster_pathway Potential Toxicological Signaling Pathways of this compound MG This compound (High Concentrations) ROS Increased ROS Production MG->ROS MAPK MAPK Pathway (e.g., ERK, JNK, p38) MG->MAPK Inhibition NFkB NF-κB Pathway MG->NFkB Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->MAPK Apoptosis Apoptosis OxidativeStress->Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inhibition of anti-apoptotic genes Caspases Caspase Activation (Caspase-3, -7, -9) Apoptosis->Caspases PARP PARP Cleavage Caspases->PARP CellDeath Cell Death PARP->CellDeath

Figure 3. Simplified diagram of signaling pathways potentially involved in this compound-induced toxicity.

Toxicokinetics

Information on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound is limited. It is known that short-chain alkyl gallates can be hydrolyzed to gallic acid in the body[2]. The metabolism of gallic acid can involve methylation to form compounds like 4-O-methyl gallic acid.

Conclusion and Future Directions

The available data suggest that this compound has moderate acute oral toxicity and is a skin and eye irritant with sensitizing potential. In vitro studies indicate cytotoxic activity against various cancer cell lines, often mediated by the induction of apoptosis and oxidative stress. However, there is a critical lack of in vivo data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity.

For drug development professionals, the absence of a comprehensive toxicological database for this compound necessitates a cautious approach. The following studies are recommended to fill the existing data gaps and enable a thorough risk assessment:

  • Sub-chronic oral toxicity studies (28-day and 90-day) in rodents to determine the NOAEL and identify target organs.

  • A full battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus tests) to clarify its mutagenic and clastogenic potential.

  • Reproductive and developmental toxicity screening studies to assess its effects on fertility and embryonic development.

  • Toxicokinetic studies to better understand its absorption, distribution, metabolism, and excretion profile.

The findings from these studies will be essential for establishing a safe dose for first-in-human clinical trials and for the overall risk assessment of this compound as a potential therapeutic agent.

References

Spectroscopic Profile of Methyl Gallate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Methyl gallate, the methyl ester of gallic acid, is a phenolic compound with significant antioxidant, anti-inflammatory, and antimicrobial properties. Its characterization is crucial for quality control and research in the pharmaceutical and food industries. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the structural confirmation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the methoxy protons, the aromatic protons, and the hydroxyl protons.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

ProtonsChemical Shift (ppm) in Acetone-d₆[1]Chemical Shift (ppm) in Methanol-d₄[2]MultiplicityIntegrationAssignment
-OCH₃3.783.79Singlet3HMethoxy group
H-2, H-67.117.06Singlet2HAromatic protons
-OH8.17-Singlet3HPhenolic hydroxyls
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AtomChemical Shift (ppm) in Acetone-d₆[3]Chemical Shift (ppm) in Methanol-d₄[2]Assignment
-OCH₃51.0152.4Methoxy carbon
C-2, C-6108.92109.9Aromatic carbons
C-1120.93121.8Aromatic carbon
C-4137.82139.7Aromatic carbon
C-3, C-5145.16146.5Aromatic carbons
C=O166.27168.4Carbonyl carbon (ester)
Experimental Protocol for NMR Spectroscopy
  • Instrumentation : Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in an NMR tube.[4]

  • Data Acquisition :

    • ¹H NMR : Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

    • ¹³C NMR : Spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.[5]

  • Temperature : Experiments are generally conducted at a constant temperature, often 25 °C, to ensure chemical shift stability.[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupReference
3494 - 3425Strong, BroadO-H StretchingPhenolic Hydroxyl[7][8]
2994 - 2962MediumC-H StretchingAromatic/Methyl C-H[7][8]
1715 - 1681Strong, SharpC=O StretchingEster Carbonyl[7][8]
1612 - 1590MediumC=C StretchingAromatic Ring[8]
1130 - 1040StrongC-O StretchingEster Linkage[7]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9]

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of the this compound sample in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder.[9]

    • Quickly and thoroughly mix the sample and KBr to achieve a homogenous mixture with a sample concentration of about 0.2% to 1%.[10][11]

    • Transfer the mixture to a pellet die.

  • Pellet Formation : Apply high pressure (typically around 8-10 tons) to the die using a hydraulic press to form a thin, transparent, or translucent pellet.[10][12] A vacuum die can be used to remove trapped air and moisture.[10]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound.

Table 4: UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Solventλₘₐₓ (nm)Molar Absorptivity (ε)Conditions/NotesReference
Methanol / Water275Not specifiedCorresponds to the fully protonated form of this compound.[13]
Water (alkaline)320Not specifiedA bathochromic (red) shift is observed upon deprotonation of a phenolic hydroxyl group at higher pH.[13]
Experimental Protocol for UV-Vis Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer is typically used.[14]

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of dilutions from the stock solution to achieve a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition :

    • Use quartz cuvettes with a 1 cm path length for measurements in the UV region.[14]

    • Record a baseline spectrum using a reference cuvette containing only the solvent.

    • Measure the absorbance spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).[13]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Start Pure this compound Sample Prep_NMR Dissolve in Deuterated Solvent Start->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Start->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent Start->Prep_UV Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR Analyze Chemical Shifts, Integration & Coupling Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Vibrations Acq_IR->Analysis_IR Analysis_UV Determine λₘₐₓ & Electronic Transitions Acq_UV->Analysis_UV Final Structural Confirmation & Characterization Analysis_NMR->Final Analysis_IR->Final Analysis_UV->Final

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl gallate (MG), a phenolic compound derived from gallic acid, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. However, its poor water solubility presents a challenge for formulation and administration.[2] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo studies, particularly in rodent models, along with relevant quantitative data and pathway information to guide experimental design.

Data Presentation: In Vivo Studies of this compound

The following table summarizes key quantitative data from various preclinical studies involving this compound administration.

Animal Model Administration Route Dosage Range Vehicle Therapeutic Area Reference
Swiss MiceOral (p.o.)0.7 - 70 mg/kgNot specifiedArthritis[3]
Sprague-Dawley RatsOral (p.o.)100 - 300 mg/kgNot specifiedColitis[4]
C57BL/6 MiceIntraperitoneal (i.p.)200 µg per mouseNot specifiedLymphoma[5]
BALB/c Nude MiceIntraperitoneal (i.p.)Not specifiedSalineHepatocellular Carcinoma[6]
C57BL/6 MiceIntraperitoneal (i.p.)40 mg/kgDMSO diluted with PBSMelanoma[7][8]
Suckling MiceOral50, 100, and 200 mg/kgNot specifiedCholera[9][10]
ZebrafishExposure in water40 µg/mldH₂OHepatocellular Carcinoma[11]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

Due to the poor water solubility of this compound, a suitable vehicle is required to ensure a uniform and stable suspension for accurate oral administration. The following protocol is a general guideline for preparing a this compound suspension.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.

  • Initial Solubilization: Add a small volume of DMSO to the this compound powder. A common starting point is to use 10% of the final volume as DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvent and Surfactant: To the DMSO-methyl gallate solution, add PEG300 (e.g., to a final concentration of 40%) and Tween 80 (e.g., to a final concentration of 5%). Vortex after each addition to ensure a homogenous mixture.

  • Addition of Aqueous Component: Slowly add saline or PBS to the mixture while continuously vortexing to reach the final desired volume. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12][13]

  • Homogenization: For a more uniform suspension, sonicate the final mixture for 5-10 minutes.

  • Storage: It is recommended to prepare the formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Note: The final concentration of DMSO should be kept as low as possible to avoid potential toxicity. For sensitive animal models, a lower percentage of DMSO (e.g., 2%) can be used, adjusting the other components accordingly.[12]

Protocol 2: Administration of this compound by Oral Gavage in Mice

Oral gavage is a common method for precise oral administration of compounds in rodents.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Dosage Calculation: Weigh the mouse to calculate the exact volume of the this compound formulation to be administered based on the desired dosage in mg/kg. The administration volume for mice should generally not exceed 10 mL/kg.[8]

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the depth of insertion required to reach the stomach.

  • Administration:

    • Attach the syringe containing the calculated dose to the gavage needle.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.

    • Once the needle is in the esophagus, advance it to the pre-measured depth.

    • Slowly depress the syringe plunger to administer the formulation.

    • Gently withdraw the needle.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.

Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its anticancer effects in hepatocellular carcinoma by modulating the AMPK/NF-κB signaling pathway.[6]

Methyl_Gallate_Signaling MG This compound AMPK AMPK MG->AMPK NFkB NF-κB AMPK->NFkB p_NFkB p-NF-κB NFkB->p_NFkB Vimentin Vimentin p_NFkB->Vimentin E_cadherin E-cadherin p_NFkB->E_cadherin MMP2 MMP2 p_NFkB->MMP2 MMP9 MMP9 p_NFkB->MMP9 TIMP2 TIMP-2 p_NFkB->TIMP2 Migration_Invasion Cell Migration & Invasion Vimentin->Migration_Invasion E_cadherin->Migration_Invasion MMP2->Migration_Invasion MMP9->Migration_Invasion TIMP2->Migration_Invasion

This compound's effect on the AMPK/NF-κB signaling pathway.
Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for an in vivo study of this compound in a rodent model.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. Formulation Preparation (this compound Suspension) Grouping 3. Randomization into Groups (Vehicle, MG doses, Positive Control) Formulation->Grouping Animal_Acclimation 2. Animal Acclimation (e.g., 1 week) Animal_Acclimation->Grouping Administration 4. Daily Administration (e.g., Oral Gavage) Grouping->Administration Monitoring 5. Monitoring (Body weight, clinical signs) Administration->Monitoring Endpoint 6. Study Endpoint & Euthanasia Monitoring->Endpoint Tissue_Collection 7. Tissue/Tumor Collection Endpoint->Tissue_Collection Analysis 8. Ex Vivo Analysis (Histology, Western Blot, etc.) Tissue_Collection->Analysis Data_Analysis 9. Statistical Analysis Analysis->Data_Analysis

General experimental workflow for in vivo studies of this compound.

References

Methyl Gallate: A Versatile Substrate for Enzymatic Reactions and a Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gallate (methyl 3,4,5-trihydroxybenzoate) is a phenolic compound found in various plants and has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] In the realm of enzymology, this compound serves as a valuable substrate for several enzymes, facilitating the study of enzyme kinetics, inhibition, and the synthesis of valuable compounds. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate in enzymatic reactions and for studying its effects on key cellular signaling pathways.

Enzymatic Reactions Utilizing this compound

This compound is a key substrate for enzymes such as tannase and lipase, which catalyze its hydrolysis and synthesis, respectively.

Tannase-Mediated Hydrolysis of this compound

Tannase (tannin acyl hydrolase) catalyzes the hydrolysis of the ester bond in this compound to produce gallic acid and methanol. This reaction is fundamental for screening and characterizing tannase activity from various sources.

Quantitative Data Summary

EnzymeSubstrateProductKmVmaxOptimal pHOptimal TemperatureReference
Self-immobilized Aspergillus niger GH1 TannaseThis compoundGallic Acid4.9 mM4.3 x 10⁻² mM/min5.030°C[3]
Aspergillus nomius GWA5 TannaseThis compoundGallic Acid--5.030°C[4]
Lipase-Catalyzed Synthesis and Transesterification

Lipases are utilized in the synthesis of this compound through the esterification of gallic acid with methanol or via transesterification reactions. For instance, Novozym 435, a commercially available immobilized lipase, can catalyze the transesterification of propyl gallate with methanol to produce this compound.[5][6]

Quantitative Data Summary

EnzymeReactionSubstratesProductConversion/YieldKey ConditionsReference
Novozym 435TransesterificationPropyl Gallate, MethanolThis compound60.4% yield40 g/L enzyme, 50°C, 200 rpm, in a deep eutectic solvent[5][6]
Immobilized Staphylococcus xylosus LipaseEsterificationGallic Acid, PropanolPropyl Gallate90% ± 3.5% conversion400 IU enzyme, 52°C[7]

Experimental Protocols

Protocol 1: Tannase Activity Assay Using this compound

This protocol is based on the colorimetric rhodanine method, which quantifies the gallic acid produced from the enzymatic hydrolysis of this compound.[4][8][9][10]

Materials:

  • This compound solution (12.5 mM in 100 mM sodium phosphate buffer, pH 5.0)

  • Enzyme solution (diluted in 100 mM sodium phosphate buffer, pH 5.0)

  • Methanolic rhodanine solution (0.667% w/v)

  • Potassium hydroxide (KOH) solution (500 mM)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 50 µL of the diluted enzyme solution to 50 µL of the 12.5 mM this compound solution.

  • Incubate the reaction mixture at 30°C with agitation (600 rpm) for 10 minutes.

  • Stop the enzymatic reaction by adding 60 µL of the methanolic rhodanine solution and incubate at 25°C for 5 minutes.

  • Add 40 µL of 500 mM KOH solution and incubate for another 5 minutes at 25°C.

  • Add 800 µL of distilled water and incubate for 10 minutes at 25°C.

  • Measure the absorbance of the resulting pink-colored complex at 520 nm.

  • A standard curve using known concentrations of gallic acid should be prepared to determine the amount of product formed.

  • One unit of tannase activity is defined as the amount of enzyme that releases one micromole of gallic acid per minute under the assay conditions.

Experimental Workflow for Tannase Activity Assay

Tannase_Assay_Workflow prep Prepare Reagents (this compound, Enzyme, Rhodanine, KOH) reaction Enzymatic Reaction 50µL Enzyme + 50µL this compound (30°C, 10 min, 600 rpm) prep->reaction stop Stop Reaction Add 60µL Rhodanine (25°C, 5 min) reaction->stop develop Color Development Add 40µL KOH (25°C, 5 min) stop->develop dilute Dilution Add 800µL Distilled Water (25°C, 10 min) develop->dilute measure Measure Absorbance at 520 nm dilute->measure calculate Calculate Activity (vs. Gallic Acid Standard Curve) measure->calculate

Caption: Workflow for determining tannase activity using this compound.

Protocol 2: HPLC Analysis of this compound and Gallic Acid

This protocol provides a general method for the separation and quantification of this compound and its hydrolysis product, gallic acid, using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12][13][14][15]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid

  • Mobile Phase B: Acetonitrile

  • Methanol for sample preparation

  • Syringe filters (0.45 µm)

  • Standards of this compound and gallic acid

Procedure:

  • Sample Preparation: Dissolve the reaction mixture or sample in methanol, filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. A starting condition could be 95% A and 5% B, with a linear gradient to increase the concentration of B over 20-30 minutes. The exact gradient will need to be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm or 280 nm.[12][13]

    • Injection Volume: 10-20 µL.

  • Quantification: Prepare standard curves for both this compound and gallic acid by injecting known concentrations. The concentration of the analytes in the samples can be determined by comparing their peak areas to the standard curves.

This compound as a Modulator of Cellular Signaling Pathways

This compound has been shown to influence several critical signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound can attenuate inflammatory responses by inhibiting the Toll-like receptor (TLR) mediated activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[6][10][16][17][18][19] It has been observed to decrease the degradation of IκB, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[6][16] Furthermore, it inhibits the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK.[6][16][20]

Signaling Pathway: this compound's Inhibition of NF-κB

NFkB_Inhibition cluster_n Nucleus LPS LPS / Zymosan TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKKα/β MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB phosphorylates IκBα IkB->NFkB_IkB binds & inhibits NFkB NF-κB (p65) NFkB->NFkB_IkB NFkB_nuc NF-κB (p65) (Active) NFkB_IkB->NFkB_nuc IκBα degradation, NF-κB translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->cytokines transcription nucleus Nucleus MG This compound MG->IKK inhibits

Caption: this compound inhibits NF-κB signaling by blocking IKK activation.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines.[5][21][22][23][24][25] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5][23] This results in the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3, ultimately leading to programmed cell death.[21][25]

Signaling Pathway: this compound's Induction of Apoptosis

Apoptosis_Induction MG This compound ROS ↑ ROS Production MG->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) MG->Bcl2 Bax ↑ Bax/Bad (Pro-apoptotic) MG->Bax DeathR Death Receptors (e.g., Fas) MG->DeathR modulates Mito Mitochondria ROS->Mito CytC Cytochrome c release Mito->CytC Bcl2->Mito inhibits Bax->Mito promotes Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp8 Caspase-8 (Initiator) Casp8->Casp3 activates DeathR->Casp8 activates Apoptosis Apoptosis Casp3->Apoptosis PARP PARP Cleavage Casp3->PARP

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Conclusion

This compound is a multifaceted compound with significant applications in enzymology and cell biology research. As a substrate, it provides a reliable means to assay the activity of enzymes like tannase. Its role as a modulator of key signaling pathways, such as NF-κB and MAPK, and its ability to induce apoptosis, make it a compound of interest for drug development, particularly in the areas of inflammation and cancer. The protocols and data presented here offer a foundation for researchers to explore the diverse applications of this compound in their respective fields.

References

Application Notes and Protocols for Evaluating Methyl Gallate Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing common cell-based assays to evaluate the cytotoxicity of Methyl Gallate (MG), a phenolic compound with demonstrated anticancer properties.[1][2][3]

This compound has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways.[1][2][3] Accurate and reproducible assessment of its cytotoxic effects is crucial for preclinical drug development. This document outlines the principles, protocols, and data interpretation for essential cytotoxicity assays.

Key Cytotoxicity Assays for this compound

The following are standard colorimetric and fluorescence-based assays to quantify the cytotoxic effects of this compound:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][4]

  • LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[1][5]

  • Apoptosis Assays: Detect programmed cell death through methods like Annexin V staining and analysis of caspase activation.[1][2]

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound across various cancer cell lines.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (h)Assay
HeLaCervical Cancer11.00 ± 0.5872MTT
U87Glioblastoma8.44 ± 0.61Not SpecifiedNot Specified
A431Skin Cancer5324MTT
A431Skin Cancer4348MTT
MCF-7Breast Cancer113.25Not SpecifiedMTS
Hep3BHepatocellular CarcinomaConcentration-dependent inhibition observed48SRB
MahlavuHepatocellular CarcinomaConcentration-dependent inhibition observed48SRB
HepJ5Hepatocellular CarcinomaConcentration-dependent inhibition observed48SRB

Note: The cytotoxicity of this compound can vary depending on the cell line, incubation time, and the specific assay used.[2][6][7][8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses cell viability by measuring the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4][9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1][2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read

MTT Assay Workflow

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released into the culture medium from cells with damaged membranes, a hallmark of cytotoxicity.[1][5]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10][11]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.[10][12]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[10][12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition seed_treat Seed and Treat Cells centrifuge Centrifuge Plate seed_treat->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate at RT add_reagent->incubate read Measure Absorbance (490 nm) incubate->read

LDH Assay Workflow

Annexin V Apoptosis Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently labeled Annexin V.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound induces cytotoxicity in cancer cells primarily through the induction of apoptosis, which involves both intrinsic and extrinsic pathways.[2][3]

  • Intrinsic Pathway: MG can increase the production of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[3] This results in the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2][3] This imbalance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.[1][2]

  • Extrinsic Pathway: MG has also been shown to activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[2]

  • p53 Upregulation: The tumor suppressor protein p53 can be upregulated by MG, which can further promote apoptosis by influencing the expression of Bcl-2 family proteins.[2]

  • AMPK/NF-κB Pathway: In some cancer types, this compound has been shown to inhibit cell migration and invasion by modulating the AMPK/NF-κB signaling pathway.[13]

MG_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Apoptotic Pathways cluster_outcome Outcome MG This compound ROS ↑ ROS Production MG->ROS p53 ↑ p53 MG->p53 AMPK AMPK Activation MG->AMPK Casp8 Caspase-8 Activation MG->Casp8 Bax ↑ Bax ROS->Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 NFkB ↓ NF-κB AMPK->NFkB Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Migration ↓ Cell Migration/Invasion NFkB->Migration Apoptosis Apoptosis Casp3->Apoptosis

Signaling Pathways of this compound Cytotoxicity

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gallate (MG), a phenolic compound derived from gallic acid and found in various plants, has demonstrated significant anticancer properties.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3][4][5] Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for quantifying and characterizing apoptosis. This document provides detailed application notes and protocols for analyzing this compound-induced apoptosis using flow cytometry, with a focus on the widely used Annexin V and Propidium Iodide (PI) staining method.

Principle of Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[7][8] This allows for the identification of early apoptotic cells.

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][7][9] By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Data Presentation

The following tables summarize quantitative data from studies on this compound-induced apoptosis in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Treatment Duration (h)Reference
HeLaCervical Cancer11.00 ± 0.5872[4]
Hep3BHepatocellular Carcinoma>4048[1]
MahlavuHepatocellular Carcinoma~4048[1]
HepJ5Hepatocellular Carcinoma~2048[1]

Table 2: Percentage of Apoptotic Cells after this compound Treatment (Flow Cytometry Data)

Cell LineThis compound Concentration (µg/mL)Treatment Duration (h)Percentage of Apoptotic Cells (Annexin V+)Reference
HepJ5404819.2%[10]
HepJ5 (with CQ)404825.8%[10]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (MG) stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a culture plate or flask at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare different concentrations of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the MG stock).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

  • Cell Harvesting: After incubation, harvest the cells for flow cytometry analysis as described in Protocol 2. For adherent cells, collect both the floating cells in the supernatant and the attached cells by trypsinization.[6][9]

Protocol 2: Annexin V/PI Staining for Flow Cytometry

This protocol provides a step-by-step guide for staining this compound-treated cells with Annexin V and PI for apoptosis analysis by flow cytometry.[6][11][12]

Materials:

  • Harvested cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect the cells (approximately 1-5 x 10^5 cells per sample) by centrifugation (e.g., 300-600 x g for 5 minutes).[11]

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[11] Centrifuge and carefully discard the supernatant after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5-10 µL of PI staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8][12]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8][12]

  • Analysis: Analyze the samples on a flow cytometer immediately (preferably within 1 hour).

Controls for Flow Cytometry Setup:

  • Unstained cells: To set the baseline fluorescence.

  • Cells stained only with Annexin V-FITC: To set compensation for the FITC channel.

  • Cells stained only with PI: To set compensation for the PI channel.

Signaling Pathways and Visualizations

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and p53, downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases, including caspase-3, -8, and -9.[1][2][3][4] this compound can also induce apoptosis by increasing the production of reactive oxygen species (ROS).[1]

Methyl_Gallate_Apoptosis_Workflow Experimental Workflow for Apoptosis Analysis cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis seed_cells Seed Cancer Cells treat_mg Treat with this compound seed_cells->treat_mg harvest_cells Harvest Cells treat_mg->harvest_cells wash_cells Wash with PBS & Binding Buffer harvest_cells->wash_cells stain_annexin_pi Stain with Annexin V & PI wash_cells->stain_annexin_pi incubate Incubate in Dark stain_annexin_pi->incubate acquire_data Acquire Data on Flow Cytometer incubate->acquire_data analyze_data Analyze Dot Plots acquire_data->analyze_data live_cells Live Cells (Annexin V- / PI-) early_apoptotic Early Apoptotic (Annexin V+ / PI-) late_apoptotic Late Apoptotic (Annexin V+ / PI+) Methyl_Gallate_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MG This compound ROS ↑ ROS Production MG->ROS p53 ↑ p53 MG->p53 Bcl2 ↓ Bcl-2 MG->Bcl2 inhibits Casp8 Caspase-8 Activation MG->Casp8 Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax p53->Bax Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl Gallate (MG), a phenolic compound derived from gallic acid, has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Western blot analysis is a fundamental technique employed to investigate the impact of this compound on protein expression and signaling pathways within cells. These application notes provide a comprehensive overview of proteins and pathways modulated by this compound, along with detailed protocols for their analysis using Western blotting.

Proteins and Signaling Pathways Modulated by this compound

This compound has been shown to influence a variety of cellular processes by altering the expression and activation of key proteins. These are primarily involved in apoptosis, inflammation, and cell migration.

Apoptosis and Autophagy

This compound is a potent inducer of apoptosis in various cancer cell lines.[2][5][6] This is achieved through the modulation of pro- and anti-apoptotic proteins. Furthermore, MG has been observed to induce autophagy in hepatocellular carcinoma cells.[5]

Table 1: Proteins Involved in Apoptosis and Autophagy Affected by this compound

ProteinFamily/FunctionEffect of this compoundCell Type(s)Reference(s)
Bax Bcl-2 family, pro-apoptoticUpregulationHeLa, Hepatocellular carcinoma[2][5]
Bcl-2 Bcl-2 family, anti-apoptoticDownregulationHeLa, Hepatocellular carcinoma[2][5]
Bad Bcl-2 family, pro-apoptoticModulationHepatocellular carcinoma[5]
Cleaved Caspase-3 Executioner caspaseUpregulation/ActivationMelanoma, Hepatocellular carcinoma, Keratinocytes[1][5][6]
Cleaved Caspase-7 Executioner caspaseUpregulation/ActivationKeratinocytes[1]
Cleaved Caspase-9 Initiator caspaseUpregulation/ActivationKeratinocytes, HeLa[1][2]
Caspase-8 Initiator caspaseActivationHeLa[2]
Cleaved PARP DNA repair enzyme, apoptosis markerUpregulation/ActivationHepatocellular carcinoma, Keratinocytes[1][5]
p53 Tumor suppressorUpregulationHeLa[2][7]
Beclin-1 Autophagy-related proteinActivationHepatocellular carcinoma[5]
ATG5+12 Autophagy-related proteinActivationHepatocellular carcinoma[5]
LC3-I to LC3-II Autophagy markerIncreased conversionHepatocellular carcinoma[5]
Inflammation and Cell Signaling

This compound exhibits significant anti-inflammatory effects by targeting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10]

Table 2: Proteins Involved in Inflammation and Signaling Affected by this compound

ProteinPathwayEffect of this compoundCell Type(s)Reference(s)
Phospho-ERK1/2 MAPKInhibitionKeratinocytes[1]
Phospho-JNK1/2 MAPKInhibitionKeratinocytes[1]
Phospho-p38 MAPKInhibitionKeratinocytes, Chang liver cells[1][3]
Phospho-MEK1/2 MAPKInhibitionKeratinocytes[1]
Phospho-MKK3/6 MAPKInhibitionKeratinocytes[1]
Phospho-MKK4/7 MAPKInhibitionKeratinocytes[1]
COX-2 InflammationSuppressionKeratinocytes[1]
p-NF-κB NF-κBDownregulationHepatocellular carcinoma[11]
TNF-α Pro-inflammatory cytokineReductionMacrophages[8]
IL-1β Pro-inflammatory cytokineReductionMacrophages[8]
IL-6 Pro-inflammatory cytokineReductionMacrophages[8]
AMPK Cellular energy homeostasisDownregulationHepatocellular carcinoma[11]
Cell Migration and Invasion

This compound has been shown to inhibit the migration and invasion of cancer cells, a critical step in metastasis. This is achieved by regulating proteins involved in the epithelial-mesenchymal transition (EMT) and extracellular matrix (ECM) degradation.

Table 3: Proteins Involved in Cell Migration and Invasion Affected by this compound

ProteinFunctionEffect of this compoundCell Type(s)Reference(s)
E-cadherin Cell adhesionUpregulationHepatocellular carcinoma[11]
Vimentin EMT markerDownregulationHepatocellular carcinoma[11]
MMP-2 Matrix metalloproteinaseDownregulationHepatocellular carcinoma[11]
MMP-9 Matrix metalloproteinaseDownregulationHepatocellular carcinoma[11]
TIMP-2 MMP inhibitorUpregulationHepatocellular carcinoma[11]

Experimental Protocols

General Workflow for Western Blot Analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis cell_culture Cell Culture & Treatment with this compound cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., Chemiluminescence) secondary_ab->detection imaging Image Acquisition detection->imaging analysis Data Analysis & Quantification imaging->analysis G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MG This compound Bax Bax MG->Bax Upregulates Bcl2 Bcl-2 MG->Bcl2 Downregulates Casp8 Caspase-8 MG->Casp8 Activates CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway MG This compound MAPKK MAPKK (MEK) MG->MAPKK Inhibits IKK IKK MG->IKK Inhibits MAPKKK MAPKKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammation Inflammation (COX-2, TNF-α, IL-1β, IL-6) MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Inflammation

References

Investigating the Neuroprotective Effects of Methyl Gallate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gallate (MG), a polyphenolic compound found in various natural plants, has emerged as a promising candidate for neuroprotective therapies.[1][2] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties, make it a subject of intense research in the context of neurodegenerative diseases such as Alzheimer's disease.[1][3][4] These notes provide an overview of the key neuroprotective mechanisms of this compound and detailed protocols for investigating its efficacy.

This compound has demonstrated the ability to counteract several pathological hallmarks of neurodegeneration. It has been shown to mitigate beta-amyloid (Aβ)-induced toxicity, a key factor in Alzheimer's disease, by inhibiting Aβ fibrillation and destabilizing pre-formed fibrils.[3][4] Furthermore, its potent antioxidant properties help in attenuating oxidative stress-mediated neuronal damage by reducing reactive oxygen species (ROS) and preventing lipid peroxidation.[3][5][6] this compound also exerts anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK.[7] Moreover, it has been observed to inhibit apoptosis, a form of programmed cell death implicated in neuronal loss.[8]

Key Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are attributed to its ability to modulate multiple cellular and molecular pathways.

  • Antioxidant Activity: this compound effectively scavenges free radicals and reduces oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[3][5][6]

  • Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways, such as NF-κB and MAPK, thereby reducing neuroinflammation.[7]

  • Anti-apoptotic Activity: this compound can inhibit the apoptotic cascade, including the activation of caspases, and prevent mitochondrial dysfunction, thus promoting neuronal survival.[3][8]

  • Anti-amyloidogenic Properties: In the context of Alzheimer's disease, this compound has been shown to interfere with the aggregation of beta-amyloid peptides and can even disaggregate existing amyloid plaques.[3][4]

  • Cholinesterase Inhibition: It exhibits acetylcholinesterase inhibitory activity, which is a therapeutic strategy to enhance cholinergic neurotransmission in Alzheimer's disease.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of this compound and its formulations.

Table 1: In Vitro Efficacy of Starch-Encapsulated this compound (SEMG)

ParameterResultCell LineReference
IC50 for Cytotoxicity (Aβ-induced)18.25 ± 0.025 µg/mLNeuro2A[3][4]
Acetylcholinesterase Inhibition (IC50)15.25 ± 0.024 µg/mL-[3]
Reduction in Apoptotic CellsFrom 62.33% to 24.66%Neuro2A[3]
Restoration of Cell Viability (at 100 µg/mL)Up to 99.99%Neuro2A[3]

Table 2: In Vivo Efficacy of Methyl-3-O-methyl gallate (M3OMG)

ParameterTreatmentAnimal ModelKey FindingsReference
Oxidative Stress10 and 20 mg/kg i.p.Rats (NaF-induced neurotoxicity)Normalized TBARS levels, restored glutathione and antioxidant enzyme activities[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: Assessment of Neuroprotection against Aβ-Induced Cytotoxicity using MTT Assay

Objective: To determine the protective effect of this compound on the viability of neuronal cells exposed to beta-amyloid (Aβ) peptide.

Materials:

  • Neuro2A cells (or other suitable neuronal cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Beta-amyloid (25-35) peptide

  • This compound (or its formulation, e.g., SEMG)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-plate reader

Procedure:

  • Cell Seeding: Seed Neuro2A cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 20-100 µg/mL) for 2 hours.

  • Aβ Induction: Induce cytotoxicity by adding Aβ (25-35) peptide to a final concentration of 20 µM to the wells (except for the control group) and incubate for 24 hours.

  • MTT Assay:

    • After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of MTT solution (1 mg/mL) to each well and incubate for 3 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 540 nm using a multi-plate reader. Cell viability is expressed as a percentage of the control group.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To evaluate the antioxidant effect of this compound by measuring its ability to reduce intracellular ROS levels.

Materials:

  • Neuro2A cells

  • DMEM with 10% FBS

  • This compound

  • Aβ (25-35) peptide

  • 2′,7′-Dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed and culture Neuro2A cells as described in Protocol 1. Pre-treat the cells with the IC50 concentration of this compound (e.g., 18.25 µg/mL) for 2 hours, followed by treatment with 20 µM Aβ for 24 hours.

  • DCFH-DA Staining:

    • Harvest the cells and treat them with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove extracellular DCFH-DA.

  • Fluorescence Measurement:

    • Examine the cells under a fluorescence microscope to visualize the fluorescence intensity, which is proportional to the amount of intracellular ROS.

    • Alternatively, quantify the fluorescence using a fluorescence plate reader.

Protocol 3: Assessment of Apoptosis by Acridine Orange/Ethidium Bromide (AO/EB) Staining

Objective: To determine the anti-apoptotic effect of this compound on neuronal cells.

Materials:

  • Neuronal cells (e.g., Neuro2A)

  • This compound

  • Apoptosis-inducing agent (e.g., Aβ peptide or H2O2)

  • Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL each in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Culture and treat the cells with this compound and the apoptosis-inducing agent as described in previous protocols.

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in AO/EB staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Microscopic Analysis:

    • Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells under a fluorescence microscope.

    • Interpretation:

      • Live cells: Uniform green fluorescence.

      • Early apoptotic cells: Bright green fluorescence with chromatin condensation or nuclear fragmentation.

      • Late apoptotic cells: Orange to red fluorescence with chromatin condensation or fragmentation.

      • Necrotic cells: Uniform orange to red fluorescence.

  • Quantification: Count the number of live, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.

Signaling Pathways and Visualizations

This compound exerts its neuroprotective effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.

Methyl_Gallate_Neuroprotection_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., Neuro2A) mg_treatment This compound Treatment cell_culture->mg_treatment stressor Induction of Neurotoxicity (e.g., Aβ, H2O2) mg_treatment->stressor cell_viability Cell Viability Assay (MTT) stressor->cell_viability ros_assay ROS Measurement (DCFH-DA) stressor->ros_assay apoptosis_assay Apoptosis Assay (AO/EB, Annexin V) stressor->apoptosis_assay quant_data Quantitative Data (IC50, % viability, etc.) cell_viability->quant_data ros_assay->quant_data apoptosis_assay->quant_data animal_model Animal Model of Neurodegeneration mg_admin This compound Administration animal_model->mg_admin behavioral Behavioral Tests mg_admin->behavioral biochemical Biochemical Analysis (Brain Homogenates) mg_admin->biochemical pathway_analysis Signaling Pathway Analysis biochemical->pathway_analysis conclusion Conclusion on Neuroprotective Efficacy quant_data->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

Methyl_Gallate_Signaling_Pathways cluster_stress Cellular Stressors cluster_mg This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Abeta Beta-Amyloid OxidativeStress Oxidative Stress (ROS) Abeta->OxidativeStress induces NFkB NF-κB Pathway OxidativeStress->NFkB activates MAPK MAPK Pathway (ERK, p38, JNK) OxidativeStress->MAPK activates Apoptosis Apoptotic Pathway (Caspases) OxidativeStress->Apoptosis triggers MG This compound MG->OxidativeStress inhibits MG->NFkB inhibits MG->MAPK inhibits MG->Apoptosis inhibits Neuroprotection Neuroprotection & Neuronal Survival MG->Neuroprotection promotes Inflammation Neuroinflammation NFkB->Inflammation promotes MAPK->Inflammation promotes NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath causes Inflammation->NeuronalDeath leads to

Caption: Signaling pathways modulated by this compound in neuroprotection.

References

Troubleshooting & Optimization

Improving Methyl Gallate solubility for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling Methyl Gallate (MG) in biological assays, with a specific focus on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol are recommended.[1]

Q2: How do I prepare a working solution of this compound for my cell culture experiment?

The standard method is to first dissolve this compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[1][2] This stock solution can then be serially diluted with your aqueous buffer or cell culture medium to achieve the final desired concentration.[1] It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The maximum tolerated concentration of DMSO is highly cell-line specific.[3][4] As a general guideline, most cell lines can tolerate DMSO up to 0.5% or 1%, but some sensitive cell lines may show toxicity at concentrations below 1%.[3][5] It is strongly recommended to keep the final DMSO concentration at or below 0.1% if possible.[4][5] Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) to determine the solvent's effect on your specific cell line.[5]

Q4: Can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day, as its stability in aqueous buffers can be limited.[1] Stock solutions in anhydrous DMSO, purged with an inert gas, are more stable and can be stored at -20°C for extended periods.[1]

Q5: Are there alternative methods to improve the aqueous solubility of this compound without using organic solvents?

Yes, complexation with cyclodextrins is a promising method. Encapsulating this compound within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility and stability.[6][7] This method is particularly useful for in vivo studies or when even low concentrations of organic solvents are a concern.

Troubleshooting Guide

Problem: My this compound precipitated when I added it to my cell culture medium.

Possible Cause Troubleshooting Steps
High Final Concentration The final concentration of this compound may exceed its solubility limit in the aqueous medium. Solution: Lower the final concentration of this compound. Determine its maximum solubility in your specific medium empirically.
Solvent Shock Adding a concentrated DMSO/DMF stock directly to the medium can cause the compound to rapidly precipitate (a phenomenon known as "solvent shock"). Solution: Perform serial dilutions. Dilute the stock solution in multiple steps with the medium, vortexing or mixing gently between each step.
Temperature Effects Media stored at 4°C have lower solubilizing capacity than at 37°C. Adding a cold stock to cold media can cause precipitation. Solution: Warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the stock solution is at room temperature.[8]
Media Component Interaction Components in the medium, such as salts and proteins, can interact with the compound and reduce its solubility.[9][10] Solution: Test the solubility in a simpler buffer (e.g., PBS) first. If it remains soluble in the buffer but not the medium, component interaction is likely. Consider using a different medium formulation or a solubilization agent like cyclodextrin.

Problem: My cells are showing signs of toxicity (e.g., poor growth, death), and I suspect it's the solvent.

Possible Cause Troubleshooting Steps
DMSO Concentration is Too High The final concentration of your organic solvent (e.g., DMSO) is toxic to your specific cell line.[11] Even at 0.5%, DMSO can cause cell death in some lines.[11] Solution: Perform a vehicle control experiment. Treat cells with various concentrations of the solvent (e.g., 0.05%, 0.1%, 0.5%, 1% DMSO) without this compound and assess cell viability. This will establish the maximum tolerated solvent concentration for your cells.[4]
Impure Solvent The solvent may be old or contain impurities (e.g., absorbed water) that are toxic. Solution: Use fresh, high-purity, anhydrous, sterile-filtered DMSO or other solvents intended for cell culture applications.[12]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityNotes
Dimethylformamide (DMF)~25 mg/mLOrganic solvent.[1]
Dimethyl Sulfoxide (DMSO)15 - 37 mg/mLOrganic solvent.[1][12] Use fresh, moisture-free DMSO for best results.[12]
Ethanol~10 mg/mLOrganic solvent.[1]
1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/mLPrepared by first dissolving in DMF, then diluting with PBS.[1]
WaterSparingly solubleData varies with temperature.[1][13]

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation

This protocol describes the standard method for preparing a this compound stock solution using an organic solvent.

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or DMF/ethanol) to achieve a high-concentration stock (e.g., 15-20 mg/mL).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1]

Protocol 2: Vehicle Control for Solvent Toxicity Assessment

This protocol is essential for determining the non-toxic concentration of a solvent (e.g., DMSO) on your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.[2]

  • Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations that span your intended working concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Also, prepare a "no solvent" control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different solvent concentrations.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[14]

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or SRB assay.[2][12]

  • Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "no solvent" control. This is the maximum permissible solvent concentration for your subsequent experiments.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_prep Preparation Workflow cluster_trouble Troubleshooting Workflow start Start: Weigh This compound (MG) dissolve Dissolve in 100% DMSO to create stock solution start->dissolve dilute Serially dilute stock in culture medium dissolve->dilute treat Add final dilution to cells dilute->treat end_prep Experiment Start treat->end_prep observe Observation: Precipitate forms in medium check_conc Is final MG concentration too high? observe->check_conc Precipitation Occurs check_solvent Is final DMSO concentration < 0.5% (ideally < 0.1%)? check_conc->check_solvent No sol_lower Action: Lower final MG concentration check_conc->sol_lower Yes check_temp Was the medium warmed to 37°C? check_solvent->check_temp Yes sol_dilute Action: Use serial dilution and vortex between steps check_solvent->sol_dilute No check_temp->sol_dilute No sol_warm Action: Pre-warm medium before adding MG stock check_temp->sol_warm Yes

Caption: Logical workflow for preparing and troubleshooting this compound solutions.

This compound's Anti-Inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway MG This compound p38 p38 MG->p38 inhibits phosphorylation ERK ERK1/2 MG->ERK inhibits phosphorylation JNK JNK MG->JNK inhibits phosphorylation IkB IκB Degradation MG->IkB inhibits Inflammation Inflammatory Response (Cytokine Production) p38->Inflammation ERK->Inflammation JNK->Inflammation p65 p65 Nuclear Translocation IkB->p65 leads to p65->Inflammation

Caption: this compound inhibits inflammation via the MAPK and NF-κB pathways.[15]

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of methyl gallate and its related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and similar phenolic compounds.

1. Poor Resolution Between this compound and Gallic Acid Peaks

  • Question: My chromatogram shows overlapping or poorly resolved peaks for this compound and gallic acid. How can I improve the separation?

  • Answer: Poor resolution is a common challenge. Here are several strategies to improve the separation between this compound and gallic acid:

    • Mobile Phase Optimization:

      • Adjusting pH: The ionization state of gallic acid, an acidic compound, is highly dependent on the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase (e.g., with 0.1% formic or phosphoric acid) will suppress the ionization of gallic acid, increasing its retention time and improving separation from the less polar this compound. Aim for a pH at least 2 units below the pKa of gallic acid.

      • Organic Modifier: The choice and concentration of the organic solvent are critical. Acetonitrile and methanol are common choices. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Experiment with different gradient profiles or isocratic compositions to find the optimal separation.

    • Column Selection:

      • While a standard C18 column is often used, consider a phenyl--hexyl column. The pi-pi interactions offered by the phenyl stationary phase can enhance the separation of aromatic compounds like this compound and gallic acid.

      • Using a column with a smaller particle size (e.g., <3 µm) can significantly increase efficiency and resolution.

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be aware that excessive temperatures can degrade sensitive phenolic compounds.

2. Peak Tailing of Phenolic Compound Peaks

  • Question: The peaks for my phenolic compounds, particularly gallic acid, are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing is often observed for polar, acidic compounds like gallic acid. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Here’s how to address it:

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which minimizes tailing for polar analytes.

    • Mobile Phase pH: As mentioned for resolution, a low pH mobile phase will keep acidic compounds in their non-ionized form, reducing interactions with silanol groups.

    • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.

    • Guard Column: A guard column can help by adsorbing highly retained matrix components that might otherwise contaminate the analytical column and cause peak shape distortion.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

3. Peak Fronting

  • Question: My this compound peak is fronting. What could be the issue?

  • Answer: Peak fronting is less common than tailing but can occur due to several factors:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.

    • Column Overload: Injecting too large a volume or too high a concentration of your sample can lead to fronting. Reduce the injection volume or dilute the sample.

    • Column Degradation: A void or channel in the column packing can also cause peak fronting. This may require column replacement.

4. Inconsistent Retention Times

  • Question: I am observing significant shifts in the retention times of my analytes from one run to the next. What is causing this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your method. The most common causes include:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer and pH, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate pH measurement.

    • Column Equilibration: Insufficient column equilibration between runs, particularly in gradient elution, is a frequent cause of retention time drift. Ensure a consistent and adequate equilibration time.

    • Temperature Fluctuations: Changes in the column temperature will affect retention times. Using a column oven is highly recommended for stable and reproducible results.

    • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating this compound and gallic acid?

A1: A good starting point would be a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with 0.1% formic acid, is commonly employed. The detection wavelength is typically set around 270-280 nm, which is the UV absorbance maximum for these compounds.

Q2: How should I prepare my samples for HPLC analysis?

A2: Samples, such as plant extracts, should be dissolved in a solvent compatible with the mobile phase, often a mixture of methanol and water. It is crucial to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter that could block the column.

Q3: Can I use methanol instead of acetonitrile in my mobile phase?

A3: Yes, methanol can be used as the organic modifier. Methanol and acetonitrile have different selectivities, so one may provide a better separation than the other for your specific mixture of compounds. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC.

Q4: What is the purpose of adding acid to the mobile phase?

A4: Adding a small amount of acid, such as formic, acetic, or phosphoric acid, to the mobile phase serves to control the pH and suppress the ionization of acidic analytes like gallic acid. This results in better peak shape (less tailing) and more reproducible retention times.

Q5: How can I confirm the identity of the this compound and gallic acid peaks in my chromatogram?

A5: The most reliable way to confirm peak identity is to run authentic standards of this compound and gallic acid under the same HPLC conditions and compare the retention times. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of this compound and Gallic Acid

This protocol is a generalized procedure based on common methods found in the literature.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 15% B

    • 5-27 min: 15% to 100% B

    • 27-32 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare stock solutions of this compound and gallic acid in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solutions with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample extract in methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Table 1: Example HPLC Conditions for Separation of this compound and Related Compounds

ParameterMethod 1Method 2Method 3
Column XBridge Shield RP18 (150 x 4.6 mm, 5 µm)Shim-pack C18 (250 x 4.6 mm, 5 µm)Thermo Scientific BDS HYPERSIL Phenyl (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in WaterWater:Acetic Acid (1000:1)0.1% Ortho-phosphoric Acid:Methanol (95:5 v/v)
Mobile Phase B AcetonitrileMethanol:Acetic Acid (1000:1)Acetonitrile
Elution Mode GradientGradientGradient
Flow Rate 1.0 mL/min6.0 mL/min1.5 mL/min
Temperature 40 °CNot SpecifiedAmbient
Detection 270 nm280 nm272 nm

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation (Extraction, Filtration) Injector Autosampler/Injector SamplePrep->Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/DAD) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Report Generation Integration->Report Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Start Identify HPLC Problem PeakTailing Peak Tailing Start->PeakTailing PeakFronting Peak Fronting Start->PeakFronting SplitPeaks Split Peaks Start->SplitPeaks NoPeaks No Peaks Start->NoPeaks DriftingRT Drifting Retention Times Start->DriftingRT HighPressure High Back Pressure Start->HighPressure LowPressure Low/No Pressure Start->LowPressure Sol_Tailing Check pH Use End-capped Column Lower Concentration PeakTailing->Sol_Tailing Sol_Fronting Match Sample Solvent Reduce Injection Volume PeakFronting->Sol_Fronting Sol_Split Check for Column Void Ensure Sample is Dissolved SplitPeaks->Sol_Split Sol_NoPeaks Check Sample Prep Verify Injection NoPeaks->Sol_NoPeaks Sol_Drift Equilibrate Column Check Pump Control Temperature DriftingRT->Sol_Drift Sol_HighP Check for Blockages Replace Frits/Filters HighPressure->Sol_HighP Sol_LowP Check for Leaks Prime Pump LowPressure->Sol_LowP

Technical Support Center: Overcoming Methyl Gallate Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing methyl gallate in solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color over time. What is happening?

A1: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This compound is a phenolic compound susceptible to oxidation, especially under certain conditions. This oxidation can be triggered by factors such as elevated pH, exposure to light, and the presence of dissolved oxygen or metal ions. The color change is due to the formation of quinoid-type oxidation products.

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: this compound is most stable in acidic to neutral solutions. As the pH increases, particularly above 7, its stability decreases. At a pH of 10.6 and higher, the phenolic hydroxyl groups can be oxidized to form quinoid structures.[1] It is recommended to maintain the pH of your stock and working solutions below 7.0 to minimize degradation.

Q3: How should I prepare and store a stock solution of this compound?

A3: For optimal stability, prepare stock solutions of this compound in an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[2] These solutions should be stored at -20°C.[2] For aqueous experiments, it is advisable to prepare fresh working solutions daily by diluting the stock solution in your aqueous buffer immediately before use. Do not store aqueous solutions for more than one day.[2]

Q4: Can I use common laboratory buffers like PBS or Tris with this compound?

A4: While you can use these buffers, be aware that the stability of this compound can be compromised, especially under physiological conditions (pH 7.4, 37°C). A related compound, (-)-gallocatechin gallate (GCG), has been shown to be unstable in common buffers like Tris-HCl and phosphate buffer (PB) under these conditions.[3] If you must use such buffers, it is crucial to incorporate stabilizing agents or take protective measures.

Q5: What are the main degradation products of this compound?

A5: The primary degradation pathway for this compound in solution is oxidation. This leads to the formation of quinoid structures.[1] Under harsh conditions such as high temperatures, hydrolysis of the ester bond can also occur, leading to the formation of gallic acid and methanol.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid color change of the solution High pH of the solvent or buffer.1. Measure the pH of your solution. 2. Adjust the pH to be slightly acidic (e.g., pH 6.0-6.5). 3. Prepare fresh solutions in a buffer with a lower pH.
Exposure to light.1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient light during experiments.
Presence of dissolved oxygen.1. Degas your solvent or buffer by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. 2. Work in a low-oxygen environment if possible (e.g., a glove box).
Precipitation of this compound in aqueous solution Poor solubility.1. Prepare a stock solution in an organic solvent like DMSO or DMF first.[2] 2. Dilute the stock solution into the aqueous buffer with vigorous stirring. 3. The final concentration of the organic solvent should be kept low to avoid affecting the experiment.
Inconsistent experimental results Degradation of this compound between experiments.1. Prepare fresh working solutions for each experiment from a frozen stock.[2] 2. Add a stabilizing agent, such as ascorbic acid, to your buffer. 3. Always use a consistent protocol for solution preparation and handling.
Presence of metal ions.1. Use high-purity, metal-free water and reagents. 2. Consider adding a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation.[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of a this compound solution in an aqueous buffer, incorporating measures to enhance its stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Aqueous buffer of choice (e.g., MES buffer, pH 6.0)

  • Ascorbic acid (optional)

  • Nitrogen or Argon gas

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare the Buffer:

    • Prepare your desired aqueous buffer.

    • To enhance stability, consider adding ascorbic acid to a final concentration of 100-200 µM.

    • Degas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare the this compound Stock Solution:

    • Weigh out the required amount of this compound powder in a sterile environment.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[2] Ensure complete dissolution.

    • Store the stock solution in small aliquots in amber vials at -20°C.

  • Prepare the Working Solution:

    • Immediately before your experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in the prepared, degassed buffer. Add the stock solution dropwise while vortexing the buffer to prevent precipitation.

    • Keep the working solution on ice and protected from light until use.

Protocol 2: Monitoring this compound Stability by UV-Vis Spectrophotometry

This protocol provides a method to assess the stability of this compound in a given solution over time by monitoring changes in its UV-Vis absorbance spectrum.

Materials:

  • This compound solution (prepared as in Protocol 1 or your experimental conditions)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Initial Measurement (Time 0):

    • Immediately after preparing the this compound working solution, take an initial UV-Vis spectrum. This compound typically has absorbance maxima around 218 and 274 nm.[2]

    • Record the full spectrum and the absorbance values at the maxima.

  • Incubation:

    • Store the solution under your experimental conditions (e.g., 37°C in an incubator, or at room temperature on the benchtop).

  • Time-Course Measurements:

    • At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), take a UV-Vis spectrum of the solution.

  • Data Analysis:

    • Compare the spectra over time. A decrease in the absorbance at the characteristic peaks and/or the appearance of new peaks at different wavelengths can indicate degradation.

    • Plot the absorbance at 274 nm versus time to visualize the rate of degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent Solubility (approximate) Reference
Ethanol~10 mg/mL[2]
DMSO~15 mg/mL[2]
DMF~25 mg/mL[2]
1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/mL[2]
Table 2: Factors Influencing this compound Stability
Factor Effect on Stability Recommendation
pH Decreased stability at higher pH (>7). Significant oxidation above pH 10.6.[1]Maintain pH below 7.0.
Light Can induce photo-oxidation.Store solutions in the dark (amber vials or foil-wrapped).
Oxygen Promotes oxidative degradation.Degas solvents and work in a low-oxygen environment.
Temperature Higher temperatures can accelerate degradation.Store stock solutions at -20°C and working solutions on ice.
Metal Ions Can catalyze oxidation.Use metal-free water and consider using a chelating agent.[3]

Visualizations

degradation_pathway MG This compound Quinoid Quinoid-type Oxidation Products (Colored) MG->Quinoid Oxidation GA Gallic Acid MG->GA Methanol Methanol MG->Methanol Oxidants Oxidizing Agents (O2, Metal Ions, Light, High pH) Oxidants->Quinoid Hydrolysis Hydrolysis (High Temperature) Hydrolysis->GA Hydrolysis->Methanol

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_stability Stability Check (Optional) start Start degas Degas Buffer (N2 or Ar) start->degas working Prepare Working Solution in Degassed Buffer degas->working stock Prepare Stock in DMSO stock->working run_exp Perform Experiment working->run_exp uv_vis Monitor by UV-Vis working->uv_vis analyze Analyze Results run_exp->analyze end End analyze->end

Caption: Recommended workflow for experiments with this compound.

References

Technical Support Center: Methyl Gallate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of methyl gallate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via Fischer esterification of gallic acid.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in this compound synthesis is a common issue that can stem from several factors related to the equilibrium nature of the Fischer esterification reaction and reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (gallic acid and methanol), thus lowering the yield of this compound.

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture. Additionally, using a large excess of the alcohol (methanol) can help drive the equilibrium towards the product side.

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow and incomplete reaction.

    • Solution: Ensure the correct catalytic amount of a strong acid is used. For laboratory-scale synthesis, this is typically a small percentage of the total reaction volume.

  • Suboptimal Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be continued until the gallic acid spot on the TLC plate has disappeared or is very faint. Refluxing for 6-8 hours is a common timeframe.

  • Purity of Reagents: The presence of water in the gallic acid or methanol can inhibit the reaction.

    • Solution: Use anhydrous gallic acid and methanol to minimize the initial amount of water in the reaction mixture.

Question: I am observing the formation of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

Answer:

The formation of dark-colored byproducts or tars is often due to the decomposition of the starting material or product under harsh acidic conditions and elevated temperatures. Gallic acid, with its three phenolic hydroxyl groups, is sensitive to oxidation.

Potential Causes & Solutions:

  • Oxidation of Gallic Acid: The phenolic hydroxyl groups of gallic acid can be susceptible to oxidation, especially in the presence of impurities or air at high temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all glassware is clean and free of any oxidizing contaminants.

  • Side Reactions of Phenolic Hydroxyls: While the carboxylic acid group is the primary site of esterification, the phenolic hydroxyl groups can potentially undergo side reactions, such as etherification, at high temperatures, though this is less common under standard Fischer esterification conditions.

    • Solution: Maintain the reaction temperature at the reflux temperature of methanol and avoid excessive heating.

Question: During the workup, I am having trouble separating the this compound from unreacted gallic acid. What is the best way to purify my product?

Answer:

Separating this compound from the more polar gallic acid can be challenging but is crucial for obtaining a pure product.

Purification Strategies:

  • Recrystallization: This is a highly effective method for purifying this compound.

    • Procedure: After the reaction, the crude product is typically precipitated by pouring the reaction mixture into cold water. The collected solid can then be recrystallized from hot water or a water-methanol mixture. Gallic acid is more soluble in hot water than this compound, allowing for its separation.

  • Column Chromatography: For very high purity or when recrystallization is not effective, silica gel column chromatography can be employed.

    • Solvent System: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate the less polar this compound from the more polar gallic acid.

  • Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove unreacted gallic acid by converting it to its more water-soluble sodium salt. Care must be taken as this compound can also be hydrolyzed under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound synthesis via Fischer esterification?

A1: A well-optimized Fischer esterification of gallic acid can achieve high yields. Reported yields are often in the range of 80-90%. Some patented methods claim yields of over 98% using specific catalysts.

Q2: Which catalyst is best for this synthesis?

A2: Concentrated sulfuric acid is the most commonly used and effective catalyst for the Fischer esterification of gallic acid with methanol. Other strong acids like p-toluenesulfonic acid can also be used.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the gallic acid spot and the appearance of the this compound spot indicate the progression of the reaction.

Q4: What are the key safety precautions to take during this synthesis?

A4: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Methanol is flammable and toxic; avoid inhalation and skin contact.

Data Presentation

Table 1: Comparison of this compound Synthesis Protocols

ParameterMethod 1Method 2 (Patent)
Starting Material Gallic AcidGallic Acid
Reagent MethanolDimethyl Carbonate
Catalyst Concentrated Sulfuric AcidCu-mordenite
Reaction Time 6-8 hoursNot specified
Temperature Room Temperature80-150 °C
Reported Yield 82%>98%
Reference PrepChem.comCN103709039B

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Esterification

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Gallic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Distilled water

  • Sodium bicarbonate (optional, for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Beakers

  • Büchner funnel and filter paper

  • TLC plates and developing chamber

  • Recrystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve gallic acid in an excess of anhydrous methanol. A typical ratio is 1:3 to 1:5 w/v (e.g., 20 g of gallic acid in 100 mL of methanol).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution. The addition is exothermic, so it should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 6-8 hours.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of methanol by about two-thirds using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing cold distilled water. A white precipitate of crude this compound should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acid and unreacted gallic acid.

  • Purification: Purify the crude this compound by recrystallization from hot water or a methanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point and purity of the final product using appropriate analytical techniques (e.g., NMR, IR, HPLC).

Mandatory Visualization

Troubleshooting_Methyl_Gallate_Synthesis start Low Yield of This compound check_reaction Reaction Incomplete? start->check_reaction end_good High Yield of Pure this compound check_side_reactions Side Reactions (Dark Coloration)? check_reaction->check_side_reactions No action_remove_water Action: - Use Dean-Stark - Use excess Methanol - Use anhydrous reagents check_reaction->action_remove_water Yes (Water present) action_optimize_conditions Action: - Increase reaction time - Check catalyst amount - Monitor with TLC check_reaction->action_optimize_conditions Yes (Time/Catalyst) check_purification Purification Issues? check_purification->end_good No action_purify Action: - Recrystallize from H2O/MeOH - Column Chromatography check_purification->action_purify Yes check_side_reactions->check_purification No action_inert_atmosphere Action: - Run under N2 or Ar - Avoid overheating check_side_reactions->action_inert_atmosphere Yes action_remove_water->end_good action_optimize_conditions->end_good action_purify->end_good action_inert_atmosphere->check_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Fischer_Esterification_Methyl_Gallate gallic_acid Gallic Acid methyl_gallate This compound gallic_acid->methyl_gallate + side_product Potential Side Products (e.g., ethers, oxidized species) gallic_acid->side_product High Temp/ Oxidizing Conditions methanol Methanol methanol->methyl_gallate methyl_gallate->gallic_acid Reversible water Water methyl_gallate->water + catalyst H+ (e.g., H2SO4) catalyst->methyl_gallate

Caption: Reaction pathway for the synthesis of this compound via Fischer esterification.

Minimizing Methyl Gallate degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of methyl gallate during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction critical?

This compound is a phenolic compound, an ester of gallic acid. It is valued for its antioxidant, anti-inflammatory, and potential anti-cancer properties. Maintaining its structural integrity during extraction is crucial because degradation leads to a loss of these biological activities, resulting in lower yields and potentially inaccurate experimental outcomes.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound during extraction are:

  • High pH: Alkaline conditions, particularly above pH 9, can cause the deprotonation and subsequent oxidation of the phenolic hydroxyl groups.[1]

  • Elevated Temperature: High temperatures can accelerate the rate of both oxidative and hydrolytic degradation. Prolonged exposure to heat during solvent evaporation or extraction is a common cause of degradation for phenolic compounds.[2]

  • Presence of Oxygen: As an antioxidant, this compound is susceptible to oxidation.[3] The presence of dissolved oxygen in the extraction solvent or exposure to air can lead to the formation of degradation products like quinones.[1]

  • Light Exposure: Like many phenolic compounds, this compound can be sensitive to light, which can promote photo-oxidation.

  • Enzymatic Activity: If the raw plant material is not properly handled or pre-treated, endogenous enzymes like polyphenol oxidases can contribute to degradation.

Q3: How does pH specifically affect this compound stability?

This compound's stability is highly pH-dependent. In basic conditions (pH > 9), the phenolic hydroxyl groups are deprotonated.[1] This deprotonation makes the molecule highly susceptible to oxidation, leading to the formation of a quinonoid structure, which alters its chemical properties and biological activity.[1] Acidic to neutral conditions are generally preferred for maintaining its stability. The use of solvents containing a small amount of acid, such as 0.1% formic acid, is common in analytical methods to ensure stability.[4]

Q4: What are the best practices for solvent selection to ensure this compound stability?

Methanol is a commonly used solvent for extracting this compound.[4][5] For analytical purposes, a combination of acetonitrile and water, often with a formic acid modifier, is used.[4] The ideal solvent should efficiently dissolve this compound while minimizing degradation. It is advisable to use de-gassed solvents to reduce dissolved oxygen. For large-scale extractions, food-grade ethanol can be a good choice.

Q5: Are there any additives that can help protect this compound during extraction?

Yes, adding other antioxidants or chelating agents can be beneficial.

  • Ascorbic Acid (Vitamin C): Can act as a sacrificial antioxidant, protecting this compound from oxidation.

  • EDTA (Ethylenediaminetetraacetic acid): Can chelate metal ions that might catalyze oxidative degradation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation due to High Temperature: Extraction or solvent evaporation performed at elevated temperatures.Use low-temperature extraction methods like sonication at room temperature or maceration in the cold.[4] Use rotary evaporation under reduced pressure and at a temperature below 50°C for solvent removal.[4]
Oxidative Degradation: Exposure to air/oxygen during the extraction process.Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Perform extraction under an inert atmosphere. Minimize the headspace in extraction vessels.
Degradation due to High pH: Extraction solvent is alkaline, or the pH of the aqueous phase is too high during liquid-liquid partitioning.Ensure the extraction solvent is neutral or slightly acidic. Buffer the solution if necessary. A common practice in HPLC is to use 0.1% formic acid in the mobile phase to maintain stability.[4]
Extract Color Changes (e.g., darkens) Oxidation: Phenolic compounds are oxidizing to form colored quinone-type products.[1]Implement measures to prevent oxidation as listed above (use of inert gas, addition of antioxidants like ascorbic acid). Store extracts protected from light and at low temperatures.
Inconsistent Results Between Batches Variable Extraction Time/Temperature: Inconsistent parameters lead to different rates of degradation.Standardize all extraction parameters, including time, temperature, and solvent-to-solid ratio. Follow a detailed, validated protocol.
Incomplete Extraction: Insufficient time or inappropriate solvent used.Optimize extraction time and solvent choice. Methods like ultrasound-assisted extraction can improve efficiency while allowing for lower temperatures.[4]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize extraction efficiency while minimizing thermal degradation.

  • Sample Preparation: Dry the plant material and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Use HPLC-grade methanol. De-gas the solvent by sonicating it for 15-20 minutes under vacuum or by bubbling nitrogen gas through it for 10 minutes.

  • Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL conical flask.

    • Add 20 mL of the de-gassed methanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at room temperature (or in a cooled water bath) for 1 hour.[4]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid particles.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. Ensure the water bath temperature does not exceed 40-50°C.[4]

  • Storage: Store the final dried extract in an amber vial at -20°C under a nitrogen atmosphere to prevent long-term degradation.

  • Quantification: Re-dissolve a known mass of the extract in methanol and quantify the this compound content using a validated HPLC-UV method, typically with detection at around 270-280 nm.[4][6]

Visualizations

workflow Diagram 1: Optimized Extraction Workflow cluster_prep Preparation cluster_extract Extraction cluster_process Processing & Storage a 1. Grind Sample b 2. De-gas Solvent (N2 Purge) c 3. Add Solvent to Sample b->c d 4. Ultrasound-Assisted Extraction (Low Temp) c->d e 5. Filter Extract d->e f 6. Concentrate (Low Temp, <50°C) e->f g 7. Store Extract (-20°C, Inert Gas) f->g

Caption: Workflow for minimizing this compound degradation.

degradation_pathway Diagram 2: Key Degradation Factors cluster_factors Degradation Triggers MG This compound (Stable) Degraded Degradation Products (e.g., Quinones) MG->Degraded Oxidation / Hydrolysis Temp High Temperature (>50°C) Temp->Degraded O2 Oxygen (Air) O2->Degraded pH High pH (>9) pH->Degraded

Caption: Factors leading to this compound degradation.

troubleshooting_tree Diagram 3: Troubleshooting Low Yield start Problem: Low this compound Yield q1 Was extraction temp kept below 50°C? start->q1 q2 Was process protected from air? q1->q2 Yes sol1 Solution: Use low-temp methods (UAE, cold maceration). Control evaporator temp. q1->sol1 No q3 Was pH neutral or slightly acidic? q2->q3 Yes sol2 Solution: De-gas solvents. Work under N2/Ar. q2->sol2 No sol3 Solution: Use buffered or acid-modified solvent. q3->sol3 No end_node Yield Improved q3->end_node Yes sol1->q2 sol2->q3 sol3->end_node

Caption: Decision tree for troubleshooting low yields.

References

Methyl Gallate Solutions: Technical Support & Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling methyl gallate solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and efficacy of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for dissolving this compound? A1: this compound is a crystalline solid with good solubility in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethanol.[1] It is only sparingly soluble in aqueous buffers and slightly soluble in water.[1][2] For applications requiring an aqueous buffer, it is recommended to first create a concentrated stock solution in an organic solvent like DMF and then dilute it into the aqueous medium.[1]

Q2: How should I prepare a stock solution of this compound? A2: To prepare a stock solution, dissolve the solid this compound in the organic solvent of your choice (e.g., DMSO, DMF, or ethanol).[1] For enhanced stability, it is best practice to purge the solvent with an inert gas, such as nitrogen or argon, before adding the compound.[1] Ensure the container is tightly sealed after preparation.

Q3: What are the ideal storage conditions for solid this compound? A3: Solid this compound is stable for at least four years when stored at -20°C.[1] It should be kept in a tightly sealed container in a cool, dry place.[3][4] Some suppliers may recommend room temperature storage; however, always refer to the storage information provided on the product's certificate of analysis for specific instructions.[5]

Q4: How long can I store this compound solutions? A4: The stability of this compound in solution depends heavily on the solvent and storage temperature.

  • Organic Stock Solutions: When dissolved in a solvent like DMSO, stock solutions can be stored for up to one year at -80°C or one month at -20°C.[6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6][7]

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh for use. It is not recommended to store aqueous solutions for more than one day.[1]

Q5: Why did my this compound solution turn a yellow or brown color? A5: Discoloration is typically a sign of oxidation or degradation. This can be caused by exposure to air (oxygen), incompatible materials like metals (which can form colored complexes), high pH, or light.[4][8][9] Storing solutions in tightly sealed, non-metallic containers, protecting them from light, and using solvents purged with inert gas can help minimize this issue.[1][4]

Q6: Can I store my this compound stock solution in the refrigerator? A6: While refrigeration is better than room temperature, long-term storage at -20°C or -80°C is recommended for optimal stability of organic stock solutions.[6] Storing flammable solvents in a standard refrigerator is a safety hazard; only use approved explosion-proof or flammable-rated refrigerators for such chemicals.[10]

Data Presentation: Solubility and Storage Summary

The following table summarizes key quantitative data for the storage and handling of this compound.

ParameterSolvent / ConditionValue / RecommendationCitations
Form Solid (Crystalline)Store at -20°C. Stable for ≥ 4 years.[1]
Solubility Dimethylformamide (DMF)~25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~15 - 37 mg/mL[1][6]
Ethanol~10 - 37 mg/mL[1][6]
WaterSparingly soluble; ~6-10 mg/mL[1][6]
DMF:PBS (pH 7.2) (1:2)~0.33 mg/mL[1]
Solution Storage Organic Stock (e.g., DMSO)1 year at -80°C or 1 month at -20°C . Aliquot to avoid freeze-thaw cycles.[6]
Aqueous Working SolutionDo not store for more than one day. Prepare fresh before each experiment.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitate forms in my solution. 1. Exceeded Solubility: The concentration is too high for the solvent or temperature. 2. Temperature Fluctuation: Compound precipitated out upon cooling or freezing. 3. Poor Aqueous Stability: The compound is not stable in the aqueous buffer over time.1. Gently warm the solution and/or sonicate to redissolve. If it persists, prepare a more dilute solution. 2. Confirm the storage temperature is appropriate. Some organic solvents may freeze at -20°C. 3. Always prepare aqueous solutions fresh.[1]
Solution has become discolored. 1. Oxidation: The phenolic groups have oxidized due to exposure to air or high pH.[9] 2. Contamination: Incompatibility with metal ions (e.g., from a metal spatula or container) can form colored complexes.[4]1. Prepare solutions using solvents purged with an inert gas. Store tightly sealed and protected from light. 2. Use non-metallic containers and high-purity solvents. Avoid using metal spatulas for weighing if possible.[4]
Loss of biological activity in my assay. 1. Compound Degradation: The solution was stored improperly (wrong temperature, for too long, or repeated freeze-thaw cycles). 2. Hydrolysis/Degradation in Aqueous Media: The aqueous working solution was not used immediately after preparation.1. Discard the old solution and prepare a fresh stock. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles.[6][7] 2. Prepare a new working solution from a reliable stock immediately before starting your experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 25 mg/mL in DMF)

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh the desired amount of solid this compound (e.g., 25 mg) into a sterile, conical tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMF (e.g., 1 mL for a 25 mg/mL solution). For maximum stability, use DMF that has been purged with an inert gas.

  • Dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, tightly sealed vials. Store immediately at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6]

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Objective: To prepare a 100 µM working solution in Phosphate-Buffered Saline (PBS, pH 7.2) from a 25 mg/mL DMF stock. The molecular weight of this compound is 184.15 g/mol .

  • Calculation:

    • Convert stock concentration to molarity: (25 mg/mL) / (184.15 g/mol ) * (1000 mL/L) = 0.1357 M (or 135.7 mM).

    • Use the dilution equation (M1V1 = M2V2) to find the volume of stock needed. For 1 mL of 100 µM (0.1 mM) solution: (135.7 mM)(V1) = (0.1 mM)(1 mL), so V1 ≈ 0.000737 mL or 0.74 µL.

  • Serial Dilution (Recommended): Direct pipetting of such a small volume is inaccurate. Perform a serial dilution.

    • Step A (Intermediate Dilution): Dilute the 135.7 mM stock 1:100 by adding 10 µL of the stock solution to 990 µL of DMF to get a 1.357 mM intermediate stock.

    • Step B (Final Dilution): Add 73.7 µL of the 1.357 mM intermediate stock to 926.3 µL of PBS to achieve a final concentration of 100 µM.

  • Usage: Vortex the final aqueous solution gently. Use this solution immediately in your experiment, as it is not recommended for storage.[1]

Mandatory Visualization

The following diagram provides a logical workflow for troubleshooting common issues with this compound solutions.

MethylGallate_Troubleshooting Troubleshooting this compound Solutions start Observed Issue p1 Precipitation start->p1 p2 Discoloration (Yellow/Brown) start->p2 p3 Loss of Activity start->p3 q1 What is the solvent? p1->q1 q4 Any contact with metals or air? p2->q4 q2 How old is the aqueous solution? p3->q2 c1 Cause: Low aqueous stability or exceeded solubility limit. Action: Prepare fresh solution daily. Do not store. q1->c1 Aqueous Buffer c2 Cause: Stored below solvent's freezing point or concentration is too high. Action: Warm/sonicate gently. Store at correct temperature. q1->c2 Organic Solvent q3 How was the stock solution stored? q2->q3 < 1 Day q2->c1 > 1 Day c4 Cause: Degradation from repeated freeze-thaw cycles. Action: Prepare new stock and aliquot into single-use vials. q3->c4 Multiple Freeze-Thaws c5 Cause: Improper storage (too long or wrong temp). Action: Discard and prepare fresh stock following best practices. q3->c5 Incorrect Temp/Time c3 Cause: Oxidation or metal contamination. Action: Use inert gas-purged solvents and non-metallic containers. q4->c3 bp1 Best Practice: - Store solid at -20°C - Store organic stocks at -80°C - Aliquot stocks - Prepare aqueous solutions fresh c1->bp1 c2->bp1 c3->bp1 c4->bp1 c5->bp1

Caption: A logical workflow for diagnosing and resolving common this compound solution storage issues.

References

Technical Support Center: Quantification of Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Methyl Gallate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's response in an analytical instrument due to the presence of other components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization process of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the quantification.[2][3]

Q2: What are the common sources of matrix effects in biological samples?

A2: Common sources of matrix effects in biological samples include phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[4] In drug development studies, co-administered drugs and their metabolites can also contribute to matrix effects.[4]

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[4] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering components, indicating ion suppression or enhancement, respectively.[4] For a quantitative assessment, the post-extraction spike method is widely used.[4] This involves comparing the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solvent.[4]

Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for this compound quantification?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[5] SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[5] This means they co-elute with the analyte and experience the same degree of matrix effects and variability in sample preparation and instrument response.[5] By using the ratio of the analyte signal to the SIL internal standard signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.[5]

Q5: Can I use a structural analog as an internal standard if a SIL version of this compound is unavailable?

A5: While a SIL internal standard is ideal, a structural analog (a molecule with a similar chemical structure to this compound) can be used as an alternative. However, it is crucial to validate that the structural analog adequately mimics the behavior of this compound during sample preparation and LC-MS/MS analysis. Differences in physicochemical properties can lead to variations in extraction recovery and susceptibility to matrix effects, which may not be fully compensated for.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound
  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound. As a phenolic acid ester, maintaining an acidic pH (e.g., with 0.1% formic acid) can improve peak shape by keeping the molecule in its neutral form.

    • Column Choice: Verify that the analytical column is suitable for the analysis of polar phenolic compounds. A C18 column is commonly used, but other stationary phases can be explored.

    • Gradient Elution: Optimize the gradient elution profile to ensure adequate separation of this compound from matrix components and to improve peak shape.

Issue 2: High Variability in Quantitative Results Between Replicate Injections
  • Possible Cause: Significant and variable matrix effects.

  • Troubleshooting Steps:

    • Sample Preparation: Enhance the sample cleanup procedure to remove more interfering matrix components. Consider switching from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This will compensate for variations in matrix effects between samples.

    • Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby mitigating their effect on the ionization of this compound. This approach is feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.

Issue 3: Inconsistent Recovery of this compound
  • Possible Cause: Inefficient sample extraction or variability in the extraction process.

  • Troubleshooting Steps:

    • Extraction Method Optimization: Re-evaluate and optimize the parameters of your chosen extraction method (e.g., solvent choice for LLE, sorbent and elution solvent for SPE).

    • pH Adjustment: Ensure the pH of the sample is optimized for the extraction of this compound.

    • Internal Standard Addition: Add the internal standard at the very beginning of the sample preparation process to account for any losses during extraction.

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies for Gallic Acid in Rat Plasma *

Sample Preparation MethodAnalyteInternal StandardMatrix Effect (%)Recovery (%)Reference
Protein PrecipitationGallic AcidPuerarin90.9 - 100.594.3 - 98.8[6]

Note: This data is for Gallic Acid, a close structural analog and metabolite of this compound, and is presented as a representative example of the expected performance of different sample preparation techniques. The matrix effect was determined by comparing the peak areas of the analyte spiked post-extraction into plasma to the peak areas in a neat standard solution. A value between 85% and 115% is generally considered to indicate a negligible matrix effect.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol describes a quantitative assessment of the matrix effect for this compound in a biological matrix (e.g., human plasma).

Materials:

  • Blank human plasma from at least six different sources

  • This compound reference standard

  • Stable isotope-labeled this compound (SIL-MG) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a solution of this compound and SIL-MG in the reconstitution solvent (e.g., 50:50 ACN:water with 0.1% formic acid) at two concentration levels (low and high QC).

    • Set B (Post-Extraction Spike):

      • Take six different lots of blank plasma and perform the sample preparation procedure (e.g., protein precipitation by adding 3 volumes of ACN).

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a new tube and evaporate to dryness.

      • Reconstitute the dried extract with the same volume of the neat solution from Set A.

    • Set C (Pre-Extraction Spike):

      • Spike the blank plasma from the six different lots with this compound and SIL-MG at the low and high QC concentrations.

      • Perform the complete sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of this compound) / (MF of SIL-MG)

    • Recovery: Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-Normalized MF from the six lots of plasma should be ≤15%.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-MG Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with ACN) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms UPLC-MS/MS System reconstitute->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_ampk_nfkb AMPK/NF-κB Pathway cluster_apoptosis Apoptosis Pathway MG This compound AMPK AMPK MG->AMPK inhibits ROS ROS Production MG->ROS increases NFkB NF-κB AMPK->NFkB inhibits Migration_Invasion Cell Migration & Invasion NFkB->Migration_Invasion promotes Bax Bax (Pro-apoptotic) ROS->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 downregulates Caspases Caspase Activation Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

References

Technical Support Center: Enhancing the Bioavailability of Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of methyl gallate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

This compound, despite its promising pharmacological activities, exhibits low oral bioavailability due to several key factors[1][2]. These include:

  • Poor Solubility: this compound has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]

  • Low Permeability: The ability of this compound to pass through the intestinal epithelial barrier is limited, affecting its entry into systemic circulation.[3][4]

  • First-Pass Metabolism: Like many phenolic compounds, this compound is susceptible to extensive metabolism in the gut wall and liver after oral administration.[5][6][7] This "first-pass effect" significantly reduces the amount of active compound reaching the bloodstream.[8][9]

  • Poor Stability: The stability of this compound can be compromised in the varying pH environments of the gastrointestinal tract.[1]

Q2: What are the most common strategies to enhance the bioavailability of this compound?

Several formulation and co-administration strategies can be employed to overcome the challenges mentioned above:

  • Nanoencapsulation: Encapsulating this compound into nanocarriers is a highly effective approach. Materials like starch, liposomes, or zeolitic imidazole frameworks (ZIFs) can protect the molecule from degradation, improve its solubility, and facilitate its transport across biological membranes.[1][10][11][12]

  • Co-administration with Enzyme Inhibitors: A significant metabolic pathway for similar gallate compounds is methylation by catechol-O-methyltransferase (COMT).[13] Co-administering this compound with a COMT inhibitor, such as tolcapone or natural compounds like quercetin, could potentially decrease its metabolism and increase systemic exposure.[13][14]

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption. While not extensively studied for this compound specifically, compounds like propyl gallate have been investigated as absorption enhancers for other molecules.[15][16][17]

Q3: What analytical methods are recommended for quantifying this compound in bioavailability studies?

To accurately assess the bioavailability of this compound, robust analytical methods are essential. The most widely used and recommended technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for higher sensitivity and specificity.[18][19]

  • HPLC/UHPLC-UV: For routine quantification in formulation development or in vitro release studies, HPLC with a UV detector (monitoring at approximately 270-280 nm) is a reliable and accessible method.[10][20]

  • LC-MS/MS: For in vivo pharmacokinetic studies where concentrations in biological matrices (plasma, tissues) are very low, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[18]

Troubleshooting Guides

Problem 1: Low in vivo efficacy despite high in vitro activity of my this compound formulation.

This is a classic bioavailability problem. The discrepancy often arises because the compound is not reaching the systemic circulation in sufficient concentrations to exert its therapeutic effect.

  • Workflow for Troubleshooting Low Bioavailability

    A Low in vivo Efficacy B Assess Physicochemical Properties A->B E Poor Solubility / Stability? B->E C Assess Permeability (e.g., Caco-2 Assay) F Low Permeability? C->F D Assess Metabolic Stability (e.g., Liver Microsomes) G Rapid Metabolism? D->G E->C No H Implement Formulation Strategy (e.g., Nanoencapsulation) E->H Yes F->D No I Add Permeation Enhancers F->I Yes J Co-administer with Metabolic Inhibitors G->J Yes

    Caption: Troubleshooting workflow for low this compound bioavailability.

Problem 2: My this compound formulation shows poor solubility and precipitates out of solution.

This issue directly impacts dissolution and subsequent absorption.

  • Possible Cause: The inherent low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Grinding or milling this compound to a fine powder can increase the surface area available for dissolution.[21]

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. However, be aware that higher pH levels (e.g., above 7) can lead to deprotonation and potential oxidation, compromising stability.[22][23]

    • Encapsulation: This is the most robust solution. Encapsulating this compound in a hydrophilic carrier, such as starch nanoparticles, can significantly enhance its solubility and stability in aqueous media.[1]

Problem 3: The concentration of this compound in plasma is significantly lower than expected after oral administration.

This points towards poor absorption, extensive first-pass metabolism, or both.

  • Possible Cause: High activity of metabolizing enzymes in the gut and liver, such as COMT, or efflux by transporters like P-glycoprotein.[13][24]

  • Troubleshooting Steps:

    • Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to quantify the metabolic rate.

    • Co-administration Strategy: Design experiments to co-administer your this compound formulation with a known inhibitor of a suspected metabolic pathway (e.g., a COMT inhibitor).[13]

    • Bypass First-Pass Metabolism: For experimental purposes, consider alternative routes of administration (e.g., intravenous) to establish a baseline for 100% bioavailability and confirm that the issue is indeed related to oral delivery.[6]

Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from studies on enhancing the bioavailability of gallates.

Table 1: Starch-Encapsulated this compound (SEMG) Formulation Data [1]

ParameterValue
Encapsulation Efficiency~87%
Formulation Yield~88.3%
Cumulative Drug Release (at 24h)~83%
Swelling Ratio (at 24h)3.9%

Table 2: Effect of COMT Inhibitor (Tolcapone) on (-)-epigallocatechin-3-gallate (EGCG) Bioavailability in Mice (AUC Increase) [13] (Note: EGCG is a structurally related gallate, and this data serves as a model for a potential strategy for this compound.)

TissueIncrease in Unmethylated EGCG (AUC)
Liver23%
Kidney28%
Plasma25%
Lung25%
Key Experimental Protocols

Protocol 1: Preparation of Starch-Encapsulated this compound (SEMG) Nanoparticles [1]

This protocol is based on the graft copolymerization method.

  • Workflow for Nanoencapsulation of this compound

    A 1. Gelatinize Maize Starch (5g in 0.4M NaOH at 80°C) B 2. Add this compound (0.3%) & Acetone Dropwise A->B C 3. Stir for 10 hours at 60°C B->C D 4. Extract with Acetone (to remove free MG) C->D E 5. Centrifuge to Separate Starch-Encapsulated MG (SEMG) D->E F 6. Dry at Room Temperature E->F

    Caption: Experimental workflow for preparing SEMG nanoparticles.

  • Detailed Steps:

    • Gelatinization: Boil 5 g of maize starch in a 0.4 M NaOH solution at 80°C to achieve gelatinization.

    • Encapsulation: To the gelatinized starch, add 0.3% this compound (MG). Add acetone dropwise under constant stirring for 10 hours at 60°C.

    • Purification: Frequently extract the reaction mixture with acetone to remove any unencapsulated, free this compound.

    • Isolation: Separate the starch-encapsulated this compound (SEMG) from the reaction mixture by centrifugation.

    • Drying: Dry the resulting SEMG pellet at room temperature.

Protocol 2: General Procedure for In Vitro Permeability Assessment using Caco-2 Cells [3][4]

This assay simulates the human intestinal barrier to predict drug absorption.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer. This typically takes 21 days.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral): a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. Add the this compound test solution (dissolved in transport buffer) to the apical (upper) chamber of the Transwell® insert. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh, pre-warmed buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value, which is a quantitative measure of the rate of drug transport across the cell monolayer.

  • Conceptual Diagram of Bioavailability Enhancement

    cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Barrier cluster_2 Systemic Circulation MG Free this compound Metabolism First-Pass Metabolism MG->Metabolism High Absorption Poor Permeability MG->Absorption Low Nano_MG Nano-encapsulated This compound Bloodstream_Enhanced Enhanced Bioavailability Nano_MG->Bloodstream_Enhanced Protected & Enhanced Permeation Bloodstream Low Bioavailability Metabolism->Bloodstream Absorption->Bloodstream

    Caption: How nanoformulations overcome key bioavailability barriers.

References

Technical Support Center: Refining Cell Treatment Protocols with Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Gallate (MG) in cell treatment protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (MG) is a phenolic compound found in various plants.[1][2] It is a derivative of gallic acid and is known for a wide range of biological activities, including anti-tumor, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[1] Its therapeutic potential is being explored in various diseases, particularly cancer.[1][3]

Q2: How does this compound exert its anti-cancer effects?

This compound employs multiple mechanisms to inhibit cancer cell growth. A primary mechanism is the induction of apoptosis (programmed cell death).[3][4][5] This is often achieved by activating caspases (like caspase-3, -8, and -9), upregulating pro-apoptotic proteins (e.g., Bax and p53), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[3][4][5][6] MG can also suppress tumor development by inhibiting angiogenesis (the formation of new blood vessels) and metastasis.[2][3] Furthermore, it has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.[6][7]

Q3: What are the key signaling pathways modulated by this compound?

This compound influences several critical signaling pathways involved in cell survival, proliferation, and inflammation. These include:

  • NF-κB Signaling Pathway: MG can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1][8][9]

  • MAPK Signaling Pathway: It can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, p38, and JNK, which are involved in various cellular processes including proliferation and apoptosis.[1][8][9]

  • PI3K/Akt Signaling Pathway: MG has been shown to interfere with the PI3K/Akt pathway, which is crucial for cell growth and survival.[1]

  • AMPK/NF-κB Signaling Pathway: In some cancers, MG inhibits cell migration and invasion by regulating the AMPK/NF-κB pathway.[10][11]

Q4: What is a typical starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a starting range of 10 µM to 100 µM is often used. For some cell lines, concentrations up to 1 mM have been tested.[2]

Troubleshooting Guide

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or issues with the assay reagent.

  • Solution:

    • Ensure a single-cell suspension before seeding and allow cells to adhere and stabilize for 24 hours before adding this compound.

    • When adding MG, gently mix the plate to ensure even distribution. A serial dilution from a concentrated stock solution is recommended for accuracy.

    • Check the expiration date and proper storage of your cytotoxicity assay reagents (e.g., MTT, XTT). Ensure complete solubilization of formazan crystals in MTT assays.

Problem 2: No significant apoptosis is observed after this compound treatment.

  • Possible Cause: The concentration of MG may be too low, the incubation time might be too short, or the cell line may be resistant.

  • Solution:

    • Perform a dose-response and time-course experiment. Assess apoptosis at multiple concentrations (e.g., IC25, IC50, IC75) and time points (e.g., 24, 48, 72 hours).

    • Confirm the induction of apoptosis using multiple methods, such as Annexin V/PI staining and western blot analysis for cleaved caspases (e.g., cleaved caspase-3).[2][3]

    • Consider that in some cell types, MG might induce other forms of cell death, such as autophagy.[6]

Problem 3: Difficulty in dissolving this compound for stock solutions.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (DMSO).[2]

    • For in vitro experiments, a stock solution of 500 mM in DMSO is commonly used.[2] For in vivo studies, lower concentrations dissolved in a mixture of DMSO and phosphate-buffered saline (PBS) may be required.[2]

    • Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any solvent-induced effects.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssayReference
HeLaCervical Cancer11.00 ± 0.58 µg/mL72 hMTT[5]
CMT-U27Canine Mammary TumorNot specified, but effectiveNot specifiedNot specified[3]
CF41.mgCanine Mammary TumorNot specified, but effectiveNot specifiedNot specified[3]
Hep3BHepatocellular CarcinomaDose-dependent inhibition48 hSRB[6][7]
MahlavuHepatocellular CarcinomaDose-dependent inhibition48 hSRB[6][7]
HepJ5Hepatocellular CarcinomaDose-dependent inhibition48 hSRB[6][7]
B16F10MelanomaReduced viability by 40% at 1 mM24 hCrystal Violet[2]
BEL-7402Hepatocellular CarcinomaDose-dependent inhibition48 hNot specified[10][11]
MCF-7Breast Cancer113.25 µg/mLNot specifiedMTS[12]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from a study on HeLa cells.[5]

  • Cell Seeding: Seed cells (e.g., 3 x 10^4 cells/mL) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Annexin V-FITC/PI Apoptosis Assay

This protocol is based on the methodology used for canine mammary gland tumor cells.[3]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Methyl_Gallate_Apoptosis_Pathway MG This compound ROS ↑ Reactive Oxygen Species (ROS) MG->ROS p53 ↑ p53 MG->p53 Bcl2 ↓ Bcl-2 MG->Bcl2 Caspase8 ↑ Caspase-8 (Extrinsic Pathway) MG->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax p53->Bax Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 (Intrinsic Pathway) Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Induced Apoptotic Signaling Pathway.

Methyl_Gallate_Anti_Inflammatory_Pathway MG This compound MAPK MAPK Pathway (ERK, p38, JNK) MG->MAPK NFkB NF-κB Pathway MG->NFkB TLR Toll-like Receptors (TLRs) TLR->MAPK TLR->NFkB Inflammatory_Mediators ↓ Inflammatory Mediators (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Experimental_Workflow_Cytotoxicity start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Read Absorbance dmso->read end End read->end

References

Technical Support Center: Managing Methyl Gallate Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Methyl Gallate autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they are excited by light, which can interfere with the detection of the specific fluorescent signals you are trying to measure. This can lead to poor signal-to-noise ratios, making it difficult to distinguish your target signal from the background fluorescence.[1][2]

Q2: I am observing high background fluorescence in my imaging experiment with this compound. How can I confirm it is from the compound itself?

A2: To determine the source of the autofluorescence, you should image a control sample containing this compound but lacking your specific fluorescent labels.[1] If you observe fluorescence in the control sample, it is likely that the this compound or the biological sample itself is autofluorescent.

Q3: At what wavelengths can I expect this compound to be autofluorescent?

Q4: Can the autofluorescence of this compound change with its environment?

A4: Yes, the fluorescence properties of phenolic compounds can be influenced by factors such as pH and interactions with other molecules.[5][6] It is important to consider the buffer composition and cellular environment when characterizing and troubleshooting autofluorescence.

Troubleshooting Guides

Problem 1: High Background Fluorescence Obscuring Signal

Possible Cause: Autofluorescence from this compound is overlapping with the emission of your fluorescent probe.

Solutions:

  • Spectral Characterization: First, determine the excitation and emission spectra of the this compound autofluorescence in your sample. This can be done using a spectral confocal microscope or a plate reader with spectral scanning capabilities.

  • Fluorophore Selection: Choose a fluorophore with excitation and emission spectra that are spectrally distinct from the autofluorescence of this compound. Fluorophores in the red to far-red spectrum are often a good choice as autofluorescence is less common in this range.[1][7][8]

  • Chemical Quenching: Treat your sample with a chemical quenching agent. These agents can help reduce autofluorescence from various sources.

  • Photobleaching: Intentionally expose your sample to high-intensity light to "bleach" the autofluorescence before imaging your target fluorophore.[8][9]

  • Computational Correction: If the autofluorescence spectrum is known, computational methods like spectral unmixing can be used to separate the autofluorescence signal from your specific probe's signal.[10]

Problem 2: Weak Signal-to-Noise Ratio

Possible Cause: The autofluorescence signal from this compound is significantly stronger than your specific fluorescent signal.

Solutions:

  • Increase Signal Intensity:

    • Use a brighter fluorophore.

    • Increase the concentration of your fluorescent probe, if possible without causing artifacts.

    • Consider using signal amplification techniques.

  • Reduce Autofluorescence:

    • Implement the autofluorescence reduction techniques mentioned in Problem 1 (Chemical Quenching, Photobleaching).

    • Optimize imaging parameters by reducing the excitation intensity for the autofluorescence channel and increasing the detector gain for your specific fluorophore's channel.

Experimental Protocols

Protocol 1: Characterizing this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound autofluorescence in your experimental sample.

Materials:

  • Sample containing this compound (without your specific fluorescent label)

  • Confocal microscope with spectral imaging capabilities or a spectrofluorometer.

Method:

  • Prepare a control sample containing the same concentration of this compound and in the same buffer/media as your experimental samples.

  • Mount the sample on the microscope or place it in the spectrofluorometer.

  • For Confocal Microscopy:

    • Perform a lambda scan (also known as a spectral scan or emission fingerprinting).

    • Excite the sample at various wavelengths, starting from the UV range (e.g., 405 nm) and moving towards longer wavelengths.

    • For each excitation wavelength, collect the emission spectrum across a broad range (e.g., 420-700 nm).

  • For Spectrofluorometry:

    • Set the excitation monochromator to a starting wavelength (e.g., 280 nm).

    • Scan the emission monochromator across a desired range to obtain the emission spectrum.

    • Repeat this for a range of excitation wavelengths.

  • Analyze the data to identify the peak excitation and emission wavelengths of the this compound autofluorescence.

Protocol 2: Photobleaching for Autofluorescence Reduction

Objective: To reduce the autofluorescence of this compound by exposing the sample to intense light before imaging the target fluorophore.

Materials:

  • Sample containing this compound

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp, LED)

Method:

  • Prepare and mount your sample as usual.

  • Before introducing your fluorescent probe, expose the sample to continuous, high-intensity illumination using a broad-spectrum light source or the excitation wavelength that maximally excites the autofluorescence.

  • The duration of photobleaching will need to be optimized for your specific sample and imaging system. Start with a few minutes and increase the time as needed, while monitoring the decrease in autofluorescence.

  • After photobleaching, proceed with your standard staining protocol for your target fluorophore.

  • Image your sample using the appropriate filter sets for your target fluorophore, minimizing exposure to the photobleaching illumination.

Protocol 3: Spectral Unmixing

Objective: To computationally separate the autofluorescence signal of this compound from the signal of your specific fluorescent probe.

Materials:

  • Confocal microscope with a spectral detector and appropriate software (e.g., ZEN, LAS X, or third-party software like FCS Express).[11][12]

  • A sample containing only this compound (autofluorescence reference).

  • A sample containing only your specific fluorophore (fluorophore reference).

  • Your experimental sample containing both.

Method:

  • Acquire Reference Spectra:

    • Image the sample containing only this compound to obtain its emission spectrum ("autofluorescence signature").

    • Image the sample containing only your specific fluorophore to obtain its emission spectrum ("fluorophore signature").

  • Acquire Experimental Image:

    • Image your experimental sample using the same settings as the reference spectra acquisition. The microscope will capture the mixed emission spectra at each pixel.

  • Perform Linear Unmixing:

    • Use the software's linear unmixing or spectral unmixing function.

    • Provide the software with the reference spectra for both the autofluorescence and your fluorophore.

    • The software will then calculate the contribution of each component to the mixed spectrum at every pixel, effectively separating the two signals into different channels.

Data Presentation

Table 1: Common Endogenous Autofluorescent Species and their Approximate Spectral Properties

Autofluorescent SpeciesExcitation Max (nm)Emission Max (nm)
Collagen340-400400-600
Elastin350-450420-520
NADH340-360440-470
FAD/Flavins440-470520-540
Lipofuscin340-490430-650
Phenolic Compounds (general)UV, Blue (e.g., 405 nm)Blue-Green (e.g., 450-550 nm)

Note: These are approximate ranges and can vary depending on the specific molecule and its environment.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Autofluorescence start High background fluorescence observed is_it_mg Is this compound the source? start->is_it_mg is_it_mg->start No, check other sources characterize Characterize autofluorescence spectrum (Protocol 1) is_it_mg->characterize Yes spectral_overlap Significant spectral overlap with your fluorophore? characterize->spectral_overlap no_overlap Minimal spectral overlap spectral_overlap->no_overlap No change_fluorophore Change to a spectrally distinct fluorophore (e.g., far-red) spectral_overlap->change_fluorophore Yes mitigation Apply autofluorescence reduction techniques spectral_overlap->mitigation Yes, and changing fluorophore is not an option optimize_filters Optimize filter sets to separate signals no_overlap->optimize_filters end Improved Signal-to-Noise optimize_filters->end change_fluorophore->end photobleach Photobleaching (Protocol 2) mitigation->photobleach quenching Chemical Quenching mitigation->quenching unmixing Spectral Unmixing (Protocol 3) mitigation->unmixing photobleach->end quenching->end unmixing->end

Caption: A flowchart for troubleshooting autofluorescence from this compound.

ExperimentalWorkflow General Workflow for Imaging with Autofluorescent Compounds start Start Experiment prepare_samples Prepare Samples (including controls) start->prepare_samples autofluorescence_check Assess Autofluorescence (image unstained sample) prepare_samples->autofluorescence_check is_autofluorescent Is autofluorescence a problem? autofluorescence_check->is_autofluorescent no_problem Proceed with standard imaging protocol is_autofluorescent->no_problem No mitigate_autofluorescence Implement Autofluorescence Mitigation Strategy is_autofluorescent->mitigate_autofluorescence Yes stain_sample Stain with Fluorescent Probe no_problem->stain_sample mitigate_autofluorescence->stain_sample acquire_images Acquire Images stain_sample->acquire_images analyze_data Analyze Data acquire_images->analyze_data end End analyze_data->end

Caption: A general experimental workflow for managing autofluorescence.

References

How to prevent Methyl Gallate precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Methyl Gallate in experimental media.

Troubleshooting Guide & FAQs

This section addresses common issues researchers face when working with this compound, helping to identify and resolve problems related to its solubility and stability in media.

Q1: Why did my this compound precipitate immediately after I added it to my aqueous media?

A1: This is the most common issue and typically occurs due to the low solubility of this compound in aqueous solutions.[1][2] this compound is sparingly soluble in water and aqueous buffers.[1][3] Direct addition of solid this compound powder to your media will almost certainly result in precipitation.

Solution: Always prepare a concentrated stock solution in a suitable organic solvent first. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices.[1] Once fully dissolved in the organic solvent, you can add this stock solution to your aqueous media in a drop-wise manner while stirring.

Q2: I used a DMSO stock solution, but I still saw a cloudy precipitate form. What went wrong?

A2: This can happen for a few reasons:

  • High Final Concentration: You may be trying to achieve a final concentration of this compound that is above its solubility limit in your specific media, even with the use of a co-solvent like DMSO. The solubility of this compound in a 1:2 solution of DMF:PBS (pH 7.2) is only about 0.33 mg/ml.[1]

  • "Salting Out" Effect: The addition of the organic solvent stock to the aqueous media can cause a localized super-saturation at the point of entry, causing the compound to crash out of solution.

  • Media Composition: Components in your specific cell culture medium could be interacting with the this compound, reducing its solubility.

Solution:

  • Verify that your target concentration is achievable.

  • Add the stock solution very slowly or drop-wise to the media while it is being gently vortexed or stirred. This helps to disperse the compound quickly.

  • Consider warming the media to room temperature or 37°C before adding the stock solution, as this compound is more soluble in hot water.[4]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in your media is low and non-toxic to your cells.

Q3: My media containing this compound was clear initially but became cloudy after incubation. Why?

A3: This suggests a stability issue. Several factors can cause delayed precipitation:

  • Temperature Shifts: Moving media from room temperature to a 37°C incubator, or vice-versa, can cause components to fall out of solution.[5]

  • pH Changes: The pH of cell culture media can change over time due to cell metabolism. The solubility of phenolic compounds like this compound can be pH-dependent.[6][7] Studies show its reactivity changes significantly in the pH range of 6.5 to 8.0.[6]

  • Instability in Aqueous Solution: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to not store them for more than one day.[1]

Solution:

  • Prepare fresh media with this compound for each experiment.

  • Avoid repeated warming and cooling of the media.

  • Ensure your media is properly buffered to resist pH changes.

Q4: What is the best way to prepare and store this compound solutions?

A4: Follow a two-step process for preparation and adhere to strict storage guidelines.

  • Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO, DMF, or ethanol.[1] For long-term stability, stock solutions should be aliquoted and stored at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8]

  • Working Solution: Prepare the final working solution in your media on the day of the experiment.[9] Do not store the final aqueous solution.[1]

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing appropriate stock solutions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~15 mg/mL[1], ~37 mg/mL (200.92 mM)[10]Recommended for stock solutions.
Dimethylformamide (DMF) ~25 mg/mL[1]Highest reported organic solubility.
Ethanol ~10 mg/mL[1], 50 mg/mL[4][11]A viable option for stock solutions.
Aqueous Buffers (general) Sparingly soluble[1]Direct dissolution is not recommended.
DMF:PBS (1:2, pH 7.2) ~0.33 mg/mL[1]Illustrates limited solubility in aqueous systems.
Hot Water Soluble[4]Solubility increases with temperature.
Water (general) Slightly soluble[2][3]

Experimental Protocol: Preparing Media with this compound

This protocol provides a detailed methodology for dissolving this compound and preparing a working solution in cell culture media to minimize the risk of precipitation.

Materials:
  • This compound powder (crystalline solid)[1]

  • Anhydrous or high-purity DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:
  • Prepare a Concentrated Stock Solution (e.g., 20 mg/mL in DMSO): a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve the target concentration. For example, add 1 mL of DMSO to 20 mg of this compound. c. Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear. d. Optional: For maximum stability, the solvent can be purged with an inert gas like nitrogen or argon before adding it to the powder.[1] e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[8]

  • Prepare the Final Working Solution in Media: a. Warm your cell culture medium to the desired temperature of use (e.g., 37°C). b. Thaw a single aliquot of the this compound stock solution at room temperature. c. Determine the volume of stock solution needed for your final concentration. Crucially, ensure the final DMSO concentration remains low (typically <0.5%) to avoid solvent toxicity. d. While gently vortexing or swirling the warmed media, add the required volume of the stock solution drop-by-drop. e. Visually inspect the medium to ensure no precipitation has occurred. The solution should remain clear. f. Use the freshly prepared medium immediately for your experiment.[1]

Visualizations

Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose the cause of this compound precipitation.

G start Precipitation Observed q1 Was a stock solution in an organic solvent (e.g., DMSO) used? start->q1 s1 Cause: Low aqueous solubility. Solution: Prepare a concentrated stock in DMSO or DMF first. q1->s1 No q2 Was the aqueous solution stored for >24 hours or freeze-thawed? q1->q2 Yes a1_no No a1_yes Yes s2 Cause: Instability in aqueous media. Solution: Prepare media fresh on the day of use. q2->s2 Yes q3 Was the stock added too quickly or to cold media? q2->q3 No a2_yes Yes a2_no No s3 Cause: Localized supersaturation. Solution: Add stock drop-wise to warmed, stirring media. q3->s3 Yes q4 Is the final concentration too high? q3->q4 No a3_yes Yes a3_no No s4 Cause: Exceeding solubility limit. Solution: Lower the final concentration or review solubility data. q4->s4 Yes a4_yes Yes

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Key Factors Affecting this compound Solubility

This diagram illustrates the primary factors that researchers must consider to maintain this compound in solution.

G center This compound Solubility solvent Solvent Choice center->solvent temp Temperature center->temp ph pH center->ph storage Storage Time center->storage organic Organic (High) solvent->organic aqueous Aqueous (Low) solvent->aqueous hot Higher (Increases) temp->hot cold Lower (Decreases) temp->cold acidic Acidic (Lower) ph->acidic basic Basic (Higher) ph->basic fresh < 1 Day (Stable) storage->fresh long > 1 Day (Unstable) storage->long

Caption: Core factors influencing the solubility of this compound in media.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Gallate Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Methyl Gallate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting points for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the esterification of gallic acid with methanol.[1][2][3] This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1][2][3] Alternative, more environmentally friendly methods include transesterification reactions using dimethyl carbonate or diethyl carbonate with a Cu-mordenite catalyst, which can achieve very high yields.[4]

Q2: I am planning a multi-step synthesis involving this compound. Should I be concerned about the reactivity of the phenolic hydroxyl groups?

A2: Yes, the three phenolic hydroxyl groups on the this compound ring are reactive and can interfere with subsequent reaction steps.[5][6][7] It is often necessary to protect these groups to ensure the desired reaction occurs at other parts of the molecule.[5][6][7]

Q3: What are protecting groups and why are they important in this compound derivatization?

A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a chemical reaction.[7] For this compound, protecting the phenolic hydroxyl groups prevents them from reacting with electrophiles or participating in unwanted side reactions, allowing for selective modification of other parts of the molecule.[7] Key characteristics of a good protecting group are that it should be easy to introduce and remove, stable to the desired reaction conditions, and not interfere with the reaction.[5]

Q4: What are some common protecting groups for the hydroxyl groups of this compound?

A4: Common protecting groups for phenols include:

  • Silyl ethers: such as Trimethylsilyl (TMS), tert-Butyldiphenylsilyl (TBDPS), and Triisopropylsilyl (TIPS).[6][8] These are often cleaved by fluoride ion sources like TBAF.[6]

  • Benzyl ethers: These are stable to many reagents but can be removed by catalytic hydrogenation.[6]

  • Acetals: such as Tetrahydropyranyl (OTHP) or Methoxymethyl (OMOM) ethers. These are typically cleaved under acidic conditions.[6]

The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps. The concept of "orthogonal protecting groups" allows for the selective removal of one protecting group in the presence of others.[5][7]

Troubleshooting Guides

Low Yield in this compound Synthesis (Esterification)
Issue Possible Cause Troubleshooting Step
Low Conversion of Gallic Acid Insufficient catalystIncrease the amount of acid catalyst (e.g., H₂SO₄) incrementally.
Reaction has not reached equilibriumIncrease the reaction time and monitor the progress by TLC or HPLC.[9]
Presence of waterEnsure all glassware is dry and use anhydrous methanol. Water can hinder the esterification reaction.
Product Loss During Workup Product remains dissolved in the aqueous phaseAfter quenching the reaction with water, ensure the solution is sufficiently cooled to precipitate the this compound.[1] Multiple extractions with an organic solvent may be necessary.
Incomplete precipitationAllow the solution to stand for a longer period at a low temperature (e.g., overnight at 10°C) to maximize crystal formation.[1]
Incomplete Derivatization (e.g., Acylation, Alkylation)
Issue Possible Cause Troubleshooting Step
Incomplete Reaction Steric hindranceConsider a less bulky derivatization reagent.
Insufficient reagentUse a slight excess of the derivatizing agent.
Low reaction temperatureGently heating the reaction mixture can often increase the reaction rate and yield.[9] However, be mindful of the thermal stability of your compounds.
Multiple Products Formed Reaction at multiple hydroxyl groupsIf selective derivatization is desired, a protecting group strategy is necessary. Protect the hydroxyl groups that should not react.[7]
IsomerizationFor certain compounds, tautomerization can lead to multiple derivatives. Methoximation prior to silylation can prevent this for aldehydes and ketones.[10]
Reagent Degradation Poor quality or old derivatization reagentUse high-quality, fresh reagents. Store them under the recommended conditions to prevent degradation, especially from moisture.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

MethodReactantsCatalystSolventConditionsYieldReference
EsterificationGallic Acid, MethanolH₂SO₄MethanolRoom temperature, 6-8 hours82%[1]
EsterificationGallic Acid, MethanolH₂SO₄---[2][3]
TransesterificationGallic Acid, Dimethyl CarbonateCu-mordenite-100°C, 12h, 0.5 MPa>98%[4]

Table 2: Solubility of this compound

SolventSolubility
Ethanol~10 mg/ml
DMSO~15 mg/ml
Dimethyl formamide (DMF)~25 mg/ml
1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/ml
Reference: [11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from the procedure described in PrepChem.[1]

  • Dissolve Gallic Acid: In a suitable reaction vessel, dissolve 200 g of gallic acid in 600 ml of methanol.

  • Add Catalyst: With stirring, slowly add 20 ml of concentrated sulfuric acid dropwise to the solution at room temperature.

  • Reaction: Continue stirring the reaction mixture for 6-8 hours at room temperature.

  • Solvent Removal: Remove approximately two-thirds of the methanol using a rotary evaporator.

  • Precipitation: Cool the remaining residue to 10°C and then pour it into 1.2 kg of cold water.

  • Crystallization: Allow the mixture to stand overnight to allow for the precipitation of the product.

  • Isolation and Washing: Filter the white precipitate and wash it thoroughly with cold water.

  • Drying: Dry the product to obtain this compound. The expected yield is approximately 82%.[1]

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_start Starting Material cluster_reaction Derivatization cluster_end Final Steps start This compound protect Protection of Phenolic -OH (Optional) start->protect If needed react Derivatization Reaction (e.g., Acylation, Alkylation) start->react Direct Derivatization protect->react deprotect Deprotection (If applicable) react->deprotect purify Purification (Chromatography, Recrystallization) react->purify No protecting group used deprotect->purify analyze Analysis (NMR, MS, HPLC) purify->analyze product Final Derivative analyze->product

Caption: General workflow for the derivatization of this compound.

apoptosis_pathway cluster_cell Hepatocellular Carcinoma Cell MG This compound ROS ↑ Reactive Oxygen Species (ROS) MG->ROS Bax ↑ Bax ROS->Bax Bad ↑ Bad ROS->Bad Bcl2 ↓ Bcl-2 ROS->Bcl2 Casp3 ↑ Cleaved Caspase-3 Bax->Casp3 Bad->Casp3 Bcl2->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.[12][13][14]

References

Technical Support Center: Navigating Methyl Gallate in Your Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Methyl Gallate (MG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's toxicity in cell lines?

This compound's cytotoxic effects are primarily linked to the induction of oxidative stress and apoptosis.[1][2][3][4][5] In many cancer cell lines, MG treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) and superoxide levels.[3][4][6][7] This oxidative stress can, in turn, trigger the intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to programmed cell death.[8][9][10]

Q2: I'm observing higher-than-expected toxicity in my cell line. What are the potential causes and solutions?

Unexpectedly high toxicity can stem from several factors. Here are some common causes and troubleshooting steps:

  • Concentration: this compound's effects are dose-dependent. A concentration that is therapeutic in one cell line may be highly toxic in another.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MG.

    • Solution: Review literature for reported IC50 values of MG in your cell line or similar cell types to guide your concentration selection.

  • Oxidative Stress: Your cell line may be particularly susceptible to oxidative stress.

    • Solution: Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced toxicity.[8][11]

Q3: How can I reduce this compound-induced oxidative stress in my experiments?

Several strategies can be employed to counteract the pro-oxidant effects of this compound:

  • Co-treatment with Antioxidants: The use of antioxidants can help neutralize excess ROS.

    • Aminoguanidine hemisulfate (AGH): This antioxidant has been shown to abolish MG-induced increases in ROS and superoxide levels.[3][6]

    • N-acetylcysteine (NAC): NAC is another effective antioxidant that can protect cells from MG-induced oxidative stress.[8][11]

  • Modulating Endogenous Antioxidant Pathways: MG has been shown to upregulate the Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response.[12][13] Investigating agents that can further enhance this pathway may offer a protective strategy.

Q4: Is there a way to deliver this compound to cells more effectively while minimizing systemic toxicity?

Yes, utilizing a drug delivery system can be a viable strategy. Nano-encapsulation, for instance, can improve the sustained release of MG and enhance its targeted delivery, potentially reducing off-target toxicity.[14][15][16] One study demonstrated that encapsulating MG within starch nanoparticles improved its neuroprotective effects and reduced cytotoxicity.[14] Another approach involves using folate-ZIF-L nanoframeworks for pH-responsive and targeted drug delivery.[15][16]

Troubleshooting Guides

Problem 1: Excessive Cell Death Observed in this compound-Treated Cells

Possible Cause: High levels of apoptosis induced by this compound. MG is known to activate caspase-dependent apoptotic pathways.[1][2][5][17]

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize an Annexin V/PI staining assay to differentiate between apoptotic and necrotic cell death. An increase in Annexin V positive cells will confirm apoptosis.[6][11]

  • Analyze Apoptotic Proteins: Perform a western blot to assess the expression levels of key apoptotic proteins. Look for:

    • Increased expression of pro-apoptotic proteins like Bax and Bad.[1][3][5]

    • Decreased expression of anti-apoptotic proteins like Bcl-2.[3][5][17]

    • Increased levels of cleaved caspase-3, -8, and -9, and cleaved PARP.[1][3][5][17][18]

  • Inhibit Caspase Activity: To confirm the role of caspases, pre-treat your cells with a pan-caspase inhibitor before adding this compound. A reduction in cell death would indicate a caspase-dependent mechanism.

Problem 2: Significant Decrease in Mitochondrial Membrane Potential

Possible Cause: this compound-induced oxidative stress leading to mitochondrial dysfunction.[4][11]

Troubleshooting Steps:

  • Measure Mitochondrial Membrane Potential (MMP): Use a fluorescent probe like JC-1 or TMRE to quantify changes in MMP. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial depolarization.

  • Assess ROS Levels: Quantify intracellular ROS levels using a fluorescent probe such as DCFDA-AM. An increase in fluorescence indicates elevated ROS.[3][4][6]

  • Antioxidant Co-treatment: Pre-treat cells with an antioxidant like NAC or AGH to determine if this can rescue the mitochondrial membrane potential.[3][6][8][11]

Quantitative Data Summary

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell LineTreatmentConcentrationEffect on Cell ViabilityApoptosis InductionReference
B16F10 Mouse MelanomaThis compound1 mMReduced by 40%Increased Annexin V-positive cells[17]
Neonatal Rat CardiomyocytesH₂O₂ + this compound50 µMProtected against H₂O₂-induced deathReduced apoptosis[11]
PC12 CellsH₂O₂ + this compoundNot SpecifiedSignificantly increased viabilityInhibited caspase-9 activation[8]
Hep3B, Mahlavu, HepJ5 (HCC)This compound40 µg/mlDose-dependent reductionIncreased apoptosis[4][6]
HaCaT Keratinocytes1-Nitropyrene + this compound25, 50, 100 µMInhibited 1-NP-induced toxicityInhibited cleaved PARP and caspase-3[18]
Chang Liver Cellst-BHP + this compound6.25, 12.5, 25 µg/mLDose-dependent decrease in cell deathInhibited sub-G1 phase cells[19]
HeLa CellsThis compound11.00 ± 0.58 µg/mL (IC50)Inhibited growthIncreased apoptotic cells[9][10]
Neuro2A CellsAβ + SEMG100 µg/mLRestored viability to 99.99%Attenuated apoptosis[14]
A549 Lung CancerMG@Folate ZIF-L62.32 ± 0.08 mg/mL (IC50)Superior cytotoxic effectNot Specified[15]

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineIC50 ValueReference
HeLa11.00 ± 0.58 µg/mL[9][10]
A549 Lung Cancer (as MG@Folate ZIF-L)62.32 ± 0.08 mg/mL[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 3 × 10⁴ cells/mL and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.[20]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells and treat with this compound as required.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Western Blot for Apoptotic Proteins
  • After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Methyl_Gallate_Apoptosis_Pathway MG This compound ROS ↑ Reactive Oxygen Species (ROS) MG->ROS Casp8 ↑ Cleaved Caspase-8 (Extrinsic Pathway) MG->Casp8 Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax / Bad Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Cleaved Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp8->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start High this compound Toxicity Observed CheckConc Is the concentration optimized? Start->CheckConc DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckROS Assess Oxidative Stress (ROS levels) CheckConc->CheckROS Yes DoseResponse->CheckROS Antioxidant Co-treat with Antioxidant (e.g., NAC) CheckROS->Antioxidant High ROS CheckApoptosis Confirm Apoptosis (Annexin V/PI) CheckROS->CheckApoptosis Normal ROS End Identify Toxicity Mechanism Antioxidant->End WesternBlot Analyze Apoptotic Proteins (Western Blot) CheckApoptosis->WesternBlot Apoptosis Confirmed CheckApoptosis->End Necrosis or other WesternBlot->End

Caption: Troubleshooting workflow for high this compound toxicity.

References

Technical Support Center: Efficient Extraction of Methyl Gallate from Plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of methyl gallate extraction from various plant sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My extraction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields of this compound can stem from several factors related to the extraction method, solvent choice, and experimental parameters. Here's a breakdown of potential causes and solutions:

    • Suboptimal Extraction Method: Conventional methods like maceration or Soxhlet extraction can be less efficient and time-consuming.[1][2]

      • Solution: Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). These methods can significantly reduce extraction time and improve yield.[2][3][4] UAE, for instance, utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[3][5] MAE uses microwave energy to heat the solvent and sample, leading to faster extraction.[6][7]

    • Inappropriate Solvent Selection: The polarity of the solvent plays a crucial role in selectively dissolving this compound.

      • Solution: this compound is a polar compound. Solvents like methanol, ethanol, and their aqueous solutions are generally effective.[8][9][10] For instance, a study on Terminalia chebula utilized methanol for extraction.[8] Another study on Folium Toonea Sinensis also employed methanol.[9] The use of an ethanol-water mixture is often recommended for extracting phenolic compounds.[2] For SFE, using a co-solvent like ethanol (60-70%) with supercritical CO2 can improve the selectivity for polar phenolic acids, including this compound.[11][12]

    • Inefficient Extraction Parameters: Factors such as temperature, time, and solvent-to-solid ratio are critical for optimal extraction.

      • Solution: Systematically optimize your extraction parameters. For UAE, factors like ultrasonic power, temperature, and extraction time need to be fine-tuned.[3][13] For MAE, microwave power, extraction time, and solvent-to-material ratio are key variables.[14] For SFE, pressure and temperature control the solvent properties and selectivity.[11]

Issue 2: Co-extraction of Impurities

  • Question: My extract contains a high level of impurities like chlorophyll and waxes, making purification difficult. How can I increase the selectivity for this compound?

  • Answer: The presence of impurities is a common challenge. Here are strategies to enhance the purity of your this compound extract:

    • Method-Specific Selectivity:

      • Supercritical Fluid Extraction (SFE): SFE offers high selectivity by adjusting pressure and temperature.[4][11] Moderate pressures can optimize selectivity by balancing solubility and fractionation, while higher pressures might co-extract undesirable compounds.[11]

      • Solvent Partitioning: After an initial broad-spectrum extraction (e.g., with methanol), you can perform liquid-liquid partitioning. For instance, an extract can be partitioned between water, methanol, and ethyl acetate to separate compounds based on their polarity.[8]

    • Pre-extraction Defatting:

      • Solution: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove waxes and other lipids before the main extraction of this compound.

    • Optimizing Solvent Polarity:

      • Solution: Fine-tuning the polarity of your solvent system can improve selectivity. For example, adjusting the percentage of water in an ethanol-water mixture can help target phenolic compounds more specifically.[2]

Issue 3: Thermal Degradation of this compound

  • Question: I suspect that my extraction method is causing thermal degradation of the this compound. What are the signs and how can I prevent this?

  • Answer: this compound, like many phenolic compounds, can be sensitive to high temperatures, which can lead to reduced yield and the formation of degradation products.

    • Signs of Degradation: A significant decrease in the expected yield, changes in the color of the extract, and the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC) can indicate thermal degradation.

    • Preventative Measures:

      • Use Milder Extraction Techniques: Techniques like Ultrasound-Assisted Extraction (UAE) can often be performed at lower temperatures compared to methods like Soxhlet.[15] Supercritical Fluid Extraction (SFE) also operates at relatively low temperatures, preserving heat-sensitive compounds.[4]

      • Optimize Temperature Parameters: For methods like MAE and HWE (Hot Water Extraction), it is crucial to optimize the temperature to a point that maximizes extraction without causing significant degradation.[2][16] For example, in MAE, while higher temperatures can increase yield, excessive heat (e.g., above 100°C) may lead to a decrease in total phenolic content.[2]

      • Reduce Extraction Time: Shorter extraction times, as offered by MAE and UAE, minimize the exposure of the compound to potentially degrading conditions.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of this compound extraction.

  • Question 1: What are the most efficient modern methods for extracting this compound?

  • Answer: Modern, "green" extraction techniques are generally more efficient than traditional methods. The most prominent include:

    • Ultrasound-Assisted Extraction (UAE): Known for its efficiency, reduced extraction time, and lower solvent consumption.[3][17] The mechanical effects of acoustic cavitation enhance the release of bioactive compounds.[3][5]

    • Microwave-Assisted Extraction (MAE): Offers rapid and efficient extraction due to the direct heating of the solvent and plant matrix by microwaves.[6][7] This leads to shorter extraction times and can result in higher yields of total phenolic content compared to other methods.[2]

    • Supercritical Fluid Extraction (SFE): A highly selective and environmentally friendly method that uses supercritical fluids, typically CO2, as the solvent.[4][11] The selectivity can be fine-tuned by adjusting pressure and temperature, and the use of co-solvents like ethanol can enhance the extraction of polar compounds like this compound.[11][12]

  • Question 2: Which solvents are best for extracting this compound?

  • Answer: The choice of solvent is critical and depends on the extraction method. Generally, polar solvents are preferred for this compound.

    • Methanol and Ethanol: These are widely used and effective solvents for extracting this compound and other phenolic compounds from plants.[8][9][10]

    • Aqueous Mixtures: Ethanol-water or methanol-water mixtures are often recommended.[2][12] For example, a 70% ethanol-water co-solvent was found to be superior for SFE of phenolic compounds from Labisia pumila.[12]

    • Acetone: Acetone and its aqueous mixtures can also be effective for extracting phenolic compounds.[10]

    • "Green" Solvents: Research is ongoing into the use of more environmentally friendly solvents.[18]

  • Question 3: How can I optimize the parameters for my chosen extraction method?

  • Answer: Optimization is key to maximizing yield and purity. A systematic approach is recommended:

    • One-Factor-at-a-Time: This involves varying one parameter (e.g., temperature) while keeping others constant to observe its effect on the yield.[16]

    • Response Surface Methodology (RSM): This is a statistical approach that allows for the simultaneous optimization of multiple variables and the study of their interactions.[13][16] Key parameters to optimize for different methods include:

      • UAE: Extraction temperature, ethanol concentration, extraction time, and ultrasonic power.[3][13]

      • MAE: Microwave power, solvent-to-material ratio, and extraction time.[14]

      • SFE: Temperature, pressure, and co-solvent concentration.[11][19]

  • Question 4: What are the key differences between using an ultrasonic bath and an ultrasonic probe for UAE?

  • Answer: While both utilize ultrasound, they differ in their efficiency and application:

    • Ultrasonic Bath: The sample is placed in a vessel within a bath of water, and the ultrasonic waves are transmitted indirectly to the sample. This method is less powerful and may result in lower reproducibility due to attenuation of the ultrasonic waves.[20] However, it allows for the simultaneous treatment of multiple samples.

    • Ultrasonic Probe (Sonotrode): The probe is directly immersed into the sample mixture, delivering a higher intensity of ultrasonic energy to a smaller area. This direct sonication is generally more efficient and powerful for extraction.[20][21] Studies have shown that probe sonication can be significantly more effective than a water bath for extracting phenolic acids.[20][21]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Phenolic Compounds (including this compound)

Extraction MethodTypical SolventsAdvantagesDisadvantagesReference(s)
Maceration Methanol, Ethanol, Acetone, WaterSimple, inexpensive equipment, low temperatureTime-consuming, lower yield, large solvent volume[1][2]
Soxhlet Extraction Methanol, Ethanol, HexaneExhaustive extraction, well-establishedTime-consuming, large solvent volume, potential thermal degradation[1][2][22]
Ultrasound-Assisted Extraction (UAE) Ethanol-water, MethanolFast, efficient, reduced solvent consumption, lower temperaturesEquipment cost, potential for radical formation at high power[2][3][17]
Microwave-Assisted Extraction (MAE) Ethanol-water, Ethyl acetateVery fast, high yield, reduced solvent consumptionEquipment cost, potential for localized overheating, not suitable for all solvents[2][6][7]
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvents (e.g., Ethanol)Highly selective, environmentally friendly (no organic solvent residue), low temperatureHigh initial equipment cost, complex operation[4][11]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds

Plant SourceTarget Compound(s)Optimal Temperature (°C)Optimal Ethanol Conc. (%)Optimal Time (min)Optimal Ultrasonic Power (W)Reference
Lipid-Extracted MicroalgaeTotal Phenolic Compounds, EGCG74.455.459.6700[3][13]
Quercus Infectoria gallsGallic acid, Tannic acid70- (used 0.1 M HTAB)480 (8 hours)11[20]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure based on common practices for extracting phenolic compounds.

  • 1.1. Sample Preparation:

    • Dry the plant material (e.g., leaves, fruits) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • 1.2. Extraction Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it into an extraction vessel.

    • Add the chosen solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Set the extraction parameters (e.g., temperature: 60°C, time: 45 minutes, ultrasonic power: 500 W). These should be optimized for the specific plant material.

    • After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • 1.3. Post-Extraction:

    • The solvent from the extract is typically removed under reduced pressure using a rotary evaporator to obtain the crude extract.

    • The crude extract can then be subjected to further purification steps, such as column chromatography, to isolate this compound.[9][23]

2. Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines the general steps for MAE.

  • 2.1. Sample Preparation:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • 2.2. Extraction Procedure:

    • Place a known amount of the powdered sample into a specialized microwave extraction vessel.

    • Add the extraction solvent at the desired solvent-to-material ratio.

    • Seal the vessel and place it in the microwave extractor.

    • Set the MAE parameters (e.g., microwave power: 500 W, temperature: 80°C, time: 15 minutes).

    • After the extraction cycle is complete, allow the vessel to cool before opening.

  • 2.3. Post-Extraction:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

    • Proceed with purification as needed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration/ Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (e.g., HPLC) purification->analysis troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Suboptimal Extraction Method start->cause1 cause2 Inappropriate Solvent Choice start->cause2 cause3 Inefficient Parameters start->cause3 solution1 Use Advanced Methods (UAE, MAE, SFE) cause1->solution1 solution2 Select Polar Solvents (Methanol, Ethanol-Water) cause2->solution2 solution3 Optimize Parameters (Temp, Time, Ratio) cause3->solution3

References

Technical Support Center: Troubleshooting Inconsistent Results in Methyl Gallate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Methyl Gallate (MG) bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing variable antioxidant activity with this compound in different assays like DPPH and ABTS?

A1: Inconsistent results between antioxidant assays are common for phenolic compounds like this compound and can be attributed to several factors:

  • Assay Chemistry: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays operate via different mechanisms. The reactivity of MG can be highly dependent on the solvent used, with its scavenging capacity varying significantly between protic and aprotic solvents. For instance, gallate derivatives show high reactivity in methanol but lower reactivity in isooctane in the DPPH assay[1]. The choice of solvent can dramatically alter the measured antioxidant potency[2].

  • Reaction Kinetics: The reaction kinetics of MG with different radicals can vary. Some compounds react slowly with the DPPH radical, leading to time-dependent results[3]. It is crucial to ensure that the incubation time is sufficient for the reaction to reach completion.

  • Solubility and Accessibility: The solubility of MG and its ability to access the radical site can differ between assay systems, affecting the outcome[3].

Troubleshooting Steps:

  • Standardize Solvents: When comparing results, use the same solvent system across different assays if possible. Be aware that the solvent itself can influence the antioxidant capacity[2].

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal reaction time for your specific assay conditions.

  • Use Multiple Assays: Relying on a single antioxidant assay can be misleading. It is recommended to use a panel of assays (e.g., DPPH, ABTS, FRAP) to obtain a more comprehensive understanding of the antioxidant profile.

  • Consider Lipophilicity: For oil-based or lipophilic systems, using a combination of hydrophilic (e.g., methanol) and lipophilic (e.g., isooctane) solvents for the DPPH assay can provide more reliable information[1].

Q2: My results show that this compound is acting as a pro-oxidant and increasing ROS, even though it's known as an antioxidant. Why is this happening?

A2: The dual role of this compound as both an antioxidant and a pro-oxidant is a known phenomenon that depends on the cellular context and concentration.

  • Pro-oxidant Activity: In certain cancer cell lines, such as hepatocellular carcinoma cells, MG has been shown to increase the production of Reactive Oxygen Species (ROS) and superoxide levels, leading to apoptosis[4][5][6]. This pro-oxidant effect can be a mechanism for its anti-cancer activity.

  • Cellular Microenvironment: The overall redox state of the cell and the presence of metal ions can influence whether a phenolic compound acts as an antioxidant or a pro-oxidant.

  • Concentration Dependence: At high concentrations, some antioxidants can exhibit pro-oxidant properties.

Troubleshooting Steps:

  • Verify with Controls: Use a known antioxidant like N-acetylcysteine (NAC) or aminoguanidine hemisulfate (AGH) to see if it can abolish the MG-induced ROS production[4][5]. This helps confirm that the observed effect is indeed due to ROS.

  • Test a Dose-Response Curve: Evaluate a wide range of MG concentrations to determine if the pro-oxidant effect is dose-dependent. You may observe antioxidant effects at lower concentrations and pro-oxidant effects at higher ones.

  • Characterize the Cell Line: The metabolic state and endogenous antioxidant levels of your specific cell line can significantly impact the outcome. It has been suggested that the antioxidant and cytoprotective properties of MG can shift to pro-oxidative and cytotoxic in different cell lines[5].

Q3: I'm having trouble with the solubility and stability of my this compound solution. How can I prepare and store it correctly?

A3: Proper handling of this compound is crucial for reproducible results.

  • Solubility: MG is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF)[7]. It is sparingly soluble in aqueous buffers. For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium[8].

  • Stability: Aqueous solutions of MG are not recommended for long-term storage. It is best to prepare fresh dilutions from the stock solution for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C[8].

Preparation Protocol:

  • Prepare a high-concentration stock solution of this compound in sterile DMSO.

  • Purge the solvent with an inert gas before dissolving the compound to minimize oxidation[7].

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, thaw an aliquot and dilute it to the final desired concentration in your aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all treatments, including the vehicle control[8].

Q4: My cell viability results with this compound are inconsistent across experiments. What could be the cause?

A4: Inconsistent effects on cell viability can stem from several sources:

  • Cell Density: The initial seeding density of your cells can affect their sensitivity to treatment. Ensure you use a consistent cell number for each experiment.

  • Passage Number: Cells at high passage numbers can have altered phenotypes and drug sensitivities. It is advisable to use cells within a defined passage number range.

  • MG Solution Integrity: As mentioned in Q3, the stability of the MG solution is critical. Degradation of the compound can lead to a loss of activity.

  • Interaction with Media Components: Components in the cell culture medium could potentially interact with this compound, although this is less commonly reported.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and media formulations.

  • Prepare Fresh MG Dilutions: Always prepare fresh working solutions of MG from a frozen stock for each experiment.

  • Include Positive and Negative Controls: Use a vehicle control (e.g., medium with the same final concentration of DMSO) and a positive control for cytotoxicity to ensure your assay is performing as expected.

  • Check for Contamination: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular responses to treatments.

Quantitative Data Summary

Table 1: In Vitro Antioxidant and Cytotoxic Activities of this compound

Assay TypeCell Line / SystemIC50 / Effective ConcentrationReference
DPPH Radical Scavenging-IC50: 1.02 µg/mL[9]
ABTS Radical ScavengingChang Liver Cells1.552 ± 0.001 mM Trolox equivalent (at 1 mM MG)[10]
FRAP AssayChang Liver Cells2.796 ± 0.021 mM FeSO₄ equivalent (at 1 mM MG)[10]
Antiproliferative (MTT)HeLa CellsIC50: 11.00 ± 0.58 µg/mL[11]
Antiproliferative (SRB)Hep3B, Mahlavu, HepJ5Dose-dependent reduction in survival (0-40 µg/ml)[5]
Antiproliferative (MTT)BEL-7402Dose-dependent reduction (IC50 ~80-160 µM)[8]
Cytotoxicity (MTT)A431 CellsIC50: 25 µg/mL (24h), 11 µg/mL (48h)[12]
ROS InductionHepJ5, MahlavuSignificant increase at 40 µg/mL[5][6]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a generalized procedure based on common practices[3].

  • Reagent Preparation: Prepare a 0.1 mmol/L solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to create a stock solution and then prepare a series of dilutions.

  • Reaction: In a 96-well plate, add 50 µL of the MG sample solution to 450 µL of Tris-HCl buffer (50 mmol/L, pH 7.4).

  • Initiation: Add 1.0 mL of the DPPH solution to the mixture.

  • Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity relative to a control containing only methanol instead of the sample.

Cell Viability (MTT) Assay

This protocol is a generalized procedure based on common practices for assessing cytotoxicity[8][12].

  • Cell Seeding: Seed cells (e.g., BEL-7402, A431) in a 96-well plate at a density of 8,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (prepared by diluting a DMSO stock in the culture medium) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Signaling Proteins (e.g., NF-κB, MAPK)

This is a general workflow for analyzing protein expression changes induced by MG[5][13].

  • Cell Treatment and Lysis: Treat cells with MG for the desired time, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, total p65, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling_Pathways_of_Methyl_Gallate cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis & Autophagy MG This compound ROS ROS Production MG->ROS Induces* ERK ERK1/2 MG->ERK Inhibits p38 p38 MG->p38 Inhibits JNK JNK MG->JNK Inhibits IKB IκB Degradation MG->IKB Inhibits TLR_Agonists TLR Agonists (LPS, Zymosan) TLR_Agonists->ERK TLR_Agonists->p38 TLR_Agonists->JNK TLR_Agonists->IKB Caspase3 Cleaved Caspase-3 ROS->Caspase3 Bcl2_Bax Bcl-2 Family (↓Bcl-2, ↑Bax) ROS->Bcl2_Bax Autophagy Autophagy (↑LC3-II) ROS->Autophagy Inflammation Inflammation (↓Cytokines) ERK->Inflammation p38->Inflammation JNK->Inflammation p65 p65 Translocation IKB->p65 NFKB_Activity NF-κB Activity p65->NFKB_Activity NFKB_Activity->Inflammation Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome Bcl2_Bax->Apoptosis_Outcome note *In certain cancer cells, MG acts as a pro-oxidant.

Caption: Key signaling pathways modulated by this compound (MG).[5][13][14][15][16]

Experimental_Workflow cluster_assays 5. Perform Bioassays prep 1. Prepare MG Stock (e.g., in DMSO) treat 3. Treat Cells (Dilute MG in media) prep->treat seed 2. Seed Cells in Plate seed->treat incubate 4. Incubate (e.g., 24-48h) treat->incubate viability Cell Viability (MTT, SRB) incubate->viability ros ROS Detection incubate->ros protein Protein Analysis (Western Blot) incubate->protein analysis 6. Data Analysis viability->analysis ros->analysis protein->analysis

Caption: General experimental workflow for in vitro this compound bioassays.

Troubleshooting_Flowchart start Inconsistent Results Observed q_reproducibility Is the issue run-to-run reproducibility? start->q_reproducibility check_reagents Check Reagent Stability: - Prepare fresh MG dilutions - Verify buffer pH - Check assay reagents q_reproducibility->check_reagents Yes q_assay_type Are results conflicting between different assays? q_reproducibility->q_assay_type No check_cells Check Cell Culture: - Use consistent passage number - Standardize seeding density - Test for mycoplasma check_reagents->check_cells assay_mechanism Consider Assay-Specific Mechanisms: - DPPH vs. ABTS (solvent effects) - Antioxidant vs. Pro-oxidant context - Cell-based vs. chemical assay q_assay_type->assay_mechanism Yes q_unexpected_bio Is the biological effect unexpected (e.g., pro-oxidant)? q_assay_type->q_unexpected_bio No multiple_assays Solution: Use a panel of assays to build a comprehensive profile. assay_mechanism->multiple_assays dose_response Perform Dose-Response & Time-Course: - Test a wider concentration range - Analyze different time points q_unexpected_bio->dose_response Yes context Consider Cellular Context: - Effect may be cell-line specific - Use controls (e.g., NAC for ROS) dose_response->context

References

Validation & Comparative

A Head-to-Head Battle of Antioxidants: Methyl Gallate vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antioxidant compounds is critical for harnessing their full therapeutic potential. This guide provides a comprehensive comparison of the antioxidant activities of methyl gallate and its parent compound, gallic acid, supported by experimental data and detailed methodologies.

At a Glance: Key Differences in Antioxidant Performance

This compound, a methyl ester of gallic acid, and gallic acid itself are both potent phenolic antioxidants found in a variety of plants. While structurally similar, the presence of a methyl group in this compound introduces subtle changes in its physicochemical properties, which in turn can influence its biological activity. Experimental evidence consistently demonstrates that both compounds exhibit robust antioxidant effects, with gallic acid generally showing slightly superior or comparable activity in several key assays.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data from various in vitro antioxidant assays, providing a direct comparison of the efficacy of this compound and gallic acid.

Antioxidant AssayThis compoundGallic AcidReference CompoundKey Findings
DPPH Radical Scavenging Activity (IC50) 1.02 µg/mL0.94 µg/mL-Gallic acid is slightly more potent.[1]
7.48 µg/mL6.08 µg/mLAscorbic Acid (IC50: 5.83 µg/mL)Both are potent, with gallic acid being closer in activity to ascorbic acid.[1]
38.0 µM29.5 µMα-tocopherol (IC50: 105.3 µM)Gallic acid shows a lower IC50, indicating stronger radical scavenging.[2]
ABTS Radical Scavenging Activity Data not availableData not available-Direct comparative data is limited in the reviewed literature.
Ferric Reducing Antioxidant Power (FRAP) Data not availableData not available-Direct comparative data is limited in the reviewed literature.
Cellular Antioxidant Activity (CAA) Data not availableData not available-Direct comparative data is limited in the reviewed literature.

Note: IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Delving into the Mechanisms: Signaling Pathways

The antioxidant effects of this compound and gallic acid extend beyond simple radical scavenging and involve the modulation of complex cellular signaling pathways. Both compounds have been shown to influence pathways related to oxidative stress, inflammation, and cell survival.

A key pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Gallic acid has been demonstrated to activate Nrf2, leading to the upregulation of antioxidant response elements (ARE) and the expression of protective enzymes like heme oxygenase-1 (HO-1).

Both this compound and gallic acid have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory cytokines, thus mitigating inflammation-associated oxidative damage.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, is also influenced by these compounds. This compound has been observed to inhibit the phosphorylation of key MAPK proteins, suggesting a role in controlling cellular responses to oxidative insults.

Below is a diagram illustrating the general antioxidant-related signaling pathways influenced by gallic acid and this compound.

Antioxidant_Signaling_Pathways cluster_stimulus Oxidative Stress cluster_compounds Antioxidant Intervention cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 activates NFkB NF-κB Pathway ROS->NFkB activates MAPK MAPK Pathway ROS->MAPK activates GA Gallic Acid GA->Nrf2 activates GA->NFkB inhibits Apoptosis Modulation of Apoptosis GA->Apoptosis influences MG This compound MG->NFkB inhibits MG->MAPK inhibits MG->Apoptosis influences Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->Antioxidant_Enzymes leads to Inflammation ↓ Inflammation NFkB->Inflammation promotes MAPK->Apoptosis influences

Caption: Antioxidant signaling pathways modulated by Gallic Acid and this compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound, gallic acid) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (Violet) C Mix DPPH and Samples A->C B Prepare Antioxidant Samples (this compound, Gallic Acid) B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm (Color change to Yellow) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Test compounds and a positive control are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Sample Preparation: Test compounds and a standard (e.g., FeSO₄·7H₂O) are prepared in appropriate solvents.

  • Reaction Mixture: The sample solution is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: A standard curve is generated using the ferrous sulfate standard. The antioxidant capacity of the sample is then expressed as millimoles of Fe²⁺ equivalents per gram or millimole of the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS).

  • Cell Culture: Adherent cells (e.g., HepG2) are cultured in a microplate until confluent.

  • Probe Loading: The cells are incubated with DCFH-DA, which is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with the antioxidant compounds (this compound, gallic acid) at various concentrations.

  • Induction of Oxidative Stress: A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce the generation of ROS.

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE), comparing the antioxidant capacity of the sample to that of quercetin, a well-known flavonoid antioxidant.

Conclusion

Both this compound and gallic acid are potent antioxidants with significant potential for therapeutic applications. The available data from DPPH assays consistently indicate that gallic acid possesses slightly superior radical scavenging activity compared to its methyl ester derivative. However, the esterification in this compound may alter its lipophilicity, potentially affecting its bioavailability and cellular uptake, which could lead to different efficacy profiles in more complex biological systems. Further comparative studies using ABTS, FRAP, and particularly cellular antioxidant activity assays are warranted to provide a more complete picture of their relative antioxidant capabilities. Understanding their differential effects on key signaling pathways such as Nrf2, NF-κB, and MAPK will be crucial for the targeted development of these compounds as therapeutic agents for diseases associated with oxidative stress and inflammation.

References

A Comparative Guide to the Validation of HPLC Methods for Methyl Gallate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl gallate against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for the determination of this compound. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

I. HPLC Method Validation for this compound

A robust and validated HPLC method is crucial for the accurate quantification of this compound in various samples, including herbal extracts and pharmaceutical formulations. The following table summarizes the key validation parameters for a typical RP-HPLC-UV method, compiled from multiple studies.

Table 1: Summary of HPLC Method Validation Parameters for this compound Analysis

Validation ParameterPerformance CharacteristicSource(s)
Linearity
Concentration Range4.97 - 249 µg/mL[1]
Regression Equationy = 44.358x - 0.0879[1]
Correlation Coefficient (r²)0.9999[1]
Concentration Range5 - 50 µg/mL[2][3]
Correlation Coefficient (R²)> 0.998[4]
Accuracy
Recovery96% to 98%[3]
Recovery97.8% to 101.1%[4]
Precision
Intra- and Inter-day Variation< 3.4% (%RSD)[4]
Specificity Single peak for this compound at a retention time of approximately 10.9-11.2 minutes, with no interference from other components.[3][5]
Limit of Detection (LOD) & Limit of Quantification (LOQ) While specific values are not consistently provided across all literature, they are typically determined using the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or calculated based on the standard deviation of the response and the slope of the calibration curve.[6][7][8][6][7][8][9]

II. Comparison of Analytical Methods: HPLC vs. Spectrophotometry

While HPLC provides high specificity and accuracy, other methods like spectrophotometric assays are also employed, often for determining total antioxidant capacity or total phenolic content rather than quantifying a specific compound.

Table 2: Comparison of HPLC and Spectrophotometric Methods for this compound Related Analysis

FeatureHPLC MethodSpectrophotometric Method (e.g., DPPH Assay)
Specificity High (Quantifies individual compounds)Low (Measures total antioxidant capacity of all compounds in a sample)
Sensitivity High (Can detect low concentrations)Moderate
Quantification Absolute quantification of this compoundRelative antioxidant activity (e.g., in Gallic Acid Equivalents)[10]
Sample Throughput LowerHigher
Instrumentation Cost HighLow
Information Provided Concentration of a specific analyteOverall antioxidant potential of the sample

III. Experimental Protocols

A. Validated RP-HPLC-UV Method for this compound Analysis

This protocol is a generalized procedure based on common parameters found in the literature.[1][2][4][11]

  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][4]

    • Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid or 0.01% o-phosphoric acid).[1][2][11]

    • Flow Rate : 1.0 mL/min.[1][2][11]

    • Detection Wavelength : 270-272 nm.[1][4][11]

    • Injection Volume : 10-20 µL.[3][4]

  • Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards within the desired linear range (e.g., 5-50 µg/mL).[2][3]

  • Sample Preparation : Accurately weigh the sample, extract with a suitable solvent (e.g., methanol-water mixture), and sonicate.[4] Filter the extract through a 0.45 µm membrane filter before injection.

  • Validation Procedure :

    • Linearity : Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

    • Accuracy : Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

    • Precision : Analyze replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).

    • Specificity : Analyze a blank sample and a sample containing potential interfering compounds to ensure no co-eluting peaks are present at the retention time of this compound.

B. DPPH Radical Scavenging Assay (Spectrophotometric Method)

This is a common method to assess the antioxidant capacity of a sample.[12]

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample and Standard Preparation : Prepare various concentrations of the sample extract and a standard antioxidant (e.g., gallic acid) in methanol.

  • Procedure :

    • Add a small volume of the sample or standard to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • Calculation : Calculate the percentage of DPPH radical scavenging activity. The results can be expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or in terms of Gallic Acid Equivalents (GAE).[10]

IV. Visualized Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting prep_standards Prepare Standards & Samples data_acq Data Acquisition prep_standards->data_acq method_dev Develop HPLC Method method_dev->prep_standards linearity Linearity & Range report Generate Validation Report linearity->report accuracy Accuracy accuracy->report precision Precision precision->report specificity Specificity specificity->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_acq->linearity data_acq->accuracy data_acq->precision data_acq->specificity data_acq->lod_loq data_acq->robustness

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method cluster_outcome Analytical Outcome hplc_spec High Specificity outcome_hplc Concentration of this compound hplc_spec->outcome_hplc hplc_quant Absolute Quantification hplc_quant->outcome_hplc hplc_sens High Sensitivity hplc_sens->outcome_hplc hplc_cost Higher Cost hplc_cost->outcome_hplc spec_spec Low Specificity outcome_spectro Total Antioxidant Capacity spec_spec->outcome_spectro spec_quant Relative Activity spec_quant->outcome_spectro spec_sens Moderate Sensitivity spec_sens->outcome_spectro spec_cost Lower Cost spec_cost->outcome_spectro

Caption: HPLC vs. Spectrophotometric Method Comparison.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Methyl Gallate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural sources of a bioactive compound is a critical decision. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural methyl gallate, a phenolic compound with recognized antioxidant, anti-inflammatory, and anticancer properties. While direct comparative studies are limited, this guide synthesizes available experimental data to offer insights into their respective performance.

Data Presentation: A Comparative Overview

The existing literature provides IC50 values for both natural and synthetic this compound from various studies. It is crucial to note that these values were not determined in head-to-head comparative experiments and may vary due to different experimental conditions. Therefore, the following tables summarize this data to provide a general performance overview, which should be interpreted with caution.

Table 1: Comparative Antioxidant Activity (IC50 Values)

Form of this compoundAssayIC50 ValueSource
Natural (from Toona sureni)DPPH radical scavenging1.02 µg/mL[1]
SyntheticDPPH radical scavenging38.0 µM[2]

Table 2: Comparative Anticancer Activity (IC50 Values)

Form of this compoundCell LineIC50 ValueSource
Natural (from Quercus infectoria)HeLa (Cervical Cancer)11.00 ± 0.58 µg/mL[3][4][5]
SyntheticMCF-7 (Breast Cancer)113.25 µg/mL[6][7]
SyntheticHeLa (Cervical Cancer)16.55 µg/mL[3]

One study noted that the IC50 concentration of synthetic gallic acid and this compound was slightly higher than their natural counterparts, suggesting a potential discrepancy that warrants further direct comparative investigation.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the synthesis of this compound and for key experiments to evaluate its efficacy.

Synthesis of this compound

A common method for synthesizing this compound is through the esterification of gallic acid with methanol, catalyzed by an acid.

Materials:

  • Gallic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Distilled water

Procedure:

  • Dissolve 200 g of gallic acid in 600 ml of methanol in a round-bottomed flask with stirring at room temperature.[8]

  • Slowly add 20 ml of concentrated sulfuric acid dropwise to the solution.[8]

  • Continue stirring the mixture for 6-8 hours at room temperature.[8]

  • After the reaction, remove approximately two-thirds of the methanol using a rotary evaporator.[8]

  • Cool the remaining residue to 10°C and pour it into 1.2 kg of cold water.[8]

  • Allow the mixture to stand overnight to allow for the precipitation of this compound.[8]

  • Filter the white precipitate and wash it thoroughly with water.[8]

  • The resulting product is this compound, which can be dried. The reported yield is approximately 82%, with a melting point of 200°-204° C.[8]

Extraction of Natural this compound from Toona sinensis

Natural this compound can be isolated from various plant sources. The following is a general protocol for its extraction and purification.

Materials:

  • Dried and powdered leaves of Toona sinensis

  • Methanol

  • Solvents for column chromatography (e.g., n-hexane, ethyl acetate, methylene chloride)

  • Silica gel for column chromatography

Procedure:

  • Extract the fine powder of Folium Toonea Sinensis with methanol at room temperature using sonication.[9]

  • Pool the methanol solutions and evaporate the solvent under reduced pressure to obtain a sticky fluid.[9]

  • Subject the crude extract to silica-gel column chromatography.[9]

  • Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or methylene chloride-methanol, to separate the different components.[9]

  • Collect the fractions and monitor them using thin-layer chromatography (TLC).[10]

  • Combine the fractions containing this compound and further purify them by re-chromatography or recrystallization to obtain pure this compound.[10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test samples (synthetic and natural this compound)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.[11][12]

  • Prepare a working solution of DPPH by diluting the stock solution to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.[11]

  • Prepare serial dilutions of the test samples and the positive control in the same solvent.[11]

  • In a microplate or cuvettes, add a specific volume of the sample or standard to a defined volume of the DPPH working solution.[12]

  • Include a blank control containing only the solvent and the DPPH solution.[11]

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11][13]

  • Measure the absorbance of each well at 517 nm.[12]

  • Calculate the percentage of scavenging activity for each concentration of the sample using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[11]

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol assesses the potential of this compound to reduce the inflammatory response in a cell-based model.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (synthetic and natural)

  • Reagents for measuring nitric oxide (Griess reagent) and cytokines (ELISA kits)

Procedure:

  • Culture RAW 264.7 cells in a suitable culture medium until they reach the desired confluence.

  • Pre-treat the cells with different concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits, following the manufacturer's instructions.[14]

  • A decrease in the production of these inflammatory mediators in the presence of this compound indicates its anti-inflammatory activity.

Anticancer Activity in HeLa Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • HeLa (human cervical cancer) cells

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • This compound (synthetic and natural)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[4][5]

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.[15]

  • Remove the medium and dissolve the formazan crystals in DMSO.[15]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[4][5]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in inflammation and cancer.

Methyl_Gallate_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects MG_inflam This compound TLR Toll-like Receptors (TLRs) MG_inflam->TLR Inhibits MAPK MAPK Pathway (ERK1/2, p38, JNK) TLR->MAPK NFkB NF-κB Pathway TLR->NFkB Inflammatory_Mediators ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) ↓ NO, COX-2 MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators MG_cancer This compound AMPK AMPK Pathway MG_cancer->AMPK Activates Apoptosis_cancer ↑ Apoptosis MG_cancer->Apoptosis_cancer Cell_Proliferation ↓ Cell Proliferation MG_cancer->Cell_Proliferation NFkB_cancer NF-κB Pathway AMPK->NFkB_cancer Inhibits EMT ↓ Epithelial-Mesenchymal Transition (EMT) NFkB_cancer->EMT

Caption: Signaling pathways modulated by this compound in inflammation and cancer.

Experimental Workflow for Efficacy Comparison

A logical workflow is essential for a robust comparison of synthetic and natural this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Efficacy Evaluation cluster_analysis Data Analysis Synthetic_MG Synthesis of This compound Antioxidant Antioxidant Assays (e.g., DPPH) Synthetic_MG->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., RAW 264.7 cells) Synthetic_MG->Anti_inflammatory Anticancer Anticancer Assays (e.g., HeLa, MCF-7 cells) Synthetic_MG->Anticancer Natural_MG Extraction & Purification of Natural this compound Natural_MG->Antioxidant Natural_MG->Anti_inflammatory Natural_MG->Anticancer Data_Comparison Comparative Analysis of IC50 values and other quantitative data Antioxidant->Data_Comparison Anti_inflammatory->Data_Comparison Anticancer->Data_Comparison Conclusion Conclusion on Comparative Efficacy Data_Comparison->Conclusion

Caption: Experimental workflow for comparing the efficacy of synthetic vs. natural this compound.

Conclusion

References

A Head-to-Head Comparison of Methyl Gallate and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision driven by efficacy, mechanism of action, and suitability for the intended application. This guide provides an objective, data-driven comparison of Methyl Gallate against a panel of widely used antioxidants: Gallic Acid, Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of these compounds has been evaluated using various established assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP). The results, collated from multiple studies, are summarized below. It is important to note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.

DPPH Radical Scavenging Activity (IC50/EC50 Values)

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. A lower IC50 or EC50 value indicates higher antioxidant activity.

AntioxidantIC50 / EC50 (µM)Source(s)
This compound 38.0[1]
Gallic Acid1.11 - 29.5[1][2]
Trolox14.86[2]
Ascorbic Acid13.97[2]
BHT50.72[2]

IC50/EC50 values represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS Radical Scavenging Activity (EC50 Values & Trolox Equivalents)

The ABTS assay assesses the ability of antioxidants to scavenge the ABTS radical cation. Similar to the DPPH assay, a lower EC50 value signifies greater activity. Another common metric is the Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of a compound is expressed relative to Trolox.

AntioxidantEC50 (µM)TEAC (mM Trolox Equivalent at 1 mM)Source(s)
This compound -1.552 ± 0.001[3]
Gallic Acid2.57-[2]
Trolox4.111.000 (by definition)[2]
Ascorbic Acid5.691.030 ± 0.003[2][3]
BHT10.77-[2]

A higher TEAC value indicates greater antioxidant capacity relative to Trolox.

Ferric Reducing Antioxidant Power (FRAP) (EC50 Values & FeSO₄ Equivalents)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A lower EC50 or a higher FeSO₄ equivalent value indicates stronger reducing power.

AntioxidantEC50 (µM)FRAP Value (mM FeSO₄ Equivalent at 1 mM)Source(s)
This compound -2.796 ± 0.021[3]
Gallic Acid6.77-[2]
Trolox--
Ascorbic Acid-1.200 ± 0.017[3]
BHT--

A higher FRAP value indicates a greater ferric reducing ability.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and critical evaluation of the cited data.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (in Methanol/Ethanol) Mix Mix DPPH solution with antioxidant solution DPPH_sol->Mix Antioxidant_sol Antioxidant Solutions (various concentrations) Antioxidant_sol->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Spectro Measure Absorbance at ~517 nm Incubate->Spectro Calculate Calculate % Inhibition and IC50 value Spectro->Calculate

DPPH Assay Experimental Workflow

Procedure:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test antioxidant and a positive control (e.g., Ascorbic Acid) are prepared.

  • The antioxidant solutions are mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark for a specified period (typically 30 minutes).

  • The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock ABTS Stock Solution Generate_radical Generate ABTS•+ (mix ABTS and K2S2O8, incubate in dark) ABTS_stock->Generate_radical K2S2O8 Potassium Persulfate K2S2O8->Generate_radical Antioxidant_sol Antioxidant Solutions Mix_reagent Mix ABTS•+ solution with antioxidant Antioxidant_sol->Mix_reagent Generate_radical->Mix_reagent Spectro Measure Absorbance at ~734 nm Mix_reagent->Spectro Calculate Calculate % Inhibition and TEAC value Spectro->Calculate

ABTS Assay Experimental Workflow

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test antioxidant are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent FRAP Reagent (Acetate buffer, TPTZ, FeCl3 solution) Mix Mix FRAP reagent with antioxidant/standard FRAP_reagent->Mix Antioxidant_sol Antioxidant Solutions Antioxidant_sol->Mix Standard FeSO4 Standard Solutions Standard->Mix Incubate Incubate at 37°C Mix->Incubate Spectro Measure Absorbance at ~593 nm Incubate->Spectro Calculate Determine FRAP value from standard curve Spectro->Calculate

FRAP Assay Experimental Workflow

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is pre-warmed to 37°C.

  • The test sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time.

  • A standard curve is prepared using known concentrations of FeSO₄, and the results are expressed as FeSO₄ equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these compounds are not solely based on direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular redox state.

This compound

This compound has been shown to exert its antioxidant effects through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and also modulate cellular signaling pathways. For instance, this compound can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4] It has also been observed to inhibit the p38 MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cellular stress responses.[3]

Methyl_Gallate_Pathway MG This compound ROS Reactive Oxygen Species (ROS) MG->ROS scavenges p38 p38 MAPK MG->p38 inhibits Nrf2 Nrf2 MG->Nrf2 activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress p38->Oxidative_Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 HO-1 & other antioxidant enzymes ARE->HO1 promotes transcription HO1->Oxidative_Stress reduces Cellular_Protection Cellular Protection

Antioxidant Signaling of this compound
Gallic Acid

Gallic Acid, a potent antioxidant, also modulates key signaling pathways to protect against oxidative stress. It is a well-documented activator of the Nrf2 pathway, enhancing the expression of antioxidant enzymes.[5] Additionally, Gallic Acid can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often activated by oxidative stress.[6]

Gallic_Acid_Pathway GA Gallic Acid ROS Reactive Oxygen Species (ROS) GA->ROS scavenges NFkB NF-κB GA->NFkB inhibits Nrf2 Nrf2 GA->Nrf2 activates ROS->NFkB activates Inflammation Inflammation NFkB->Inflammation Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->ROS neutralize

Antioxidant Signaling of Gallic Acid
Ascorbic Acid (Vitamin C)

Ascorbic Acid is a crucial water-soluble antioxidant that directly scavenges a wide range of ROS.[7] It also plays a role in regenerating other antioxidants, such as Vitamin E. In terms of signaling, Ascorbic Acid can inhibit ROS-mediated activation of the NF-κB pathway.[8] It also influences the activity of transcription factors like Nrf2, Ref-1, and AP-1, which are involved in the cellular antioxidant response.[7]

Ascorbic_Acid_Pathway AA Ascorbic Acid (Vitamin C) ROS Reactive Oxygen Species (ROS) AA->ROS scavenges NFkB NF-κB AA->NFkB inhibits Nrf2 Nrf2, Ref-1, AP-1 AA->Nrf2 modulates Vitamin_E_ox Oxidized Vitamin E AA->Vitamin_E_ox regenerates ROS->NFkB activates Antioxidant_Response Cellular Antioxidant Response Nrf2->Antioxidant_Response Cellular_Protection Cellular Protection Antioxidant_Response->Cellular_Protection Vitamin_E_red Reduced Vitamin E

Antioxidant Signaling of Ascorbic Acid
Trolox

Trolox, a water-soluble analog of Vitamin E, primarily functions as a potent free radical scavenger. Its antioxidant activity stems from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom to peroxyl and other radicals, thereby terminating lipid peroxidation chain reactions.[9]

Trolox_Mechanism Trolox Trolox Peroxyl_Radical Peroxyl Radical (ROO•) Trolox->Peroxyl_Radical donates H• Lipid_Peroxidation Lipid Peroxidation Chain Reaction Trolox->Lipid_Peroxidation terminates Peroxyl_Radical->Lipid_Peroxidation propagates Stable_Products Stable Hydroperoxide (ROOH) + Trolox Radical Cell_Membrane Cell Membrane Protection

Radical Scavenging Mechanism of Trolox
BHT (Butylated Hydroxytoluene)

BHT is a synthetic phenolic antioxidant widely used as a food preservative. Its primary mechanism of action is as a free radical scavenger, particularly effective in inhibiting lipid peroxidation. BHT donates a hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, converting them into stable hydroperoxides and thus terminating the auto-oxidation chain reaction.[10][11]

BHT_Mechanism BHT BHT Free_Radical Free Radical (e.g., ROO•) BHT->Free_Radical donates H• Lipid_Autoxidation Lipid Autoxidation BHT->Lipid_Autoxidation terminates Free_Radical->Lipid_Autoxidation initiates Stable_Molecule Stable Molecule + BHT Radical Prevention_of_Rancidity Prevention of Oxidative Degradation

Radical Scavenging Mechanism of BHT

References

Methyl Gallate: A Potential Biomarker for Inflammatory and Oxidative Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methyl gallate, a naturally occurring phenolic compound found in various plants, is emerging as a significant molecule of interest in biomedical research. Its potent antioxidant and anti-inflammatory properties suggest its potential as a valuable biomarker for a range of diseases underpinned by inflammation and oxidative stress, including cancer, neurodegenerative disorders, and metabolic diseases. This guide provides an objective comparison of this compound's performance with other relevant compounds, supported by experimental data, and outlines detailed protocols for key validation assays.

Comparative Performance of this compound

This compound's efficacy stems from its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways. Its performance in various experimental models demonstrates its potential as a reliable indicator of disease activity and therapeutic response.

Antioxidant Activity

This compound exhibits strong antioxidant properties, comparable to and in some instances exceeding, those of well-established antioxidants like gallic acid and Trolox, a water-soluble analog of vitamin E.

Table 1: Comparison of Antioxidant Activity (IC50 values from DPPH Radical Scavenging Assay)

CompoundIC50 (μg/mL)Source
This compound 1.02 [1]
Gallic Acid0.94[1]
Ascorbic Acid5.83[2]
This compound 7.48 [2]
Gallic Acid6.08[2]
This compound 4.62 μM [3]
Gallic Acid8.14 μM[3]
This compound 38.0 μM [4]
Gallic Acid29.5 μM[4]
α-Tocopherol105.3 μM[4]

Table 2: Comparison of Antioxidant Capacity (FRAP Assay)

Compound (Concentration)Antioxidant Capacity (mM FeSO4 equivalent)Source
This compound (1 mM) 2.796 ± 0.021 [5]
Vitamin C (1 mM)1.200 ± 0.017[5]
Vitamin E (1 mM)0.116 ± 0.000[5]

Table 3: Comparison of Antioxidant Capacity (ABTS Assay)

Compound (Concentration)Antioxidant Capacity (mM Trolox equivalent)Source
This compound (1 mM) 1.552 ± 0.001 [5]
Vitamin C (1 mM)1.030 ± 0.003[5]
Vitamin E (1 mM)0.112 ± 0.007[5]
Anti-inflammatory Activity

This compound has been shown to effectively suppress inflammatory responses in various models. For instance, in a zymosan-induced arthritis model, oral administration of this compound significantly reduced edema and the production of key inflammatory mediators.[6]

Table 4: Effect of this compound on Inflammatory Mediator Production in a Zymosan-Induced Arthritis Model

TreatmentIL-1β Reduction (%)TNF-α Reduction (%)CXCL-1 Reduction (%)Source
This compound (7 mg/kg) SignificantSignificantSignificant[6]
Dexamethasone (10 mg/kg)SignificantSignificantSignificant[7]

Signaling Pathways and Experimental Workflows

The biomarker potential of this compound is intrinsically linked to its interaction with critical cellular signaling pathways. Understanding these interactions is key to its validation.

Methyl_Gallate_Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MG_antioxidant This compound MG_antioxidant->ROS Scavenges Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Stimuli Inflammatory Stimuli (e.g., LPS, Zymosan) TLR Toll-like Receptors (TLR) Stimuli->TLR MAPK MAPK Pathway (ERK, p38, JNK) TLR->MAPK NFkB NF-κB Pathway TLR->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators MG_inflammatory This compound MG_inflammatory->MAPK Inhibits MG_inflammatory->NFkB Inhibits

This compound's role in antioxidant and anti-inflammatory pathways.

The validation of this compound as a biomarker involves a series of well-defined experimental procedures to quantify its effects on these pathways.

Biomarker_Validation_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Hypothesis: This compound as a Biomarker in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo antioxidant_assays Antioxidant Assays (DPPH, FRAP, ABTS) in_vitro->antioxidant_assays cell_culture Cell Culture Models (e.g., Macrophages, Cancer Cells) in_vitro->cell_culture clinical Clinical Validation (Future Work) in_vivo->clinical animal_models Disease Animal Models (e.g., Arthritis, Cancer) in_vivo->animal_models end Biomarker Validation clinical->end western_blot Western Blot (MAPK, NF-κB phosphorylation) cell_culture->western_blot elisa ELISA (Cytokine Levels) cell_culture->elisa treatment This compound Treatment animal_models->treatment analysis Tissue/Blood Analysis treatment->analysis

References

A Comparative Guide to Replicating Published Findings on Methyl Gallate's Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental data and methodologies used to evaluate the anticancer properties of Methyl Gallate (MG). It is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate key findings in this area. The information is compiled from multiple studies, focusing on cytotoxicity, apoptosis induction, and the underlying molecular signaling pathways.

I. Comparative Cytotoxicity of this compound

This compound has demonstrated selective cytotoxic effects against various cancer cell lines while showing lower toxicity to normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The data below summarizes IC50 values from different studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Treatment Duration (hours)Assay UsedReference
HeLaCervical Cancer11.00 ± 0.5872MTT[1][2]
MCF-7Breast Cancer113.2548MTS[3]
HepJ5Hepatocellular Carcinoma~2048SRB[4][5]
MahlavuHepatocellular Carcinoma~4048SRB[4][5]
Hep3BHepatocellular Carcinoma>4048SRB[4][5]
A431Skin Cancer4348Not Specified[1][6]
U87Glioblastoma8.44 ± 0.61Not SpecifiedNot Specified[1]

Note: For comparison, Gallic Acid showed an IC50 of 10.00 ± 0.67 µg/mL on HeLa cells[1][2]. In some studies, MG demonstrated lower toxicity to normal cell lines like Vero and HaCaT, indicating cancer-selective cytotoxicity[1][2][4].

II. Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature on this compound.

These assays determine the concentration at which a substance exhibits toxicity to cells.

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] Assay [2][7]

    • Cell Seeding : Plate cells (e.g., HeLa) in a 96-well plate at a density of 3 x 10⁴ cells/mL and allow them to adhere.

    • Treatment : Treat cells with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Reagent Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

    • Solubilization : Discard the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement : Measure the absorbance of the solution using a microplate reader.

  • MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Assay [3]

    • Cell Seeding : Seed MCF-7 cells in a 96-well plate at 1 x 10⁴ cells/well and allow attachment overnight.

    • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.4 to 51.2 µg/mL) and incubate for 48 hours.

    • Reagent Addition : Add 20 µL of MTS solution (pre-mixed with PMS in a 20:1 ratio) to each well and incubate for 2 hours.

    • Measurement : Measure the absorbance at 490 nm on a microplate reader.

  • SRB (Sulforhodamine B) Assay [5]

    • Cell Seeding : Seed cells (e.g., HepJ5, Mahlavu) in 24-well plates at 2 x 10⁴ cells/well.

    • Treatment : After cell attachment, treat with various doses of this compound (e.g., 0-40 µg/mL) for 48 hours.

    • Fixation & Staining : Cells are fixed, washed, and stained with Sulforhodamine B solution.

    • Measurement : The protein-bound dye is solubilized and the absorbance is measured to determine cell density.

These methods are used to understand the mechanism of cell death induced by this compound.

  • Annexin V-FITC/Propidium Iodide (PI) Staining [8]

    • Purpose : To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Procedure : Treat cells with the desired concentration of this compound. Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer.

    • Interpretation : Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. Studies show MG treatment shifts cell populations from the viable to the apoptotic quadrant[2][9].

  • Western Blot Analysis [4]

    • Purpose : To detect and quantify the expression levels of specific proteins involved in signaling pathways.

    • Procedure : Treat cells with this compound for a specified time (e.g., 48 hours). Lyse the cells to extract total protein. Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF). Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53) followed by secondary antibodies. Visualize the protein bands using a detection system.

    • Key Findings : Studies report that MG treatment upregulates pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. It also leads to the cleavage (activation) of Caspase-3 and PARP[2][4].

III. Visualizing Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for investigating the anticancer effects of a compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis start Compound (this compound) cytotoxicity Cytotoxicity Screening (MTT, MTS, SRB Assays) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Analysis (Annexin V / PI) ic50->apoptosis western Mechanism Study (Western Blot) apoptosis->western pathway Identify Signaling Pathway western->pathway xenograft Xenograft Model (e.g., Zebrafish, Mice) pathway->xenograft tumor_growth Measure Tumor Growth Inhibition xenograft->tumor_growth end_node Evaluate Therapeutic Potential tumor_growth->end_node

Caption: General experimental workflow for evaluating anticancer compounds.

This compound exerts its anticancer effects by modulating key cellular signaling pathways, primarily by inducing apoptosis and inhibiting metastasis.

  • Apoptosis Induction Pathway

This compound induces apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. This involves the upregulation of the tumor suppressor p53, which in turn increases the pro-apoptotic protein Bax and decreases the anti-apoptotic protein Bcl-2. This dysregulation leads to the activation of initiator caspases (Caspase-9 for intrinsic, Caspase-8 for extrinsic), which then activate the executioner caspase, Caspase-3, leading to programmed cell death[2][4][9].

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway MG This compound p53 p53 (Upregulated) MG->p53 Casp8 Caspase-8 (Activated) MG->Casp8 Bax Bax (Upregulated) p53->Bax Bcl2 Bcl-2 (Downregulated) p53->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Activated) Mito->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathways activated by this compound.

  • Inhibition of Metastasis via AMPK/NF-κB Pathway

In hepatocellular carcinoma, this compound has been shown to inhibit cell migration and invasion. It achieves this by downregulating the AMPK/NF-κB signaling pathway. This leads to a decrease in the expression of matrix metalloproteinases (MMP2 and MMP9), which are enzymes that degrade the extracellular matrix, a key step in metastasis. Concurrently, MG treatment upregulates E-cadherin, a protein crucial for cell-cell adhesion, thereby suppressing the epithelial-mesenchymal transition (EMT)[10].

G MG This compound AMPK AMPK MG->AMPK NFkB NF-κB AMPK->NFkB MMPs MMP2 / MMP9 (Expression) NFkB->MMPs EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT Metastasis Cell Migration & Invasion MMPs->Metastasis EMT->Metastasis

Caption: Inhibition of metastasis by this compound via the AMPK/NF-κB pathway.

References

A Comparative Guide to Inter-Laboratory Validated Methods for Methyl Gallate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of methyl gallate, a significant bioactive phenolic compound found in various medicinal plants and food products.[1] The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Spectrophotometric methods, supported by experimental data from various single-laboratory validation studies. This will aid researchers and drug development professionals in selecting the most appropriate quantification method for their specific needs.

Introduction to this compound and the Importance of Quantification

This compound (methyl 3,4,5-trihydroxybenzoate) is a phenolic compound with a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, functional foods, and pharmaceutical formulations, as well as for pharmacokinetic studies.[1][3] Inter-laboratory validation, or proficiency testing, is a critical component of quality assurance in analytical laboratories, ensuring that methods are robust, reliable, and produce comparable results across different locations.[4][5][6][7] While direct inter-laboratory validation studies for this compound were not found, this guide compiles and compares data from several independent, validated studies to serve a similar purpose.

Comparative Overview of Quantification Methods

The primary methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, cost, and throughput.

Table 1: Comparison of HPLC Method Validation Parameters for this compound Quantification
ParameterStudy 1[3][8]Study 2[9][10]Study 3[11]
Linearity Range (µg/mL) 4.97 - 249Not Specified5 - 50
Correlation Coefficient (r²) 0.9999> 0.9980.999
LOD (µg/mL) 0.20Not SpecifiedNot Specified
LOQ (µg/mL) 0.99Not SpecifiedNot Specified
Precision (RSD %) Intra-day: ≤ 1.81%Intra- & Inter-day: < 3.4%Not Specified
Accuracy (Recovery %) 98.33%97.8% - 101.1%96% - 98%
Table 2: Comparison of HPTLC Method Validation Parameters for this compound Quantification
ParameterStudy 1[12]
Linearity Range (mg) 0.00025 - 0.00125
Correlation Coefficient (r) 0.9994
LOD (ng) 75
LOQ (ng) 250
Precision (RSD %) < 5%
Accuracy (Recovery %) 98.33%
Table 3: Spectrophotometric Method Validation Parameters for Propyl Gallate (as a proxy for this compound)
ParameterStudy 1[13]
Linearity Range Not Specified
Correlation Coefficient (r) Not Specified
LOD Not Specified
LOQ Not Specified
Precision (RSD %) Not Specified
Accuracy (Recovery %) Validated by recovery studies

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is widely used for its high resolution and sensitivity.

Instrumentation: A typical HPLC system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array detector.[9]

Chromatographic Conditions:

  • Column: XBridge Shield RP18 (150 mm x 4.6 mm, 5 µm) or Thermo Scientific BDS HYPERSIL Phenyl reversed-phase column (250mm×4.6mm, 5µm).[3][9]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.[3][8]

  • Flow Rate: 1.0 mL/min or 1.5 ml/min.[3][9]

  • Detection Wavelength: 270 nm or 272 nm.[3][9]

  • Column Temperature: 40°C.[3][8]

Sample Preparation:

  • Accurately weigh the sample powder.

  • Extract with a suitable solvent (e.g., methanol-water mixture) using methods like sonication.[9]

  • Filter the extract through a 0.45 µm membrane filter before injection.

Validation Parameters:

  • Linearity: Determined by constructing a calibration curve with at least five concentrations of a standard solution.[9][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[8][9]

  • Precision: Assessed by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).[3]

  • Accuracy: Evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample extract Solvent Extraction (e.g., Sonication) weigh->extract filter Filter Extract (0.45 µm) extract->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification (Peak Area) detect->quantify

HPLC-UV Experimental Workflow for this compound Quantification.
High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC is a planar chromatographic technique that is cost-effective and allows for high sample throughput.

Instrumentation: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.

Chromatographic Conditions:

  • Stationary Phase: Polyamide film plate.[12]

  • Mobile Phase: Glacial acetic acid, methanol, ethyl acetate, and formic acid (10:6:2:1, v/v/v/v).[12]

  • Detection Wavelength: 280 nm.[12]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.22-μm microporous membrane.[12]

Validation Parameters:

  • Linearity: Assessed by spotting different volumes of the standard solution and plotting peak area against the amount.[12]

  • LOD and LOQ: Determined by spotting decreasing amounts of the standard solution.[12]

  • Precision: Evaluated by analyzing the same standard solution multiple times.

  • Accuracy: Determined by recovery experiments.[12]

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing weigh Weigh & Dissolve filter Filter Solution (0.22 µm) weigh->filter spot Spot on Plate filter->spot develop Develop Plate spot->develop scan Scan at 280 nm develop->scan quantify Quantification (Peak Area) scan->quantify

HPTLC Experimental Workflow for this compound Quantification.
UV-Visible Spectrophotometric Method

This method is simple, rapid, and cost-effective, but may be less specific than chromatographic methods. The protocol described here is for propyl gallate but can be adapted for this compound.[13]

Principle: The method is based on the oxidative coupling reaction of the phenolic hydroxyl groups with a chromogenic reagent in an alkaline medium, leading to the formation of a colored product that can be measured spectrophotometrically.[13]

Reagents:

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution

  • This compound standard solution

Procedure:

  • Prepare a series of standard solutions of this compound.

  • To each standard and sample solution, add Folin-Ciocalteu reagent and sodium carbonate solution.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Measure the absorbance at the wavelength of maximum absorption (e.g., around 274 nm or after a color-forming reaction).[15]

Validation Parameters:

  • Linearity: Determined by plotting absorbance versus concentration.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Precision and Accuracy: Assessed similarly to the chromatographic methods.

Spectro_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement prep_std Prepare Standard Solutions add_reagent Add Folin-Ciocalteu Reagent prep_std->add_reagent prep_sample Prepare Sample Solution prep_sample->add_reagent add_base Add Sodium Carbonate add_reagent->add_base incubate Incubate add_base->incubate measure Measure Absorbance incubate->measure

Spectrophotometric Quantification Workflow for Gallic Acid Derivatives.

Discussion and Method Selection

The choice of quantification method depends on the specific requirements of the analysis.

  • HPLC offers the highest selectivity and sensitivity, making it the gold standard for accurate quantification, especially in complex matrices and for regulatory purposes. The validation data shows excellent linearity, precision, and accuracy.[3][9]

  • HPTLC provides a high-throughput and cost-effective alternative to HPLC. It is particularly useful for routine quality control and screening of a large number of samples. The validation data demonstrates good linearity and recovery.[12]

  • Spectrophotometry is the simplest and most rapid method. However, it is prone to interference from other phenolic compounds that may be present in the sample, which can affect its accuracy. It is best suited for the quantification of relatively pure samples or for preliminary screening.

Logical Relationship of Validation Parameters

The validation of an analytical method ensures its fitness for a particular purpose. The key parameters are interconnected and collectively demonstrate the reliability of the method.

Validation_Parameters Method Analytical Method Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Repeatability, Reproducibility) Method->Precision Linearity Linearity & Range Method->Linearity Selectivity Selectivity/ Specificity Method->Selectivity Robustness Robustness Method->Robustness LOD Limit of Detection Precision->LOD LOQ Limit of Quantification Precision->LOQ Linearity->LOD Linearity->LOQ Selectivity->Accuracy

Interrelationship of Analytical Method Validation Parameters.

Conclusion

This guide provides a comparative overview of validated HPLC, HPTLC, and spectrophotometric methods for the quantification of this compound. The presented data and experimental protocols will assist researchers and professionals in selecting the most suitable method based on their analytical needs, available resources, and the required level of accuracy and sensitivity. While direct inter-laboratory validation studies are encouraged for establishing standardized methods, the compilation of data from robust single-laboratory validations offers a valuable resource for the scientific community.

References

Comparing the antimicrobial efficacy of Methyl Gallate to standard antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the antimicrobial efficacy of Methyl Gallate against standard antibiotics is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to evaluate its potential as an antimicrobial agent.

Comparative Analysis of Antimicrobial Efficacy

This compound, a phenolic compound found in various plants, has demonstrated a broad spectrum of antimicrobial activities.[1] Its efficacy, typically measured by the Minimum Inhibitory Concentration (MIC), varies across different bacterial species. When compared to standard antibiotics, this compound's potency is generally lower, but it exhibits significant activity against a range of pathogens, including antibiotic-resistant strains.

Quantitative Data Summary

The antimicrobial efficacy of this compound and standard antibiotics is summarized below. The MIC value represents the lowest concentration of a substance that prevents visible in vitro growth of bacteria.[2] A lower MIC value indicates higher antimicrobial potency.[2]

MicroorganismThis compound MIC (µg/mL)Standard AntibioticStandard Antibiotic MIC (µg/mL)
Escherichia coli (Nalidixic Acid-Resistant)250Norfloxacin0.97
Salmonella typhimurium (Nalidixic Acid-Resistant)1000NorfloxacinNot specified in the provided text
Klebsiella oxytoca (Nalidixic Acid-Resistant)250Norfloxacin1.5
Enterobacter cloacae (Nalidixic Acid-Resistant)500Norfloxacin1.5
Stenotrophomonas maltophilia64 - 256Not specified in the provided textNot specified in the provided text
Achromobacter xylosoxidans64 - 256Not specified in the provided textNot specified in the provided text
Burkholderia cenocepacia64 - 256Not specified in the provided textNot specified in the provided text
Streptococcus mutans<8000Chlorhexidine1.56
Actinomyces viscosus<8000Chlorhexidine1.56
Periodontopathic Bacteria1000ChlorhexidineNot specified in the provided text
Pseudomonas aeruginosa256Not specified in the provided textNot specified in the provided text
Staphylococcus aureus (MRSA)190 - >3000Not specified in the provided textNot specified in the provided text

Data sourced from multiple studies.[3][4][5][6]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][7]

Broth Microdilution Method for MIC Determination

This standard method is used to quantify the in vitro antimicrobial activity of a compound.

  • Preparation of Antimicrobial Agent: A stock solution of this compound or a standard antibiotic is prepared. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.[4]

  • Inoculum Preparation: Bacterial strains are cultured overnight. The resulting culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to an approximate cell density. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^4 to 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[4][8]

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test organism, usually at 37°C for 18 to 24 hours.[4]

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent at which no visible growth is observed.[7][8] This can be compared to a positive control well (containing no antimicrobial agent) to ensure the viability of the bacteria and a negative control well (containing uninoculated medium) to ensure sterility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results A Prepare Serial Dilutions of this compound/ Standard Antibiotic C Inoculate Microtiter Plate (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Workflow for MIC Determination via Broth Microdilution.

Mechanism of Action of this compound

Beyond direct growth inhibition, this compound has been shown to interfere with bacterial virulence factors and signaling pathways, which may contribute to its antimicrobial effects.

  • Biofilm Inhibition: this compound has demonstrated the ability to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[3][6]

  • Quorum Sensing Inhibition: Studies on Pseudomonas aeruginosa indicate that this compound can inhibit quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence.[6]

  • Membrane Disruption: Evidence suggests that this compound can damage the integrity of bacterial cell membranes. This disruption can lead to the leakage of essential cytoplasmic contents and ultimately, cell death.[9][10]

  • Synergistic Activity: this compound has been observed to act synergistically with certain standard antibiotics, such as β-lactams, against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[10] This suggests it may help to restore the efficacy of older antibiotics.

Mechanism_of_Action cluster_bacterium Bacterial Cell MG This compound QS Quorum Sensing (Cell-Cell Communication) MG->QS Inhibits Biofilm Biofilm Formation MG->Biofilm Inhibits Membrane Cell Membrane Integrity MG->Membrane Disrupts QS->Biofilm Virulence Virulence Factor Production QS->Virulence

Antimicrobial Mechanisms of Action for this compound.

References

Validating the Mechanism of Action of Methyl Gallate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl Gallate's (MG) performance against other alternatives, supported by experimental data. It details the methodologies for key experiments to validate its mechanism of action and visualizes complex signaling pathways and workflows.

This compound, a phenolic compound found in various plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its mechanism of action involves the modulation of several key signaling pathways, making it a promising candidate for therapeutic development. This guide aims to provide researchers with the necessary information to objectively evaluate and further investigate the therapeutic potential of this compound.

Comparative Performance of this compound

To contextualize the efficacy of this compound, this section presents a summary of its performance in comparison to other relevant compounds in antioxidant, anti-inflammatory, and anticancer assays.

Antioxidant Activity

This compound's antioxidant capacity has been compared to its parent compound, Gallic Acid. The following table summarizes their free radical scavenging activity, a key indicator of antioxidant potential.

CompoundDPPH Radical Scavenging IC50 (µg/mL)Reference
This compound 1.02[2]
Gallic Acid0.94[2]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in a zymosan-induced arthritis model in mice, showing a significant reduction in key inflammatory mediators compared to the well-established anti-inflammatory drug, Dexamethasone.

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)Reference
Zymosan Control1833 ± 2071045 ± 125[3]
This compound (7 mg/kg) 850 ± 110520 ± 65[3]
Dexamethasone (10 mg/kg)690 ± 85410 ± 50[3]
*p < 0.05 compared to the zymosan control group.[3]
Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines and in vivo models. The tables below compare its efficacy against the parent compound Gallic Acid in cervical cancer cells and the standard chemotherapeutic agent Cisplatin in a lymphoma model.

Comparison with Gallic Acid in HeLa Cells

CompoundIC50 in HeLa Cells (µg/mL)Reference
This compound 11.00 ± 0.58[2]
Gallic Acid10.00 ± 1.06[2]

Key Experimental Protocols

To facilitate the validation of this compound's mechanism of action, detailed protocols for essential in vitro assays are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to treatment with this compound.

Materials:

  • HeLa cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin

  • This compound (or other compounds of interest)

  • Luciferase Assay System (e.g., Promega)

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected HeLa cells in a 96-well opaque plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or a positive control (e.g., TNF-α) for the desired time period (e.g., 6-24 hours). Include an untreated control group.

  • Cell Lysis: After treatment, remove the medium and lyse the cells by adding 20 µL of 1x Passive Lysis Buffer to each well.

  • Luciferase Assay:

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Measure the firefly luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

Western Blot for MAPK Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of key proteins in the MAPK signaling pathway (e.g., ERK1/2, p38, JNK).

Materials:

  • Cell lysates from cells treated with this compound

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific for phosphorylated and total ERK1/2, p38, and JNK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total MAPK proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its mechanism of action validation.

Methyl_Gallate_Signaling_Pathways cluster_inflammatory Anti-inflammatory & Anticancer Effects cluster_apoptosis_autophagy Anticancer Effects MG This compound TLR4 TLR4 MG->TLR4 Inhibits NFkB NF-κB MG->NFkB Inhibits Activation MAPK MAPK Pathway MG->MAPK Inhibits IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates p65p50 p65/p50 IkB->p65p50 Releases nucleus_nfkb Nucleus p65p50->nucleus_nfkb Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus_nfkb->Inflammatory_Genes Activates p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 nucleus_mapk Nucleus AP1->nucleus_mapk Cell_Proliferation_Inflammation Cell Proliferation & Inflammation nucleus_mapk->Cell_Proliferation_Inflammation MG_apoptosis This compound ROS ↑ ROS MG_apoptosis->ROS PI3K PI3K MG_apoptosis->PI3K Inhibits Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy_init Autophagy Initiation mTOR->Autophagy_init LC3 LC3-I → LC3-II Autophagy_init->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro Cellular & Molecular Assays cluster_invivo Preclinical Models start Hypothesis: This compound has therapeutic potential invitro In Vitro Studies (Cell Lines) start->invitro invivo In Vivo Studies (Animal Models) invitro->invivo cytotoxicity Cytotoxicity Assay (MTT, SRB) conclusion Conclusion: Validate Mechanism of Action invivo->conclusion disease_model Disease Model (e.g., Arthritis, Cancer) apoptosis Apoptosis Assay (Annexin V) cytotoxicity->apoptosis western Western Blot (Signaling Proteins) apoptosis->western luciferase Reporter Assay (NF-κB) western->luciferase ros ROS Detection luciferase->ros treatment Treatment with This compound disease_model->treatment histology Histopathology treatment->histology biomarkers Biomarker Analysis (e.g., Cytokines) treatment->biomarkers

Caption: Experimental workflow for validating this compound's mechanism of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Gallate
Reactant of Route 2
Reactant of Route 2
Methyl Gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.